molecular formula C35H38Cl2N8O4 B601396 Butyl itraconazole CAS No. 89848-51-1

Butyl itraconazole

Katalognummer: B601396
CAS-Nummer: 89848-51-1
Molekulargewicht: 705.6 g/mol
InChI-Schlüssel: MSRHZFCRISNCIN-CYEXUTLASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

An intermediate of Itraconazole

Eigenschaften

CAS-Nummer

89848-51-1

Molekularformel

C35H38Cl2N8O4

Molekulargewicht

705.6 g/mol

IUPAC-Name

2-butyl-4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one

InChI

InChI=1S/C35H38Cl2N8O4/c1-2-3-14-45-34(46)44(25-40-45)29-7-5-27(6-8-29)41-15-17-42(18-16-41)28-9-11-30(12-10-28)47-20-31-21-48-35(49-31,22-43-24-38-23-39-43)32-13-4-26(36)19-33(32)37/h4-13,19,23-25,31H,2-3,14-18,20-22H2,1H3/t31-,35-/m1/s1

InChI-Schlüssel

MSRHZFCRISNCIN-CYEXUTLASA-N

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

Butyl Itraconazole;  cis-2-Butyl-4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 

Herkunft des Produkts

United States

Foundational & Exploratory

Synthesis and characterization of Butyl itraconazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Butyl Itraconazole

Foreword: The Rationale Behind Analog Synthesis

In modern drug development and quality control, the synthesis of drug analogs and potential impurities is not merely an academic exercise; it is a critical necessity. Itraconazole, a potent triazole antifungal agent, is a cornerstone in the treatment of systemic mycoses.[1][2] Its complex structure, featuring four stereoisomers, presents a rich landscape for chemical modification and a challenging profile for impurity analysis.[2] The synthesis of this compound, an isomer of the parent drug where the sec-butyl group is replaced by an n-butyl moiety, serves a dual purpose. Firstly, it allows for the exploration of structure-activity relationships (SAR), providing insights into how subtle structural changes impact antifungal, antiangiogenic, or Hedgehog signaling pathway inhibitory activities.[3][4][5] Secondly, and perhaps more critically from a regulatory standpoint, it provides an authenticated reference standard for the identification and quantification of a potential process-related impurity in the bulk manufacturing of Itraconazole.[6][7] This guide provides a comprehensive framework for the synthesis, purification, and rigorous characterization of this compound, grounded in established analytical principles.

Part 1: The Synthetic Pathway—A Tale of Two Fragments

The synthesis of Itraconazole and its analogs is a convergent synthesis, meaning two complex fragments are prepared separately and then joined together in the final steps. This approach is favored in complex molecule synthesis as it maximizes yield and simplifies purification. The core strategy involves the preparation of a triazolone-piperazine intermediate and a dichlorophenyl-dioxolane mesylate, followed by their condensation. The variation to produce this compound is introduced during the synthesis of the triazolone fragment.

Causality in Synthetic Design

The key modification lies in the N-alkylation of the triazolone precursor. Instead of using 2-bromobutane (which would yield the sec-butyl group of Itraconazole), 1-bromobutane is employed. This choice dictates the final structure. The reaction is an SN2 nucleophilic substitution, where the triazolone nitrogen anion attacks the primary carbon of 1-bromobutane.

Step-by-Step Synthetic Protocol:

  • Synthesis of the Triazolone Core: The synthesis begins by coupling a protected p-hydroxyphenyl piperazine derivative with a nitrophenyl precursor, followed by reduction of the nitro group, introduction of a hydrazine moiety, and subsequent cyclization to form the triazolone ring.[8] This multi-step process builds the foundational structure of one half of the molecule.

  • N-Alkylation with 1-Bromobutane: The triazolone intermediate is dissolved in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents are chosen because they effectively solvate the cation of the base, leaving the anionic nucleophile more reactive. A strong, non-nucleophilic base like sodium hydride (NaH) is added to deprotonate the triazolone nitrogen, creating a potent nucleophile.

  • 1-Bromobutane is then added to the reaction mixture. The reaction is typically stirred at a moderately elevated temperature (e.g., 60-80 °C) to ensure a reasonable reaction rate. Progress is monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Deprotection and Final Condensation: Following the successful alkylation, the phenol protecting group on the piperazine fragment is removed.[8] The final step involves the condensation of this n-butyl triazolone fragment with the mesylated dioxolane side chain (cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methyl methanesulfonate) under basic conditions, often using a phase-transfer catalyst to improve reaction efficiency.[9]

  • Purification: The crude product is purified using column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity, is employed to separate the desired this compound from unreacted starting materials and side products.

Visualization of the Synthetic Workflow

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Steps A1 Triazolone Precursor A2 N-Alkylation A1->A2 1. NaH, DMF 2. 1-Bromobutane A3 Deprotection A2->A3 A4 Butyl-Triazolone Fragment A3->A4 C1 Condensation Reaction A4->C1 B1 Dichlorophenyl-Dioxolane Mesylate B1->C1 C2 Crude this compound C1->C2 Base, Phase Transfer Catalyst C3 Column Chromatography C2->C3 C4 Pure this compound C3->C4

Caption: Convergent synthesis workflow for this compound.

Part 2: Rigorous Characterization—The Analytical Gauntlet

Confirming the identity, structure, and purity of the synthesized molecule is paramount. A multi-technique approach is non-negotiable for unambiguous characterization. Each technique provides a unique piece of the structural puzzle.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of pharmaceutical compounds. For Itraconazole and its analogs, a reverse-phase method is standard practice.[10][11] The principle relies on partitioning the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. The n-butyl isomer is expected to have slightly different hydrophobicity compared to the sec-butyl parent drug, leading to a different retention time, which allows for their separation and quantification.

Experimental Protocol: HPLC Analysis

  • System: An HPLC system equipped with a UV detector is used.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[1][12]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer or ammonium acetate) is effective.[6][12] A typical mobile phase could be a 65:35 (v/v) mixture of acetonitrile and 0.08M tetrabutylammonium hydrogen sulfate.[12]

  • Flow Rate: A standard flow rate is 1.0 - 1.5 mL/min.[11][12]

  • Detection: The UV detector is set to the absorption maximum of the Itraconazole chromophore, which is approximately 262-264 nm.[1][13][14]

  • Sample Preparation: A stock solution of the synthesized this compound is prepared in a suitable solvent like methanol or the mobile phase at a concentration of about 1 mg/mL and then diluted to an appropriate working concentration (e.g., 200 µg/mL).[11][12]

Data Presentation: HPLC Method Parameters

Parameter Condition Rationale
Stationary Phase C18 (Octadecylsilane) Provides excellent hydrophobic retention for the large, relatively non-polar Itraconazole scaffold.
Mobile Phase Acetonitrile : Buffer Acetonitrile acts as the strong organic modifier; the buffer controls pH and improves peak shape.
Detection (λmax) 262 nm This is the wavelength of maximum absorbance for the conjugated system in the molecule, ensuring high sensitivity.[1][15]
Flow Rate 1.0 mL/min Ensures optimal efficiency and resolution on a standard 4.6 mm ID column.

| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |

Molecular Weight Confirmation: Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight, offering definitive confirmation of a successful synthesis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) is used to fragment the molecule and analyze the pieces, providing structural information that corroborates the NMR data.

Experimental Protocol: LC-MS/MS Analysis

  • Ionization: Electrospray Ionization (ESI) in positive mode is ideal for the Itraconazole scaffold, as the multiple nitrogen atoms are readily protonated.[16][17]

  • Mass Analyzer: A triple quadrupole or Orbitrap mass spectrometer is used.

  • Analysis: The sample is introduced via direct infusion or, more commonly, through an LC system (as described above).

  • Data Acquisition: A full scan is performed to find the protonated molecular ion [M+H]⁺. A subsequent product ion scan (MS/MS) is performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragments.

Data Presentation: Expected Mass Spectral Data

Ion Expected m/z Interpretation
[M+H]⁺ 705.2/707.2 Protonated molecular ion. The isotopic pattern with a ~2/3 intensity ratio confirms the presence of two chlorine atoms.[18]
Fragment 1 392.1 This is a key fragment resulting from the cleavage of the ether linkage to the piperazine ring, corresponding to the dichlorophenyl-dioxolane-triazole portion.[16]

| Fragment 2 | Varies | Fragments corresponding to the butyl-triazolone-phenyl-piperazine portion. |

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework. The key to confirming the synthesis of this compound lies in identifying the specific signals of the n-butyl group and differentiating them from the sec-butyl signals of the parent drug.

Key Differentiating Signals in ¹H NMR:

  • Itraconazole (sec-butyl): Will show a characteristic doublet (~0.8 ppm) and a triplet (~1.2 ppm) for the two methyl groups, and a multiplet (sextet) for the single methine (CH) proton attached to the triazolone ring.

  • This compound (n-butyl): Will show a clean triplet (~0.9 ppm) for the terminal methyl (CH₃) group, a multiplet for the adjacent methylene (CH₂), another multiplet for the next methylene, and a triplet for the methylene group directly attached to the triazolone nitrogen. This pattern is unequivocally different from the sec-butyl signature.

Data Presentation: Predicted ¹H NMR Chemical Shifts for the Butyl Group

Protons Predicted δ (ppm) Multiplicity Integration
-N-CH₂-CH₂-CH₂-CH₃ ~3.8 Triplet (t) 2H
-N-CH₂-CH₂-CH₂-CH₃ ~1.7 Multiplet 2H
-N-CH₂-CH₂-CH₂-CH₃ ~1.4 Multiplet 2H

| -N-CH₂-CH₂-CH₂-CH₃ | ~0.9 | Triplet (t) | 3H |

Overall Analytical Workflow

G start Synthesized Product hplc HPLC Analysis start->hplc purity_check Purity > 95%? hplc->purity_check repurify Repurify (Column) purity_check->repurify No ms LC-MS/MS Analysis purity_check->ms Yes repurify->hplc mw_confirm Correct [M+H]⁺? ms->mw_confirm nmr ¹H and ¹³C NMR mw_confirm->nmr Yes fail Synthesis Failed/ Incorrect Product mw_confirm->fail No structure_confirm Structure Confirmed? nmr->structure_confirm structure_confirm->fail No pass Characterized This compound structure_confirm->pass Yes

Caption: Self-validating characterization workflow for this compound.

Conclusion

The successful synthesis and characterization of this compound is a multi-faceted process that relies on a logical synthetic strategy and a suite of orthogonal analytical techniques. Each step, from the choice of alkylating agent to the specific parameters of the HPLC and MS methods, is deliberate and designed to ensure the final product is of high purity and its structure is unequivocally confirmed. This guide provides the technical framework and underlying scientific rationale necessary for researchers and drug development professionals to produce and validate this important analog, facilitating further research into structure-activity relationships and ensuring the quality and safety of Itraconazole drug products.

References

  • Review on Analytical Methods for Estimation of Itraconazole in Bulk and Pharmaceutical Dosage Form. (n.d.). Indo American Journal of Pharmaceutical Research. [Link]

  • Paruchuri, S., & Pavani, H. (2013). A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage form. Indian Journal of Research in Pharmacy and Biotechnology, 1(6), 857-865. [Link]

  • Verma, V., & Singh, U. K. (2016). Different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research, 8(3), 58-63. [Link]

  • Mishra, K., et al. (2021). Analytical techniques for the estimation of itraconazole in capsule dosage form by spectrophotometric method. GSC Biological and Pharmaceutical Sciences, 14(2), 205-211. [Link]

  • Kim, H., et al. (2013). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 57(7), 3143–3148. [Link]

  • Itraconazole: A literature review on analytical and bio-analytical methods. (2020). International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

  • Nirmal, M. K., et al. (2017). Development and Validation of a Simple and Rapid HPLC Method for Determination of Itraconazole in Bulk and Marketed Formulation. Der Pharmacia Lettre, 9(10), 36-43. [Link]

  • Reddy, B. P., et al. (2025). Development and validation of an RP-HPLC method for the quantitative estimation of itraconazole in bulk and capsule dosage forms. International Journal of Science and Research Archive, 15(03), 1264-1271. [Link]

  • Xu, J., et al. (2010). Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling. Journal of Medicinal Chemistry, 53(14), 5047–5051. [Link]

  • Head, S. A. (2018). Synthesis and Evaluation of Itraconazole Analogues for the Treatment of Medulloblastoma. (Doctoral dissertation, University of Kansas). [Link]

  • PubChem. (n.d.). Itraconazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Turtle, E. D., et al. (2019). Truncated Itraconazole Analogues Exhibiting Potent Anti-Hedgehog Activity and Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 10(9), 1298-1303. [Link]

  • Turtle, E. D., et al. (2019). Structure-Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Turtle, E. D., et al. (2019). Structure-Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 775-780. [Link]

  • Ahn, C. I., et al. (1999). A highly efficient synthesis of itraconazole intermediates and their analogues. Journal of the Korean Chemical Society, 43(6), 676-681. [Link]

  • Babu, J. M., et al. (2008). Isolation and spectral characterization of itraconazole impurities in the drug product. Analytical Chemistry: An Indian Journal. [Link]

  • Lee, H. W., et al. (2007). A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 554-559. [Link]

  • Shimadzu. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Application News. [Link]

  • Al-Tannak, N. M., et al. (2020). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. Journal of Chromatography B, 1152, 122240. [Link]

  • Lee, G., et al. (2008). Improved Method of Making Itraconazole.
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  • Mirza, A., et al. (2016). NMR spectra of itraconazole. ResearchGate. Retrieved from [Link]

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Butyl itraconazole chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Structure of Butyl Itraconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, identified as Itraconazole EP Impurity F, is a significant n-butyl isomer of the potent antifungal agent itraconazole. As a process-related impurity and potential metabolite, a thorough understanding of its chemical properties and structure is paramount for drug development professionals and researchers in the pharmaceutical industry. This guide provides a comprehensive overview of this compound, detailing its chemical identity, structural features, and physicochemical properties, often in comparison to the parent drug, itraconazole. It further outlines analytical methodologies for its detection and characterization, a plausible synthetic pathway, and its potential pharmacological implications. This document is intended to be a vital resource for those involved in the quality control, synthesis, and analysis of itraconazole and its related substances.

Introduction: The Significance of this compound

Itraconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of systemic and superficial mycoses.[1] Its efficacy is attributed to the inhibition of fungal cytochrome P450-dependent ergosterol synthesis.[1] During the synthesis and storage of itraconazole, various related substances, or impurities, can arise. Regulatory bodies necessitate the identification and characterization of any impurity present above a certain threshold. This compound, also known as Itraconazole EP Impurity F, is one such n-butyl isomer of itraconazole.[2][3] Its presence can impact the quality, safety, and efficacy of the final drug product. Therefore, a detailed understanding of its chemical and structural properties is crucial for robust analytical method development, quality control, and ensuring patient safety.

Chemical Structure and Identity

The core structure of this compound is analogous to that of itraconazole, with the key difference being the substitution of the sec-butyl group on the triazolone ring with an n-butyl group.[3]

IUPAC Name: 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one[2][3]

Synonyms: Itraconazole EP Impurity F, Itraconazole n-Butyl isomer, Itraconazole Butyl Analog[3][4]

CAS Number: 89848-51-1[2][5]

Structural Diagram

butyl_itraconazole_structure N1 N N2 N N1->N2 C12 C N1->C12 C1 C N2->C1 N3 N C1->N3 C2 C=O N3->C2 C3 CH2 N3->C3 C2->N1 C4 CH2 C3->C4 C5 CH2 C4->C5 C6 CH3 C5->C6 C7 C C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 N4 N C10->N4 C11->C12 C12->C7 C13 CH2 N4->C13 C14 CH2 C13->C14 N5 N C14->N5 C15 CH2 N5->C15 C17 C N5->C17 C16 CH2 C15->C16 C16->N4 C18 C C17->C18 C19 C C18->C19 C20 C C19->C20 C21 C C20->C21 O1 O C20->O1 C22 C C21->C22 C22->C17 C23 CH2 O1->C23 C24 CH C23->C24 O2 O C24->O2 C25 C O2->C25 O3 O C25->O3 C26 C C25->C26 C32 CH2 C25->C32 O3->C24 C27 C C26->C27 C28 C-Cl C27->C28 C29 C C28->C29 C30 C-Cl C29->C30 C31 C C30->C31 C31->C26 N6 N C32->N6 C33 CH N6->C33 N7 N C33->N7 C34 CH N7->C34 N8 N C34->N8 N8->N6

Caption: Chemical Structure of this compound.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively published. However, based on its isomeric relationship with itraconazole, many of its properties are expected to be similar.

PropertyThis compoundItraconazole (for comparison)Reference
Molecular Formula C₃₅H₃₈Cl₂N₈O₄C₃₅H₃₈Cl₂N₈O₄[1][5]
Molecular Weight 705.64 g/mol 705.64 g/mol [1][6]
Appearance Off-White SolidWhite or almost white powder[6][7]
Melting Point Not available~166.2 °C[7]
pKa Not available3.7[1]
Solubility Soluble in Methanol and DMSOPractically insoluble in water, freely soluble in methylene chloride, very slightly soluble in ethanol.[2][7]
LogP Not available5.66 (at pH 8.1)[7]

The pKa of itraconazole is attributed to the piperazine ring and is crucial for its pH-dependent solubility.[8] It is anticipated that this compound will exhibit a similar pKa value. The solubility of both compounds is low in aqueous media, a characteristic feature of BCS Class II drugs.[8]

Synthesis and Manufacturing Considerations

Proposed Synthetic Pathway:

The synthesis of this compound would likely follow a parallel pathway to that of itraconazole, with the key difference being the use of an n-butyl-substituted triazolone intermediate instead of the sec-butyl-substituted intermediate.

synthesis_flowchart cluster_intermediates Key Intermediates cluster_reaction Condensation Reaction A n-Butyl-substituted triazolone intermediate C Base-catalyzed condensation A->C B cis-2-(2,4-Dichlorophenyl)-2- (1H-1,2,4-triazol-1-ylmethyl)-1,3- dioxolane-4-yl]methoxy derivative B->C D This compound C->D

Caption: Proposed synthetic pathway for this compound.

The control of this compound levels in the final active pharmaceutical ingredient (API) is a critical aspect of the manufacturing process. This involves careful control of starting materials and reaction conditions to minimize its formation.

Analytical Methodologies

The detection and quantification of this compound are typically achieved using high-performance liquid chromatography (HPLC), as outlined in various pharmacopoeias.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method is the standard for analyzing itraconazole and its related substances. The European Pharmacopoeia (EP) describes a method capable of separating itraconazole from its impurities, including Impurity F.[7]

Typical Chromatographic Conditions (based on EP):

Parameter Condition
Column C8 or C18 stationary phase
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol).[7]
Flow Rate Typically 1.0 - 1.5 mL/min[7]
Detection UV spectrophotometer at 225 nm[7]

| Relative Retention Time | Impurity F has a relative retention time of approximately 1.05 with respect to itraconazole.[7] |

Experimental Protocol: HPLC Analysis of Itraconazole and Impurities

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve itraconazole CRS and this compound reference standard in a suitable solvent (e.g., methylene chloride or a mixture of the mobile phase) to obtain known concentrations.

  • Preparation of Sample Solution:

    • Accurately weigh and dissolve the itraconazole sample in the same solvent as the standard solutions to a known concentration.

  • Chromatographic System:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection:

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Data Analysis:

    • Record the chromatograms and determine the peak areas for itraconazole and this compound.

    • Calculate the content of this compound in the sample by comparing its peak area to that of the reference standard.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass spectrometry and NMR spectroscopy are indispensable tools for the structural elucidation and confirmation of this compound.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular formula of this compound by providing a highly accurate mass measurement. The protonated molecule [M+H]⁺ would be expected at m/z 705.2467, corresponding to the molecular formula C₃₅H₃₉Cl₂N₈O₄⁺. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that help to confirm the structure. A study on other itraconazole impurities showed the utility of LC-MS in identifying related substances.[9]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for unambiguously determining the structure of this compound and distinguishing it from itraconazole. The key differentiating signals would be those corresponding to the n-butyl group, which would show a distinct pattern compared to the sec-butyl group in itraconazole. Detailed 1D and 2D NMR studies, such as COSY, HSQC, and HMBC, would be necessary for complete spectral assignment.[9][10] While specific NMR data for this compound is not widely published, studies on itraconazole provide a reference for the expected chemical shifts of the core molecule.[11][12]

Pharmacological Profile and Implications

The pharmacological and toxicological profile of this compound has not been extensively studied. However, as an isomer of a potent antifungal agent, it is reasonable to hypothesize that it may possess some antifungal activity. The structural similarity to itraconazole suggests it could also interact with fungal cytochrome P450 enzymes.

Furthermore, itraconazole is known to be a potent inhibitor of the human cytochrome P450 enzyme CYP3A4 and the P-glycoprotein transporter, leading to significant drug-drug interactions.[1] It is plausible that this compound could also exhibit inhibitory effects on these systems.

The mechanism of action of itraconazole involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. This disruption of ergosterol production leads to a compromised fungal cell membrane and ultimately cell death.[1]

mechanism_of_action A This compound / Itraconazole B Fungal Cytochrome P450 (Lanosterol 14α-demethylase) A->B Inhibits C Inhibition of Ergosterol Synthesis B->C Blocks conversion of lanosterol to ergosterol D Disruption of Fungal Cell Membrane Integrity C->D E Fungal Cell Death D->E

Caption: Postulated mechanism of action for this compound.

Further research is required to fully elucidate the pharmacological and toxicological profile of this compound to accurately assess the risks associated with its presence in itraconazole drug products.

Conclusion and Future Perspectives

This compound is a critical process-related impurity of itraconazole that requires careful monitoring and control. This guide has provided a comprehensive overview of its chemical structure, properties, and analytical methodologies. While much can be inferred from its close structural relationship to itraconazole, there remains a need for more detailed experimental data on its specific physicochemical properties, such as melting point, pKa, and solubility in various solvents. Furthermore, a thorough investigation into its pharmacological and toxicological profile is warranted to fully understand its potential impact on the safety and efficacy of itraconazole therapy. The continued development of robust analytical methods for the detection and quantification of this compound will be essential for ensuring the quality of itraconazole formulations.

References

  • Horizon Research Publishing. Comparative Studies on Solubility and Dissolution Enhancement of Different Itraconazole Salts and Their Complexes. 2015. Available from: [Link]

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  • RASĀYAN Journal of Chemistry. ISOLATION AND CHARACTERIZATION OF TWO NOVEL DEGRADANT PRODUCTS IN ITRACONAZOLE BY USING PREP‑HPLC, HRMS AND NMR. 2019. Available from: [Link]

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Mechanism of action of Butyl itraconazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Mechanism of Action of Butyl Itraconazole

Abstract

This compound is a novel derivative of the broad-spectrum triazole antifungal agent, Itraconazole.[1] While Itraconazole is a cornerstone in treating systemic and superficial mycoses, its mechanism of action extends beyond fungal targets, encompassing pathways critical to cancer and viral replication.[2][3][4] This technical guide provides a comprehensive examination of the core mechanisms of action attributable to the Itraconazole scaffold, which are presumed to be conserved in its butyl derivative. We will dissect the primary antifungal activity, explore the expanded mechanisms relevant to oncology, and provide detailed experimental protocols for their validation. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this versatile molecule.

Part 1: The Foundational Antifungal Mechanism: Disruption of Fungal Membrane Integrity

The quintessential mechanism of action for all azole antifungals, including the Itraconazole family, is the targeted disruption of ergosterol biosynthesis.[5][6] Ergosterol is a sterol that resides in the cell membrane of fungi, where it fulfills a role analogous to cholesterol in mammalian cells: regulating membrane fluidity, permeability, and the function of integral membrane proteins.[6] Its depletion is catastrophic for the fungal cell.

Inhibition of Lanosterol 14α-Demethylase (CYP51)

The specific molecular target of Itraconazole is Lanosterol 14α-demethylase , a fungal cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.[7][8][9] This enzyme is a critical catalyst in the multi-step conversion of lanosterol to ergosterol.[8]

Causality of Inhibition: Itraconazole's triazole ring binds with high affinity to the heme iron atom located in the active site of the CYP51 enzyme.[4] This binding event physically obstructs the natural substrate, lanosterol, from accessing the catalytic site, thereby preventing its crucial demethylation step.[5][6] This inhibition is highly specific to the fungal enzyme, affording a degree of selective toxicity, though some interaction with human cytochrome P450 enzymes (notably CYP3A4) is a known basis for drug-drug interactions.[2][10]

The consequences of CYP51 inhibition are twofold:

  • Ergosterol Depletion: The fungal cell is starved of its primary sterol, leading to a loss of membrane integrity, increased permeability, and dysfunction of essential membrane-bound enzymes.[6]

  • Accumulation of Toxic Precursors: The enzymatic blockade causes a buildup of lanosterol and other 14α-methylated sterols.[8] These aberrant sterols incorporate into the fungal membrane, further disrupting its structure and contributing significantly to fungal cell growth arrest (fungistatic effect) and, at high concentrations, cell death (fungicidal effect).[6][8]

Visualizing the Ergosterol Biosynthesis Pathway and Itraconazole's Point of Inhibition

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibitor Action cluster_consequence Consequences Lanosterol Lanosterol Intermediate 14α-methylated intermediates Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51 / ERG11) Ergosterol Ergosterol Intermediate->Ergosterol ToxicSterols Accumulation of Toxic 14α-methyl Sterols Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation Itraconazole This compound Itraconazole->Intermediate INHIBITS DisruptedMembrane Disrupted Fungal Cell Membrane MIC_Workflow start Start prep_inoculum 1. Prepare Fungal Inoculum (0.5 McFarland Standard) start->prep_inoculum dilute_inoculum 2. Dilute Inoculum (1:1000 in RPMI) prep_inoculum->dilute_inoculum inoculate 4. Inoculate Plate with Diluted Fungal Suspension dilute_inoculum->inoculate prep_plate 3. Prepare Drug Dilution Series in 96-Well Plate prep_plate->inoculate incubate 5. Incubate at 35°C (24-48 hours) inoculate->incubate read_mic 6. Read MIC Endpoint (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).

Reference Itraconazole MIC Data

The following table provides reference MIC values for Itraconazole against common fungal pathogens, which serves as a benchmark for evaluating novel derivatives like this compound.

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans≤0.015 - 40.030.25
Candida glabrata0.03 - 160.52
Aspergillus fumigatus0.06 - 80.51
Cryptococcus neoformans≤0.015 - 10.060.25
Data synthesized from multiple clinical surveillance studies. Actual values can vary by geographic location and isolate.

Part 3: Expanded Mechanisms of Action Beyond Antifungal Activity

Research has uncovered that Itraconazole's biological activity is not confined to fungi. It potently modulates critical signaling pathways in mammalian cells, making it a molecule of intense interest for cancer therapy. [2][4][11]These "off-target" effects are distinct from its antifungal mechanism.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) pathway is a crucial signaling cascade in embryonic development that, when aberrantly reactivated in adults, can drive the growth and proliferation of various cancers, including basal cell carcinoma and medulloblastoma. [4][12] Mechanism of Inhibition: Itraconazole inhibits the Hh pathway by directly or indirectly targeting the essential 7-transmembrane protein Smoothened (SMO) . [4][11]In the "off" state, the receptor Patched (PTCH) inhibits SMO. Upon binding of a Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to accumulate in the primary cilium and activate the Gli family of transcription factors. [4][12]Itraconazole prevents the ciliary accumulation of SMO that is normally induced by Hh stimulation. [4]This mechanism is notably distinct from other SMO antagonists like cyclopamine. [4][13]

Visualizing Hedgehog Pathway Inhibition

Hedgehog_Pathway cluster_off Pathway OFF (No Hh Signal) cluster_on Pathway ON (Hh Signal Present) PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_Gli SUFU-Gli Complex (Repressor Form) SMO_off->SUFU_Gli Inactive Hh Hedgehog Ligand PTCH_on PTCH Hh->PTCH_on Inhibits PTCH SMO_on SMO (Active) Gli_act Gli (Activator Form) SMO_on->Gli_act Activates TargetGenes Target Gene Expression Gli_act->TargetGenes Promotes Itraconazole This compound Itraconazole->SMO_on INHIBITS (prevents ciliary accumulation)

Caption: Itraconazole inhibits the Hedgehog pathway by acting on the Smoothened (SMO) protein.

Protocol: Gli-Luciferase Reporter Assay for Hh Pathway Activity

This assay provides a quantitative readout of Hh pathway activation by measuring the expression of a luciferase reporter gene driven by a promoter containing multiple Gli-binding sites.

Objective: To quantify the inhibitory effect of this compound on Hh pathway signaling.

Materials:

  • Shh-LIGHT2 cells (NIH3T3 fibroblasts stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control).

  • DMEM, 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Conditioned medium containing Sonic Hedgehog ligand (Shh-N).

  • This compound.

  • Dual-Luciferase® Reporter Assay System (Promega).

  • Luminometer.

Methodology:

  • Cell Seeding: Seed Shh-LIGHT2 cells into a white, clear-bottom 96-well plate at a density of 2.5 x 10⁴ cells per well in DMEM with 10% FBS. Incubate overnight.

  • Serum Starvation and Treatment: a. The next day, replace the medium with low-serum medium (e.g., DMEM with 0.5% FBS). b. Add this compound at various concentrations (e.g., 0.1 to 10 µM). c. Add Shh-N conditioned medium to stimulate the pathway (or a vehicle control for baseline).

  • Incubation: Incubate the plate for 30-48 hours at 37°C.

  • Cell Lysis and Luciferase Measurement: a. Remove the medium and gently wash the cells with PBS. b. Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker. c. Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity (Luminescence A) using a luminometer. d. Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla reaction. Measure the Renilla luciferase activity (Luminescence B).

  • Data Analysis: a. Calculate the ratio of Firefly/Renilla luminescence for each well to normalize for cell number and transfection efficiency. b. Plot the normalized luciferase activity against the concentration of this compound to determine the IC₅₀ value.

Other Emerging Mechanisms
  • Anti-Angiogenesis & mTOR Inhibition: Itraconazole has been shown to possess potent anti-angiogenic properties. [3][14]This activity is linked to the inhibition of the mechanistic target of rapamycin (mTOR) signaling pathway. [14]Mechanistic studies have identified the voltage-dependent anion channel 1 (VDAC1) as a direct target, leading to dysregulated mitochondrial function, activation of AMPK, and subsequent inhibition of mTOR. [14][15]It also inhibits VEGFR2 phosphorylation, a key step in angiogenesis. [3]* Antiviral Activity via OSBP Targeting: Recently, Itraconazole was found to have broad-spectrum antiviral activity against picornaviruses by targeting the cellular oxysterol-binding protein (OSBP), which is involved in lipid transport and viral replication. [3][16]

Part 4: Structure-Activity Relationship (SAR) and the Significance of the Butyl Moiety

The diverse biological activities of Itraconazole are dictated by its complex chemical structure. SAR studies have begun to decouple the features required for its different mechanisms. [3][17]

  • Antifungal Activity: The triazole moiety is absolutely critical for antifungal activity as it directly coordinates with the heme iron in CYP51. [3][6]* Anti-Hedgehog Activity: The core backbone of five rings and the side chain are important for Hh inhibition. [3]Interestingly, the triazole group itself is not required for this activity. [3]* The sec-Butyl Chain: The original Itraconazole molecule contains a racemic sec-butyl group on the triazolone ring. [10]Studies have shown that the stereochemistry of this side chain is not critical for anti-angiogenic activity, suggesting it is a suitable position for modification. [14]However, for anti-Hh activity, modifications in this region can significantly impact potency. [17] Hypothesis on the this compound Derivative: this compound features a straight-chain n-butyl group in place of the sec-butyl group. [1]Based on SAR, this modification is expected to:

  • Retain Antifungal Activity: As the essential triazole ring is untouched, the primary antifungal mechanism should be preserved. The change in the side chain's bulk and lipophilicity may subtly alter the MIC values compared to the parent compound.

  • Modulate Anti-Hedgehog and Anti-Angiogenic Activity: The change from a branched to a linear alkyl chain will alter the way the molecule fits into the binding pockets of its mammalian targets like SMO and VDAC1. This could either enhance or slightly diminish its potency in these secondary pathways, a hypothesis that must be confirmed experimentally using the assays described above.

Conclusion

This compound, as a close analog of Itraconazole, is predicted to be a multi-modal agent. Its core mechanism of action is firmly rooted in the potent and specific inhibition of fungal lanosterol 14α-demethylase, leading to the disruption of ergosterol biosynthesis and compromised fungal membrane integrity. Concurrently, the Itraconazole scaffold possesses distinct and potent inhibitory effects on critical mammalian signaling pathways, including Hedgehog and mTOR, which are independent of its antifungal action. The substitution of the sec-butyl with an n-butyl group represents a subtle but potentially significant modification that warrants detailed investigation to fully characterize its comparative efficacy and therapeutic potential in both infectious disease and oncology.

References

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An In-Depth Technical Guide to Butyl Itraconazole as a Process-Related Impurity of Itraconazole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Impurity Profiling in Azole Antifungals

Itraconazole, a broad-spectrum triazole antifungal agent, is a cornerstone in the treatment of various systemic mycoses.[1] Its mechanism of action involves the inhibition of fungal cytochrome P450-dependent enzymes, primarily lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2] The complexity of its multi-step synthesis, however, presents a significant challenge in controlling the impurity profile of the final active pharmaceutical ingredient (API).[3] Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products, as even structurally similar compounds can exhibit different pharmacological or toxicological properties. This guide provides an in-depth technical overview of a key process-related impurity, Butyl Itraconazole, also known as Itraconazole EP Impurity F.

Understanding this compound: A Structural Isomer of Pharmaceutical Significance

This compound is a structural isomer of itraconazole, officially designated as Itraconazole Impurity F in the European Pharmacopoeia (EP).[3][4][5][6][7][8] The key structural difference lies in the alkyl substituent on the triazolone ring. While itraconazole possesses a sec-butyl group, this compound features an n-butyl group.[5][7][8] This seemingly minor variation has significant implications for the analytical separation and control of this impurity.

Chemical Identification:

  • IUPAC Name: 2-Butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one[3][6][7][8]

  • CAS Number: 89848-51-1[3][4]

  • Molecular Formula: C₃₅H₃₈Cl₂N₈O₄[3][4]

  • Molecular Weight: 705.63 g/mol [4][6]

The structural similarity between itraconazole and its n-butyl isomer is depicted in the diagram below.

Figure 1: Chemical Structures of Itraconazole and this compound itraconazole itraconazole butyl_itraconazole butyl_itraconazole

Caption: Figure 1: Comparison of Itraconazole and this compound structures.

Origin of this compound: A Process-Related Impurity

The formation of this compound is intrinsically linked to the synthetic route of itraconazole. It is classified as a process-related impurity, meaning it arises from the manufacturing process itself rather than from degradation of the drug substance.[9] The final step in many itraconazole syntheses involves the N-alkylation of the triazolone ring.[2] The use of sec-butyl bromide or a similar alkylating agent is intended to introduce the characteristic sec-butyl group.

However, the presence of n-butyl bromide as an impurity in the sec-butyl bromide starting material, or isomerization under certain reaction conditions, can lead to the concurrent formation of the n-butyl isomer, this compound. The structural similarity and comparable reactivity of these alkylating agents make the formation of this impurity a critical parameter to control during synthesis.

Figure 2: Postulated Synthetic Origin of this compound precursor Itraconazole Precursor (Triazolone Moiety) reaction N-Alkylation Reaction precursor->reaction sec_butyl sec-Butyl Bromide (Intended Reagent) sec_butyl->reaction n_butyl n-Butyl Bromide (Impurity in Reagent) n_butyl->reaction itraconazole Itraconazole (Desired Product) reaction->itraconazole butyl_itraconazole This compound (Impurity F) reaction->butyl_itraconazole Figure 3: Analytical Workflow for this compound cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Weigh Itraconazole Sample dissolve Dissolve in Diluent sample->dissolve inject Inject into HPLC System dissolve->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (225 nm) separate->detect integrate Integrate Peak Areas detect->integrate identify Identify Peaks by Retention Time integrate->identify quantify Quantify this compound (vs. Reference Standard) identify->quantify

Sources

In-vitro antifungal activity of Butyl itraconazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In-Vitro Antifungal Activity of Novel Triazoles: A Case Study with Butyl Itraconazole

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in-vitro evaluation of novel triazole antifungal agents, using the hypothetical compound this compound as a case study. The principles and methodologies detailed herein are grounded in established scientific protocols and are designed to ensure data integrity and reproducibility.

Introduction: The Rationale for Novel Triazole Antifungals

The ever-present threat of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of new therapeutic agents.[1] Triazoles, such as itraconazole, are a cornerstone of antifungal therapy, primarily targeting the fungal enzyme lanosterol 14-alpha-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[2] The modification of existing triazoles, such as the synthesis of a butyl derivative of itraconazole (this compound), represents a rational approach to potentially enhance antifungal potency, broaden the spectrum of activity, or overcome existing resistance mechanisms.

This guide will delineate the essential in-vitro assays required to characterize the antifungal profile of a novel triazole like this compound.

Postulated Mechanism of Action of this compound

Itraconazole and other azole antifungals inhibit the fungal-mediated synthesis of ergosterol by targeting lanosterol 14α-demethylase.[2][3] It is hypothesized that this compound shares this primary mechanism of action. The addition of a butyl group may alter the compound's lipophilicity, potentially affecting its affinity for the enzyme's active site or its ability to penetrate the fungal cell wall and membrane.

Mechanism_of_Action Butyl_Itraconazole Butyl_Itraconazole Fungal_Cell_Wall Fungal_Cell_Wall Butyl_Itraconazole->Fungal_Cell_Wall Penetration Lanosterol_14a_demethylase Lanosterol_14a_demethylase Butyl_Itraconazole->Lanosterol_14a_demethylase Inhibition Fungal_Cell_Membrane Fungal_Cell_Membrane Fungal_Cell_Wall->Fungal_Cell_Membrane Fungal_Cell_Membrane->Lanosterol_14a_demethylase Targeting Ergosterol_Synthesis Ergosterol_Synthesis Lanosterol_14a_demethylase->Ergosterol_Synthesis Catalysis Inhibition Inhibition Ergosterol Ergosterol Ergosterol_Synthesis->Ergosterol Disruption Disruption Ergosterol->Fungal_Cell_Membrane Integration & Stability Inhibition->Ergosterol_Synthesis Blocks Disruption->Fungal_Cell_Membrane Leads to Instability

Postulated mechanism of action for this compound.

Core In-Vitro Antifungal Susceptibility Testing

A critical first step in evaluating a new antifungal agent is to determine its minimum inhibitory concentration (MIC) against a panel of clinically relevant fungal isolates. Standardized methodologies for these assays have been established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7][8][9][10][11][12]

Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely accepted technique for determining the MIC of an antifungal agent.[13][14]

Experimental Protocol:

  • Preparation of Antifungal Agent: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Perform serial twofold dilutions in RPMI 1640 medium to achieve the desired concentration range.

  • Inoculum Preparation: Culture the fungal isolates on an appropriate agar medium. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension to achieve the final inoculum concentration as specified by CLSI or EUCAST guidelines.[5]

  • Assay Procedure: In a 96-well microtiter plate, add the prepared fungal inoculum to each well containing the serially diluted this compound. Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[5]

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control.[10]

Broth_Microdilution_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis Stock_Solution Prepare this compound Stock Serial_Dilutions Perform Serial Dilutions Stock_Solution->Serial_Dilutions Plate_Setup Dispense Dilutions & Inoculum into 96-well Plate Serial_Dilutions->Plate_Setup Inoculum_Prep Prepare Fungal Inoculum Inoculum_Prep->Plate_Setup Incubation Incubate at 35°C for 24-48h Plate_Setup->Incubation Read_Results Visually or Spectrophotometrically Read Results Incubation->Read_Results Determine_MIC Determine MIC (≥50% Growth Inhibition) Read_Results->Determine_MIC

Workflow for Broth Microdilution MIC Assay.

Spectrum of Activity of this compound

To establish the spectrum of activity, this compound should be tested against a diverse panel of fungal pathogens, including:

  • Yeasts:

    • Candida albicans

    • Candida glabrata

    • Candida parapsilosis

    • Candida tropicalis

    • Candida krusei

    • Cryptococcus neoformans

  • Molds:

    • Aspergillus fumigatus

    • Aspergillus flavus

    • Aspergillus niger

    • Dermatophytes (Trichophyton spp., Microsporum spp.)

Data Presentation:

The MIC data should be summarized in a table, including the MIC range, MIC50, and MIC90 values for each species.

Fungal SpeciesNo. of IsolatesThis compound MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans
Candida glabrata
Aspergillus fumigatus
...

Time-Kill Kinetic Assays

Time-kill assays provide valuable information on the fungicidal or fungistatic activity of an antifungal agent over time.[15][16][17]

Experimental Protocol:

  • Inoculum Preparation: Prepare a standardized fungal inoculum as described for the broth microdilution assay.

  • Assay Setup: In sterile tubes, add the fungal inoculum to RPMI 1640 medium containing this compound at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 4x, 16x MIC). Include a drug-free growth control.

  • Incubation and Sampling: Incubate the tubes at 35°C with agitation.[16] At predefined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each tube.

  • Colony Forming Unit (CFU) Determination: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates. Incubate the plates until colonies are visible, and then count the CFUs.

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal.

Time_Kill_Assay_Workflow Prepare_Inoculum Prepare Standardized Fungal Inoculum Setup_Tubes Inoculate Tubes with Drug Concentrations (0x, 1x, 4x, 16x MIC) Prepare_Inoculum->Setup_Tubes Incubate_Agitate Incubate at 35°C with Agitation Setup_Tubes->Incubate_Agitate Time_Point_Sampling Sample at 0, 2, 4, 8, 12, 24, 48 hours Incubate_Agitate->Time_Point_Sampling Serial_Dilute_Plate Perform Serial Dilutions and Plate Time_Point_Sampling->Serial_Dilute_Plate Incubate_Plates Incubate Plates and Count CFUs Serial_Dilute_Plate->Incubate_Plates Plot_Data Plot log10 CFU/mL vs. Time Incubate_Plates->Plot_Data Determine_Activity Determine Fungicidal/Fungistatic Activity Plot_Data->Determine_Activity

Workflow for Time-Kill Kinetic Assay.

In-Vitro Synergy Testing

Combination therapy is a promising strategy to enhance antifungal efficacy and combat resistance.[1][18][19][20] The checkerboard microdilution assay is a standard method to evaluate the in-vitro interaction between two antifungal agents.[15][18][20]

Experimental Protocol:

  • Drug Preparation: Prepare serial twofold dilutions of this compound and a second antifungal agent (e.g., an echinocandin or polyene) in a 96-well microtiter plate, with concentrations of this compound decreasing along the x-axis and concentrations of the second agent decreasing along the y-axis.

  • Inoculum and Incubation: Add a standardized fungal inoculum to each well and incubate as for the standard MIC assay.

  • Fractional Inhibitory Concentration Index (FICI) Calculation: After incubation, determine the MIC of each drug alone and in combination. Calculate the FICI using the following formula:

    FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0[20]

Data Presentation:

Fungal IsolateDrug CombinationFICIInterpretation
C. albicans ATCC 90028This compound + Caspofungin
A. fumigatus clinical isolateThis compound + Amphotericin B

Conclusion

The in-vitro evaluation of a novel triazole antifungal, such as this compound, requires a systematic and rigorous approach employing standardized methodologies. The determination of the MIC spectrum, time-kill kinetics, and potential for synergistic interactions provides a foundational dataset for further preclinical and clinical development. Adherence to established guidelines from bodies like CLSI and EUCAST is paramount for ensuring the generation of high-quality, reproducible, and comparable data.

References

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  • ResearchGate. (n.d.). Time-kill assays in which Candida albicans strains were cultured in YPD....
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  • Johns Hopkins University. (n.d.). Structure-activity relationship study of itraconazole, a broad-range inhibitor of picornavirus replication that targets oxysterol-binding protein (OSBP).
  • ScienceDirect. (2018). Antifungal Agents.
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  • PubMed. (1991). [In vitro antifungal activity of itraconazole: a comparative study with ketoconazole].
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Butyl Itraconazole as a Novel Anticancer Agent: A Technical Guide to its Mechanisms and Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The repurposing of established drugs for oncology presents a highly efficient strategy for accelerating the development of new cancer therapies.[1][2] Itraconazole, a triazole antifungal agent with a long history of clinical use, has emerged as a compelling candidate in this paradigm.[3][4] Extensive preclinical and clinical evidence reveals that at clinically relevant doses, itraconazole exerts potent anticancer effects through multiple, distinct mechanisms, primarily by inhibiting the Hedgehog signaling pathway and tumor-associated angiogenesis.[4][5] This technical guide provides an in-depth exploration of the molecular basis for itraconazole's anticancer activity, a synopsis of key preclinical data, and detailed, field-proven protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.

Foundational Concepts: From Antifungal to Anticancer

The Drug Repurposing Paradigm

Developing novel oncology drugs is a lengthy and costly process with high attrition rates.[2] Drug repurposing, or finding new indications for existing approved drugs, offers a streamlined alternative by leveraging well-established pharmacokinetic, pharmacodynamic, and safety profiles to expedite clinical translation.[3][6]

Itraconazole: A Profile

Itraconazole is an FDA-approved antifungal drug that has been used for decades to treat a wide range of systemic mycoses.[4] Its traditional mechanism of action involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a key component of the fungal cell membrane.[1][4] However, its anticancer activities are now understood to be distinct from its antifungal properties.[7][8]

A Note on "Butyl Itraconazole"

The chemical structure of itraconazole features a prominent sec-butyl side chain. Structure-activity relationship studies have indicated that this moiety is important for its biological activity.[9] For the purposes of this guide, "this compound" refers to the standard, clinically used itraconazole molecule, emphasizing the relevance of this chemical group to its anticancer functions.

Core Anticancer Mechanisms of Action

Itraconazole's efficacy as an anticancer agent stems from its ability to simultaneously disrupt multiple signaling pathways critical for tumor growth and survival.

Potent Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development that is often aberrantly reactivated in various cancers, including basal cell carcinoma, medulloblastoma, and certain lung and pancreatic cancers, where it drives tumor growth and maintenance.[2][10][11]

Mechanism of Inhibition: The central activator of the Hh pathway is the transmembrane protein Smoothened (SMO). In the absence of an Hh ligand, the receptor Patched (PTCH) inhibits SMO.[7] Upon Hh binding to PTCH, this inhibition is relieved, allowing SMO to accumulate in the primary cilium and trigger a downstream cascade that culminates in the activation of GLI transcription factors, which drive the expression of oncogenic target genes.[12]

Itraconazole acts as a potent antagonist of the Hh pathway by targeting SMO.[7][8] Mechanistic studies reveal that itraconazole inhibits SMO through a mechanism distinct from that of other well-known inhibitors like cyclopamine.[8][12] It appears to bind to a different site on the SMO protein, effectively preventing the ciliary accumulation of SMO that is required for pathway activation.[7][13] This unique binding mode allows itraconazole to inhibit Hh pathway activity that has become resistant to other SMO antagonists.[12]

G cluster_cilium Primary Cilium PTCH PTCH SMO SMO PTCH->SMO SMO_cilium SMO Accumulation SMO->SMO_cilium Translocates (Hh Signal ON) GLI GLI Activation SMO_cilium->GLI Hh Hedgehog Ligand Hh->PTCH Binds Nucleus Target Gene Transcription GLI->Nucleus Itraconazole Itraconazole Itraconazole->SMO_cilium Blocks Accumulation

Caption: Itraconazole's Inhibition of the Hedgehog Signaling Pathway.
Multi-Faceted Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary oxygen and nutrients for growth and metastasis.[14][15] Itraconazole has been identified as a potent inhibitor of angiogenesis, acting on endothelial cells through several mechanisms.[16][17][18]

Mechanisms of Inhibition:

  • Inhibition of Endothelial Cell Function: Itraconazole directly inhibits the proliferation, migration, and tube formation of endothelial cells in response to key angiogenic stimuli like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[16][18]

  • Disruption of VEGFR2 Signaling: A primary target of itraconazole's anti-angiogenic effect is the VEGF Receptor 2 (VEGFR2). Itraconazole has been shown to induce the accumulation of immature N-glycans on VEGFR2, which impairs the receptor's proper trafficking to the cell surface and subsequent activation upon VEGF binding.[1][19] This disruption blocks downstream signaling cascades.

  • Inhibition of mTOR Pathway: Itraconazole can inhibit the mechanistic target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth and proliferation in endothelial cells.[1][14] This effect is linked to itraconazole's ability to disrupt intracellular cholesterol trafficking.[20]

G VEGF VEGF VEGFR2_mature Mature VEGFR2 (Cell Surface) VEGF->VEGFR2_mature Binds VEGFR2_immature Immature VEGFR2 (ER/Golgi) VEGFR2_immature->VEGFR2_mature Glycosylation & Trafficking PLC PLCγ1 Activation VEGFR2_mature->PLC mTOR mTOR Signaling PLC->mTOR Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) mTOR->Angiogenesis Itraconazole Itraconazole Itraconazole->VEGFR2_immature Inhibits Processing Itraconazole->mTOR Inhibits

Caption: Itraconazole's Anti-Angiogenic Mechanisms.

Preclinical Data Synopsis

The anticancer potential of itraconazole is supported by robust preclinical data from both in vitro and in vivo models.

Table 1: Summary of In Vitro Activity of Itraconazole
Assay TypeTarget/Cell LineEndpointResultReference
Hh Pathway InhibitionShh-Light2 Reporter CellsIC₅₀~800-900 nM[7][13]
Endothelial Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVEC)InhibitionPotent, dose-dependent inhibition[16][18]
Melanoma Cell ProliferationA375, A2058 CellsEffectG1 phase arrest and apoptosis[10]
Glioblastoma Cell ProliferationU87, U251 CellsEffectInhibition via autophagy induction[20]
Table 2: Summary of In Vivo Efficacy of Itraconazole
Cancer ModelTreatmentKey FindingResultReference
Medulloblastoma AllograftOral ItraconazoleTumor GrowthSuppression of Hh activity and growth[7][8]
Non-Small Cell Lung Cancer (NSCLC) XenograftOral ItraconazoleTumor GrowthSignificant single-agent growth inhibition[16][18]
NSCLC XenograftItraconazole + CisplatinTumor GrowthEnhanced antitumor efficacy vs. cisplatin alone[18]
Melanoma XenograftItraconazoleTumor GrowthSignificant reduction in tumor growth[10]

Methodologies for Preclinical Evaluation

A systematic approach is required to validate the anticancer effects of itraconazole in a preclinical setting. The following protocols represent a standard workflow for this evaluation.

G start Test Compound (Itraconazole) viability Cell Viability Screening (MTT / XTT Assay) Determine IC₅₀ start->viability mechanistic Mechanistic Assays (In Vitro) viability->mechanistic western Western Blot (Hh, VEGFR2, mTOR pathways) mechanistic->western tube Tube Formation Assay (Anti-Angiogenesis) mechanistic->tube invivo In Vivo Validation mechanistic->invivo cam CAM Assay (Angiogenesis) invivo->cam xenograft Xenograft Model (Tumor Growth) invivo->xenograft

Caption: General Workflow for Preclinical Evaluation of Itraconazole.
Protocol 1: Assessment of Cell Viability (MTT/XTT Assays)

Causality and Choice: To determine the direct cytotoxic or cytostatic effect of itraconazole on cancer and endothelial cells, a metabolic activity assay is essential. The XTT assay is often preferred over the traditional MTT assay because it produces a water-soluble formazan product, eliminating a solubilization step and thereby reducing variability and streamlining the workflow.[21][22]

Step-by-Step Methodology (XTT Assay): [21]

  • Cell Seeding: Plate cells (e.g., cancer cell lines or HUVECs) in a 96-well microplate at a predetermined optimal density and incubate for 24 hours at 37°C in a CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of itraconazole in the appropriate cell culture medium. Remove the old medium from the wells and add the itraconazole-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Shortly before the end of the incubation period, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing metabolically active cells to convert the XTT reagent into the colored formazan product.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.

Protocol 2: Analysis of Signaling Protein Expression (Western Blot)

Causality and Choice: To confirm that itraconazole engages its intended targets, Western blotting is the gold-standard technique.[23] It allows for the semi-quantitative analysis of specific proteins and their phosphorylation status, providing direct evidence of pathway modulation (e.g., decreased phosphorylation of AKT in the mTOR pathway or decreased expression of GLI1 in the Hh pathway).[24]

Step-by-Step Methodology: [25]

  • Cell Culture and Lysis: Culture cells and treat with itraconazole for the desired time. Lyse cells in 1X SDS sample buffer, scrape, and transfer to a microcentrifuge tube.

  • Sample Preparation: Sonicate the lysate to shear DNA and reduce viscosity. Heat the sample to 95–100°C for 5 minutes, then centrifuge to pellet debris.

  • Gel Electrophoresis: Load 20 µL of the supernatant onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.

  • Protein Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in a primary antibody solution diluted in blocking buffer. Use antibodies specific to the proteins of interest (e.g., p-AKT, total-AKT, GLI1, SMO, β-actin as a loading control).

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometrically quantify the band intensities and normalize to the loading control to compare protein levels between treated and untreated samples.

Protocol 3: In Vitro Angiogenesis - Endothelial Tube Formation Assay

Causality and Choice: This assay is a cornerstone for evaluating anti-angiogenic potential as it models the final, critical step of angiogenesis: the differentiation of endothelial cells into a three-dimensional capillary-like network.[26] A reduction in tube formation provides strong in vitro evidence of anti-angiogenic activity.

Step-by-Step Methodology: [27][28]

  • Plate Coating: Thaw a basement membrane extract (BME), such as Matrigel®, on ice. Using pre-chilled pipette tips, add 50-80 µL of BME to each well of a pre-cooled 96-well plate. Ensure the BME is evenly distributed.

  • Gel Formation: Incubate the plate at 37°C for at least 30 minutes to allow the BME to solidify into a gel.

  • Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in the desired test medium (e.g., medium containing VEGF with or without various concentrations of itraconazole).

  • Cell Seeding: Carefully add 100 µL of the cell suspension (typically 1.0 x 10⁴ to 1.5 x 10⁴ cells) on top of the solidified BME gel.

  • Incubation: Incubate the plate in a humidified incubator (37°C, 5% CO₂) for 4 to 18 hours.

  • Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images at several time points. Quantify the degree of angiogenesis by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software (e.g., ImageJ with an angiogenesis plugin).

Protocol 4: In Vivo Angiogenesis - Chick Chorioallantoic Membrane (CAM) Assay

Causality and Choice: The CAM assay serves as a robust, cost-effective, and ethically favorable in vivo model to assess angiogenesis.[29][30] The highly vascularized CAM of a developing chick embryo provides an ideal environment to observe the formation of new blood vessels in response to stimuli and their inhibition by agents like itraconazole in a living system.[31]

G egg Fertilized Eggs (Incubate Day 0-3) window Create Window in Shell (Day 3) egg->window incubate1 Continue Incubation (Day 3-7) window->incubate1 apply Apply Test Substance (Itraconazole on filter disk) to CAM (Day 7) incubate1->apply incubate2 Incubate (Day 7-10) apply->incubate2 image Image CAM Vasculature incubate2->image quantify Quantify Angiogenesis (Count vessel branch points) image->quantify

Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.

Step-by-Step Methodology: [32][33]

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3 days.

  • Window Creation: On Day 3, disinfect a small area of the eggshell. Carefully create a small window (approx. 1x1 cm) in the shell to expose the underlying CAM, taking care not to damage it.

  • Sealing and Incubation: Seal the window with sterile adhesive tape and return the eggs to the incubator until Day 7.

  • Sample Application: On Day 7, open the window. Prepare sterile filter paper disks or sponges loaded with a specific concentration of itraconazole (or a positive/negative control). Gently place the disk onto the CAM in an area with visible blood vessels.

  • Re-incubation: Reseal the window and incubate the eggs for another 48-72 hours.

  • Analysis: On Day 10, re-open the window. The CAM can be fixed in situ (e.g., with a methanol/acetone mix). Excise the area of the CAM beneath the disk, place it on a microscope slide, and capture images.

  • Quantification: Quantify the anti-angiogenic effect by counting the number of blood vessel branch points within a defined radius around the disk. A significant reduction in branching compared to the vehicle control indicates anti-angiogenic activity.

Clinical Perspective and Future Directions

The compelling preclinical data for itraconazole has led to its evaluation in multiple clinical trials for various malignancies. Clinical benefits have been observed in patients with prostate cancer, non-small cell lung cancer, and basal cell carcinoma.[1] Its ability to enhance the efficacy of standard chemotherapeutic agents also positions it as a promising candidate for combination therapies.[6]

Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to itraconazole therapy. Further investigation into its other potential mechanisms, such as the induction of autophagy and reversal of multidrug resistance, will continue to refine its role in the oncology treatment landscape.[4][10][20]

Conclusion

Itraconazole exemplifies the power of drug repurposing in oncology. Its well-documented safety profile and oral bioavailability, combined with its multifaceted anticancer activity targeting the distinct and critical Hedgehog and angiogenesis pathways, make it a highly valuable agent for further development. The methodologies outlined in this guide provide a robust framework for researchers to explore and validate the potential of itraconazole and its analogs as part of the next generation of cancer therapeutics.

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Pharmacokinetics and metabolism of Butyl itraconazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Butyl Itraconazole: A Framework Based on the Prototypical Azole Antifungal, Itraconazole

Executive Summary

This compound is a close structural analog and a known impurity of itraconazole, a potent, broad-spectrum triazole antifungal agent.[1] Understanding its pharmacokinetic and metabolic profile is crucial for any potential therapeutic development and for assessing its toxicological relevance. Given the limited direct research on this compound, this guide establishes a robust predictive framework by leveraging the extensive body of knowledge available for its parent compound, itraconazole. Itraconazole is characterized by good oral absorption, extensive tissue distribution, and complex, CYP3A4-mediated metabolism leading to both active and inactive metabolites.[2][3] This guide provides drug development professionals with a comprehensive overview of the anticipated Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound, the profound implications of its likely role as a potent CYP3A4 enzyme inhibitor, and the detailed experimental methodologies required to validate this profile.

Chapter 1: Introduction to this compound

Chemical Structure and Physicochemical Properties

This compound is an N-arylpiperazine and triazole derivative, structurally analogous to itraconazole. The primary distinction lies in the alkyl group attached to the triazolinone ring: this compound possesses an n-butyl group, whereas the parent itraconazole has a sec-butyl group.[1][4] This seemingly minor structural modification can influence physicochemical properties such as lipophilicity and steric hindrance, which in turn may subtly alter its pharmacokinetic behavior compared to itraconazole. Like itraconazole, this compound is expected to be a highly lipophilic and weakly basic compound, properties that fundamentally govern its absorption and distribution characteristics.[3][5]

Therapeutic Potential and Mechanism of Action

As a member of the azole antifungal class, the mechanism of action for this compound is predicated on the inhibition of fungal cytochrome P450-dependent lanosterol 14-α-demethylase.[6][7] This enzyme is a critical component in the biosynthesis of ergosterol, a vital structural component of the fungal cell membrane.[8] By disrupting ergosterol synthesis, this compound compromises the membrane's integrity, leading to the inhibition of fungal growth and replication.[7] Its therapeutic potential would span a broad range of fungal infections, similar to the indications for itraconazole, which include aspergillosis, blastomycosis, and histoplasmosis.[4][6]

Rationale for Pharmacokinetic and Metabolic Profiling

A thorough ADME (Absorption, Distribution, Metabolism, Excretion) profile is foundational to the development of any new chemical entity. For a compound like this compound, this profiling is critical for several reasons:

  • Predicting Efficacy and Safety: Understanding its concentration profile in plasma and tissues informs dosing strategies to maintain therapeutic levels while avoiding toxicity.

  • Identifying Drug-Drug Interactions (DDIs): Itraconazole is a potent inhibitor of the key drug-metabolizing enzyme CYP3A4.[9][10] It is imperative to determine if this compound shares this characteristic, as it would significantly restrict its co-administration with other medications.

  • Understanding Inter-individual Variability: Factors like genetic polymorphisms in metabolizing enzymes can lead to varied responses in patients.[11] Early identification of the primary metabolic pathways is key to anticipating such variability.

Chapter 2: Predicted Pharmacokinetic Profile (ADME)

Disclaimer: The following profile is based on the well-documented pharmacokinetics of itraconazole and serves as a predictive model for this compound.

Absorption

The oral absorption of itraconazole is good but can be variable; a similar profile is expected for its butyl analog.[3] The absolute oral bioavailability of itraconazole is approximately 55%.[4]

  • Physicochemical Drivers: As a highly lipophilic and weakly basic compound, its dissolution is pH-dependent and requires an acidic gastric environment.[5] Co-administration with acid-reducing agents can decrease absorption.[5]

  • Food Effect: Administration with food enhances the absorption of itraconazole, a behavior attributed to increased splanchnic blood flow and delayed gastric emptying, which allows more time for dissolution.[12]

  • Formulation Impact: Advanced formulations, such as oral solutions containing hydroxypropyl-β-cyclodextrin, have been developed for itraconazole to improve its solubility and provide more consistent absorption and bioavailability.[13] Such strategies would likely be equally effective for this compound.

Distribution

Itraconazole exhibits extensive distribution into tissues, a hallmark of its high lipophilicity.[2]

  • Protein Binding: It is highly bound to plasma proteins (>99%), primarily albumin.[14]

  • Tissue Penetration: Tissue concentrations are typically many times higher than corresponding plasma concentrations.[2][3] Significant accumulation occurs in tissues such as the liver, kidney, and adipose tissue. Itraconazole also shows high affinity for keratin-rich tissues like skin and nails, where it persists long after therapy cessation.[13][14] This extensive tissue distribution results in a large volume of distribution.[15]

Metabolism

Metabolism is the primary clearance mechanism for itraconazole and is anticipated to be the same for this compound. The liver is the principal site of biotransformation.[15][16]

  • The Central Role of Cytochrome P450 3A4 (CYP3A4): Itraconazole is almost exclusively metabolized by CYP3A4.[9][17] This dependency is the cornerstone of its pharmacokinetic profile and its significant DDI potential.

  • Major Metabolic Pathways: Itraconazole is converted into more than 30 metabolites through several key pathways.[12] The primary pathways are:

    • Hydroxylation: This leads to the formation of hydroxy-itraconazole (OH-ITZ), the major and only active metabolite, which circulates at plasma concentrations often exceeding the parent drug.[3][18]

    • Oxidation: Further oxidation of the triazolinone ring can occur.

    • N-dealkylation: Cleavage of the piperazine side chain results in metabolites like N-desalkyl-itraconazole (ND-ITZ).[18]

    • Dioxolane Ring Scission: A more recently identified pathway involves the cleavage of the dioxolane ring.[9]

  • Stereoselectivity: Itraconazole is administered as a racemic mixture of four stereoisomers. Its metabolism by CYP3A4 is highly stereoselective, with some isomers being metabolized more readily than others, affecting their relative plasma concentrations, particularly after a single dose.[19]

G cluster_metabolites Primary Metabolites parent This compound cyp3a4 CYP3A4 parent->cyp3a4 hydroxy Hydroxy-butyl-itraconazole (Predicted Active Metabolite) cyp3a4->hydroxy Hydroxylation ndealkyl N-desalkyl-butyl-itraconazole cyp3a4->ndealkyl N-dealkylation keto Keto-butyl-itraconazole hydroxy->keto Oxidation (CYP3A4)

Caption: Predicted primary metabolic pathway of this compound via CYP3A4.

Excretion

Following extensive hepatic metabolism, the resulting metabolites are primarily excreted in the urine (35%) and feces (54%).[8] Very little of the parent drug is excreted unchanged, underscoring the completeness of its metabolic clearance.[20]

Chapter 3: Drug-Drug Interaction (DDI) Potential

The defining characteristic of itraconazole in a clinical context is its potent inhibition of CYP3A4. It is used as a probe inhibitor in clinical DDI studies to assess the impact of CYP3A4 inhibition on other drugs.[10][21]

  • Mechanism-Based Inhibition of CYP3A4: Itraconazole and its primary metabolites (OH-ITZ, keto-ITZ, and ND-ITZ) are all potent inhibitors of CYP3A4.[18][22] The metabolites contribute significantly to the overall inhibitory effect observed in vivo.[22][23] This potent inhibition leads to non-linear pharmacokinetics upon multiple dosing, as the drug and its metabolites inhibit their own clearance, causing accumulation and a longer-than-expected half-life.[4][19]

  • Implications for Co-administered Drugs: Due to this strong inhibition, co-administration of itraconazole with drugs that are sensitive CYP3A4 substrates can lead to dramatically increased plasma concentrations of the substrate drug, potentially causing toxicity. This interaction profile is a critical safety consideration and is expected to be shared by this compound.

Chapter 4: Methodologies for Pharmacokinetic and Metabolic Investigation

Validating the predicted profile of this compound requires a systematic series of in vitro and in vivo experiments.

In Vitro Assays

The causality behind these experimental choices is to de-risk development by identifying key metabolic liabilities and DDI risks early, using cost-effective, high-throughput systems before moving to more complex models.

This assay provides a quantitative measure of the intrinsic clearance of a compound by hepatic enzymes.

  • Protocol: Human Liver Microsome (HLM) Stability Assay

    • Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Prepare HLM suspension (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4). Prepare a cofactor solution containing NADPH.

    • Pre-incubation: Pre-warm the HLM suspension and the test compound dilution to 37°C for 5 minutes.

    • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution to the HLM/compound mixture. This is the T=0 time point.

    • Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

    • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

    • Data Interpretation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_prep Preparation cluster_reaction Reaction at 37°C cluster_analysis Analysis A Prepare HLM, Buffer, Cofactor (NADPH), and This compound Stocks B Pre-warm HLM and This compound A->B C Initiate Reaction with NADPH B->C D Sample at Time Points (0, 5, 15, 30 min) C->D E Quench Reaction with Cold Acetonitrile + IS D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate t½ and CLint G->H

Caption: Workflow for an in vitro metabolic stability assay.

This assay determines the concentration of a drug required to inhibit 50% of a specific enzyme's activity, providing a direct measure of its inhibitory potency.

  • Protocol: Recombinant Human CYP3A4 Inhibition Assay

    • Reagents: Use a recombinant human CYP3A4 enzyme system, a fluorescent probe substrate (e.g., midazolam or a fluorogenic substrate), and NADPH.

    • Incubation: In a 96-well plate, combine the CYP3A4 enzyme, buffer, and varying concentrations of this compound (inhibitor). Pre-incubate at 37°C.

    • Reaction Start: Add the probe substrate and NADPH to initiate the reaction.

    • Reaction Stop: After a set time (e.g., 10 minutes), stop the reaction with a suitable stop solution.

    • Detection: Measure the amount of metabolite formed (or the fluorescent signal) using a plate reader or LC-MS/MS.

    • Calculation: Plot the enzyme activity (as a percentage of the uninhibited control) against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Studies

In vivo studies are essential to understand the complete pharmacokinetic profile in a whole organism, integrating absorption, distribution, metabolism, and excretion.

  • Animal Model Selection: Studies of itraconazole have shown that the dog is an appropriate animal model for predicting oral absorption in humans, while the rat can serve as a suitable alternative.[12][24] Pharmacokinetic parameters in dogs, such as Tmax and AUC, have been shown to be comparable to those in humans.[24]

  • Pharmacokinetic Parameter Determination: Following oral and intravenous administration of this compound to the chosen animal model, serial blood samples are collected. Plasma concentrations of the parent drug and its major predicted metabolites are quantified using a validated bioanalytical method.

Table 1: Representative Pharmacokinetic Parameters of Oral Itraconazole in Animal Models and Humans

ParameterRat (5 mg/kg)[12]Dog (100 mg dose)[12]Human (100 mg)[20]
Tmax (hr) 5.2 ± 3.63.3 ± 2.12.8 - 3.4
Cmax (ng/mL) 468.1 ± 71.5218.4 ± 103.7~110
T½ (hr) 11.8 ± 4.557.5 ± 49.1~15 (single dose)
AUC (ng·hr/mL) ~2434~1944~1320 (0-inf)
Note: Values are illustrative and can vary significantly based on study conditions and formulation.
Bioanalytical Methods

Accurate quantification of the analyte in complex biological matrices is the self-validating system that underpins all pharmacokinetic studies.

  • Protocol: Sample HPLC Method for Quantification

    • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of plasma samples to isolate the drug and metabolites from matrix components.

    • Chromatographic System: Utilize a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5µm).[25][26]

    • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer or ammonium acetate).[25][27]

    • Flow Rate: A typical flow rate is 1.0 - 1.5 mL/min.[27]

    • Detection: UV detection at a wavelength of approximately 262 nm is suitable for itraconazole and its analogs.[25] For higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) is the gold standard.

Chapter 5: Summary and Future Directions

This guide establishes that this compound is highly likely to exhibit a pharmacokinetic and metabolic profile dominated by the characteristics of its parent compound, itraconazole. This includes extensive hepatic metabolism primarily mediated by CYP3A4 and a high potential for potent, mechanism-based inhibition of this key enzyme.

The critical next steps for any research program involving this compound are to move from this predictive framework to empirical validation. The experimental protocols outlined herein provide a clear roadmap for:

  • Confirming the central role of CYP3A4 in its metabolism.

  • Quantifying its intrinsic clearance and identifying its major metabolites.

  • Determining its IC50 value for CYP3A4 inhibition to confirm its DDI risk.

  • Performing in vivo pharmacokinetic studies in a relevant animal model to provide the integrated ADME data necessary for predicting human pharmacokinetics.

This systematic approach will ensure a comprehensive understanding of the compound's disposition, enabling informed decisions in its future development or risk assessment.

References

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An In-Depth Technical Guide to the Solubility and Stability of Butyl Itraconazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The development of any active pharmaceutical ingredient (API) is fundamentally anchored to two of its most critical physicochemical properties: solubility and stability. For molecules like itraconazole, a potent broad-spectrum antifungal agent, these properties present significant hurdles. Itraconazole is a classic Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but exceedingly low aqueous solubility, which severely limits its oral bioavailability and therapeutic efficacy.[1] The synthesis of analogs, such as Butyl Itraconazole, represents a rational drug design approach to modulate these properties, potentially enhancing its therapeutic profile.[2][3] This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the solubility and stability of this compound, ensuring a robust and data-driven approach to formulation development.

Physicochemical Foundation of this compound

Understanding the inherent molecular characteristics of this compound is paramount, as these properties dictate its behavior in solution and under stress. While specific experimental data for the butyl analog may be proprietary or limited, we can extrapolate from the well-documented properties of the parent molecule, itraconazole.

  • Molecular Structure and Lipophilicity: Itraconazole is a large, complex, and highly lipophilic molecule (log P ≈ 5.66).[4] The addition of a butyl group in place of the sec-butyl group on the triazolone ring is expected to subtly alter this lipophilicity.[3][5] This change, while seemingly minor, can influence interactions with solvents and excipients, thereby affecting both solubility and the molecule's propensity to crystallize.

  • Ionization Constant (pKa): Itraconazole is a weakly basic compound with a pKa of 3.7.[6] This means it is ionized and more soluble in highly acidic environments, such as the stomach (pH 1-2), but its solubility dramatically decreases in the higher pH of the intestines.[6] This pH-dependent solubility is a critical factor in its variable absorption.[6] this compound is expected to retain this weakly basic nature.

  • Crystalline Structure: Itraconazole exists in a crystalline state, which is thermodynamically stable but possesses low aqueous solubility.[7] The ability to convert the drug into an amorphous (non-crystalline) state is a key strategy for solubility enhancement, as the amorphous form has a higher free energy and thus greater apparent solubility.[8]

Comprehensive Solubility Assessment

The primary objective of solubility studies is to quantify the maximum amount of this compound that can be dissolved in a given solvent system at equilibrium. This data is foundational for developing oral and parenteral dosage forms.

Causality Behind Experimental Choices

The selection of solvents and conditions is not arbitrary; it is designed to mimic physiological environments and explore the molecule's behavior. We use acidic buffers to simulate gastric fluid, neutral/basic buffers for intestinal fluid, and various co-solvents and surfactants to probe formulation strategies.[9]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility. Its trustworthiness is derived from its simplicity and direct measurement of the drug in a saturated solution.

Methodology:

  • Preparation: Add an excess amount of this compound powder to a series of vials containing different solvents and buffers (e.g., 0.1N HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, purified water).

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-72 hours). The presence of undissolved solid material at the end of the experiment is crucial to ensure saturation.

  • Sample Collection & Preparation: Withdraw an aliquot from each vial. Immediately filter the sample through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

  • Quantification: Dilute the filtrate with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of a pre-validated analytical method, typically HPLC-UV.[10]

  • Analysis: Analyze the samples and calculate the solubility in µg/mL or mg/mL.

Data Presentation: Solubility Profile of Itraconazole Analogs

The following table summarizes typical solubility data for itraconazole, which can serve as a benchmark for studies on this compound.

Solvent/MediumpHTypical Itraconazole Solubility (µg/mL)Reference
Purified Water~7.0< 0.001[4]
0.1 N HCl1.2~4-6
Phosphate Buffer6.8< 0.001[1]
Methylene ChlorideN/A~239,000[4]
Dimethyl Sulfoxide (DMSO)N/AHigh[11]
Strategies for Solubility Enhancement

Given the anticipated poor solubility, several formulation strategies must be investigated.

  • Amorphous Solid Dispersions (ASDs): This is one of the most successful techniques for BCS Class II drugs.[8] It involves dispersing the drug in a hydrophilic polymer matrix. The polymer prevents the drug from recrystallizing, thus maintaining it in a higher-energy amorphous state.[8][12]

    • Polymers: Hydroxypropyl methylcellulose (HPMC), Povidone (PVP), Soluplus®, Pluronics.[12][13][14]

    • Preparation Methods: Spray drying, hot-melt extrusion.[8][13]

  • Co-crystallization: This involves forming a crystalline structure composed of the API and a pharmaceutically acceptable co-former.[1] This new crystal lattice has different physicochemical properties, often leading to improved solubility and dissolution.[1][15]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic drug molecules within their hydrophobic core, forming inclusion complexes that are more water-soluble.[16] Sulfobutyl ether β-cyclodextrin (Captisol®) and hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[16]

Rigorous Stability Profiling

Stability testing is mandated by regulatory agencies to determine the re-test period for a drug substance or the shelf life for a drug product.[17][18][19] The process involves a combination of long-term storage studies and "forced degradation" to understand the molecule's intrinsic stability.

The Logic of Forced Degradation

Forced degradation (or stress testing) is a critical early-development activity. By intentionally exposing the API to harsh conditions—acid, base, oxidation, heat, and light—we can achieve two primary goals:

  • Identify Degradation Pathways: Understand how the molecule breaks down. This is essential for developing stable formulations and identifying potential degradation products.[20][21] For azole antifungals, common pathways include oxidative dehalogenation and loss of the azole ring.[22][23][24]

  • Develop a Stability-Indicating Method: Ensure the chosen analytical method (e.g., HPLC) can separate the intact API from all potential degradation products, proving the method is "stability-indicating."[20][25]

Experimental Workflow: Forced Degradation Study

The following diagram outlines a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation API Prepare Stock Solution of this compound Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) API->Acid Expose Base Base Hydrolysis (e.g., 0.1N NaOH, 80°C) API->Base Expose Oxidation Oxidation (e.g., 3-30% H2O2, RT) API->Oxidation Expose Thermal Thermal (e.g., 80°C, Solid State) API->Thermal Expose Photo Photolytic (ICH Q1B Light Conditions) API->Photo Expose Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Dilute Dilute to Target Conc. Neutralize->Dilute HPLC Inject into Validated Stability-Indicating HPLC Dilute->HPLC Assess Assess % Degradation HPLC->Assess Purity Check Peak Purity Assess->Purity Identify Identify Major Degradants (e.g., LC-MS) Purity->Identify

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Forced Degradation Protocols

Objective: To achieve 5-20% degradation of the API to ensure sufficient generation of degradants without complete destruction of the molecule.

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable organic solvent and dilute with 0.1 N HCl.

    • Heat the solution (e.g., at 60-80°C) for several hours.

    • Withdraw samples at various time points, cool, and neutralize with an equivalent amount of NaOH.

    • Dilute and analyze by HPLC.[20][21]

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 0.1 N NaOH for degradation and HCl for neutralization.[20][21]

  • Oxidative Degradation:

    • Dissolve this compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[26]

    • Keep the solution at room temperature and monitor over 24-48 hours.[25][26]

    • Withdraw samples, dilute, and analyze directly by HPLC. Studies on itraconazole show significant degradation under oxidative stress.[20][26]

  • Thermal Degradation:

    • Place solid this compound powder in a hot air oven (e.g., 80°C) for several days.[25]

    • Periodically withdraw samples, dissolve in a suitable solvent, dilute, and analyze by HPLC.

  • Photostability:

    • Expose the solid drug and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

    • Analyze the exposed samples against a dark control.

Data Presentation: Forced Degradation Summary
Stress ConditionReagent/ConditionTime% Degradation of ItraconazoleMajor Degradation ProductsReference
Acidic0.1 N HCl24h~17.2%Not specified[20]
Alkaline0.1 N NaOH24h~4.3%Not specified[20]
Oxidative30% H₂O₂24h~16.0%Oxidative N-dealkylation products[20][26]
Thermal80°C3 daysNegligible-[25]
PhotolyticICH Q1B---[25]
ICH-Compliant Stability Studies

Following forced degradation, formal stability studies are conducted on at least three primary batches to establish a shelf-life.[17][27]

ICH_Stability_Conditions cluster_conditions Storage ICH Stability Storage Conditions For Climatic Zones I & II (e.g., USA, Europe, Japan) LongTerm Long-Term 25°C ± 2°C / 60% RH ± 5% RH Duration: ≥12 months Storage->LongTerm Primary Study Accelerated Accelerated 40°C ± 2°C / 75% RH ± 5% RH Duration: 6 months Storage->Accelerated Stress Study Intermediate Intermediate 30°C ± 2°C / 65% RH ± 5% RH Duration: 6 months (Used if significant change at accelerated) Accelerated->Intermediate Triggered by 'Significant Change'

Caption: ICH Stability Storage Conditions.

  • Long-Term Stability: Samples are stored at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[28]

  • Accelerated Stability: Samples are stored at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[17][28] These studies provide an early indication of the drug's stability profile. A "significant change" (e.g., failure to meet specification) under these conditions would warrant intermediate testing.[17]

The Analytical Backbone: Stability-Indicating HPLC Method

Accurate quantification is the cornerstone of both solubility and stability studies. A validated, stability-indicating HPLC method is non-negotiable.

Protocol: RP-HPLC Method for Itraconazole and Related Substances

This protocol is adapted from published methods for itraconazole and serves as an excellent starting point for this compound.[20][21]

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% Triethylamine in water) and an organic solvent (e.g., Acetonitrile). A common ratio is Acetonitrile:Buffer (90:10 v/v).[20]

  • Flow Rate: 1.0 - 1.2 mL/min.[20][21]

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm or 257 nm, where the molecule exhibits strong absorbance.[20][21]

  • Injection Volume: 10-20 µL.

  • System Suitability: Before sample analysis, inject a standard solution multiple times (n=5 or 6). The relative standard deviation (RSD) for peak area and retention time should be <2.0%, and theoretical plates and tailing factor must meet predefined criteria. This ensures the analytical system is performing correctly.

Conclusion

The development of this compound as a viable drug candidate is critically dependent on surmounting the inherent challenges of solubility and stability that characterize its parent compound. A systematic approach, beginning with a thorough characterization of its physicochemical properties, is essential. Rigorous solubility testing in physiologically relevant media will guide the selection of appropriate enhancement strategies, such as the formation of amorphous solid dispersions or co-crystals. Concurrently, a comprehensive stability program, anchored by forced degradation studies and compliant with ICH guidelines, will elucidate degradation pathways and establish a reliable shelf-life. The success of these endeavors relies entirely on a robust, validated, stability-indicating analytical method. By following the integrated workflows and protocols outlined in this guide, researchers can build a comprehensive data package to confidently advance this compound through the drug development pipeline.

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  • Itraconazole ITC Manufacturer and Suppliers. Scimplify.
  • Itraconazole. PubChem - NIH.
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An In-Depth Technical Guide to Itraconazole and its Analogs as Novel Inhibitors of the Hedgehog Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development, has been identified as a significant oncogenic driver in various malignancies, including basal cell carcinoma and medulloblastoma. Its reactivation in adult tissues triggers a cascade promoting cell proliferation and survival, making it a prime target for therapeutic intervention. While several inhibitors targeting the core transmembrane protein Smoothened (SMO) have been developed, acquired resistance through mutations in the SMO binding site remains a significant clinical challenge. This guide explores the antifungal drug Itraconazole (ITZ) and its analogs as a distinct class of Hh pathway inhibitors. Itraconazole acts on SMO through a mechanism and binding site different from first-generation antagonists, allowing it to bypass common resistance mutations.[1] We delve into the structure-activity relationships (SAR) that govern its inhibitory action, with a particular focus on the role of the sec-butyl moiety, and provide detailed, field-proven protocols for evaluating the efficacy of these compounds both in vitro and in vivo.

Part 1: The Hedgehog Signaling Pathway: A Core Oncogenic Driver

The Hedgehog (Hh) signaling pathway is an evolutionarily conserved cascade essential for embryonic patterning and tissue homeostasis.[2] In adult tissues, the pathway is mostly quiescent. However, its aberrant reactivation is a hallmark of numerous cancers.[3]

1.1. Canonical Pathway Mechanism

The canonical Hh pathway's activity is tightly regulated by a core set of proteins:

  • Patched (PTCH): A 12-pass transmembrane receptor that, in the absence of an Hh ligand, actively inhibits Smoothened (SMO).[4]

  • Smoothened (SMO): A 7-pass transmembrane G protein-coupled receptor-like protein. Its activity is the central control point for signal transduction.[5]

  • Suppressor of Fused (SUFU): A cytoplasmic protein that sequesters the GLI transcription factors, preventing their nuclear translocation.[4]

  • Glioma-Associated Oncogene (GLI): A family of zinc-finger transcription factors (GLI1, GLI2, GLI3) that are the terminal effectors of the pathway.

Pathway "OFF" State (Ligand Absent): In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), the PTCH receptor tonically inhibits SMO.[6] This inhibition prevents SMO from accumulating in the primary cilium, a key organelle for Hh signal transduction.[2] In the cytoplasm, GLI transcription factors are complexed with SUFU. This complex targets GLI for proteolytic processing into a repressor form (GLI-R), which translocates to the nucleus to suppress the transcription of Hh target genes.[5]

Pathway "ON" State (Ligand Present): Binding of an Hh ligand to PTCH alleviates its inhibition of SMO.[4] SMO is then free to translocate to and accumulate within the primary cilium, where it becomes activated.[2][7] Activated SMO initiates a signaling cascade that disrupts the SUFU-GLI complex, releasing the full-length GLI activator form (GLI-A). GLI-A translocates to the nucleus and drives the transcription of target genes, including PTCH1 and GLI1 (a positive feedback loop), as well as genes involved in cell proliferation, survival, and angiogenesis.[8]

Hedgehog_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State PTCH1_off PTCH1 SMO_off SMO (Inactive) PTCH1_off->SMO_off Inhibits Cilium_off Primary Cilium SUFU_GLI_off SUFU-GLI Complex GLI_R GLI-Repressor SUFU_GLI_off->GLI_R Proteolytic Processing Nucleus_off Nucleus GLI_R->Nucleus_off Translocates TargetGenes_off Target Genes (PTCH1, GLI1) Transcription OFF Hh_Ligand Hh Ligand (e.g., SHH) PTCH1_on PTCH1 Hh_Ligand->PTCH1_on Binds SMO_on SMO (Active) PTCH1_on->SMO_on Inhibition Relieved Cilium_on Primary Cilium SMO_on->Cilium_on Accumulates In SUFU_GLI_on SUFU-GLI Complex Cilium_on->SUFU_GLI_on Signal Transduction (Inhibits SUFU) GLI_A GLI-Activator SUFU_GLI_on->GLI_A Release Nucleus_on Nucleus GLI_A->Nucleus_on Translocates TargetGenes_on Target Genes (PTCH1, GLI1) Transcription ON In_Vitro_Workflow start Start: Synthesized Itraconazole Analog reporter_assay Primary Screen: Gli-Luciferase Reporter Assay in NIH/3T3 or Shh-Light2 Cells start->reporter_assay determine_ic50 Determine IC50 Value reporter_assay->determine_ic50 secondary_screen Secondary Screen: Gene Expression Analysis (qRT-PCR) for Target Genes (GLI1, PTCH1) determine_ic50->secondary_screen Potent Hits (IC50 < 1µM) confirm_inhibition Confirm Target Gene Downregulation secondary_screen->confirm_inhibition end Candidate for In Vivo Testing confirm_inhibition->end

Caption: Standard workflow for the in vitro screening of Hh pathway inhibitors.

This assay provides a quantitative measure of the transcriptional activity of GLI proteins. [9][10]It utilizes a cell line (e.g., NIH/3T3 or the commercially available Shh-Light2 line) stably transfected with a reporter construct containing multiple GLI binding sites upstream of a firefly luciferase gene. [11][12] Materials:

  • Gli-Reporter NIH/3T3 cells (e.g., BPS Bioscience #79662) [12]* DMEM with 10% Calf Serum (CS) for cell culture

  • DMEM with 0.5% CS for assay medium

  • Recombinant SHH ligand or a small molecule SMO agonist (e.g., SAG)

  • Test compounds (Itraconazole analogs) dissolved in DMSO

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Promega Dual-Luciferase® Reporter Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed Gli-Reporter NIH/3T3 cells in a 96-well plate at a density that will result in a fully confluent monolayer the next day (e.g., 25,000 cells/well in 100 µL of 10% CS DMEM). Incubate for 16-24 hours at 37°C, 5% CO₂. [12]2. Compound Treatment: Prepare serial dilutions of the test compounds in assay medium (0.5% CS DMEM).

  • Assay Preparation: Carefully aspirate the growth medium from the confluent cell monolayer. Add 50 µL of the diluted test compounds to the appropriate wells. Include "vehicle only" (DMSO) and "no treatment" controls. Incubate for 1-2 hours.

  • Pathway Activation: Add 50 µL of assay medium containing the Hh pathway agonist (e.g., SHH or SAG at a pre-determined optimal concentration) to all wells except the "unstimulated" negative controls.

  • Incubation: Incubate the plate for 24-30 hours at 37°C, 5% CO₂. [11]6. Cell Lysis: Remove the medium and lyse the cells by adding 25-50 µL of passive lysis buffer per well. Agitate gently on a plate shaker for 15 minutes at room temperature.

  • Luminescence Measurement: Transfer 10-20 µL of the cell lysate to an opaque 96-well luminometer plate. Measure firefly luciferase activity according to the manufacturer's protocol using a plate luminometer.

  • Data Analysis: Normalize the luminescence readings to a control (e.g., Renilla luciferase if using a dual-reporter system) or total protein content. Calculate the percent inhibition relative to the stimulated vehicle control and plot a dose-response curve to determine the IC₅₀ value.

This protocol validates pathway inhibition by directly measuring the mRNA levels of downstream target genes, such as GLI1 and PTCH1. [13]A significant decrease in their expression provides strong evidence of on-target activity.

Materials:

  • Hh-responsive cell line (e.g., Ptch-/- mouse embryonic fibroblasts or a cancer cell line with aberrant Hh signaling)

  • 6-well tissue culture plates

  • Test compounds and pathway agonist (as above)

  • RNA extraction kit (e.g., Qiagen RNeasy)

  • cDNA synthesis kit (e.g., Invitrogen SuperScript™ IV)

  • qPCR master mix (e.g., Applied Biosystems SYBR™ Green)

  • Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere. Treat cells with the test compound at various concentrations (typically around the IC₅₀ determined from the reporter assay) for 24-48 hours. Include positive (agonist only) and negative (vehicle only) controls.

  • RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions. Quantify RNA concentration and assess purity (A260/A280 ratio).

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit.

  • Quantitative PCR (qPCR): Set up qPCR reactions in triplicate for each sample and primer set. A typical reaction includes cDNA template, forward and reverse primers, and SYBR Green master mix.

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method. Normalize the expression of GLI1 and PTCH1 to the housekeeping gene. Compare the expression levels in compound-treated samples to the vehicle-treated control to determine the extent of downregulation.

4.2. In Vivo Validation

Demonstrating anti-tumor efficacy in a living organism is the critical next step for a promising inhibitor. This is typically done using mouse models where tumor growth is dependent on Hh signaling. [14]

This protocol describes a general framework for testing an ITZ analog in a subcutaneous allograft model of Hh-dependent medulloblastoma. [2][15] Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Hh-dependent tumor cells (e.g., from a Ptch+/-; p53-/- mouse medulloblastoma) [2]* Test compound formulated for in vivo administration (e.g., in a solution of 0.5% methylcellulose and 0.1% Tween 80) [14]* Calipers for tumor measurement

  • Standard animal housing and surgical supplies

Procedure:

  • Tumor Implantation: Subcutaneously inject 1-5 million tumor cells into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume using the formula: (Length x Width²)/2. Randomize mice into treatment and vehicle control groups.

  • Drug Administration: Administer the test compound and vehicle daily via oral gavage or intraperitoneal injection at a predetermined dose. Monitor animal body weight and general health daily as a measure of toxicity.

  • Tumor Measurement: Measure tumor volumes 2-3 times per week with calipers.

  • Study Endpoint: Continue treatment for a defined period (e.g., 2-4 weeks) or until tumors in the control group reach a predetermined maximum size.

  • Pharmacodynamic (PD) Analysis: At the end of the study, euthanize the animals and excise the tumors. A portion of the tumor can be snap-frozen for gene expression analysis (qRT-PCR for Gli1) to confirm in vivo target engagement, and another portion can be fixed in formalin for histological analysis (H&E staining). [1][16]7. Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percent tumor growth inhibition (%TGI) and perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect.

Part 5: Conclusion and Future Directions

Itraconazole and its next-generation analogs represent a highly promising class of Hedgehog pathway inhibitors. Their unique mechanism of action on SMO provides a clear strategy for overcoming the clinical challenge of acquired resistance to first-generation drugs. The divergent SAR for anti-Hh and anti-angiogenic activities offers the exciting possibility of engineering highly selective molecules for specific therapeutic applications.

Future research should focus on synthesizing novel analogs with improved potency, selectivity, and pharmacokinetic properties. Combining these advanced inhibitors with other targeted therapies or standard chemotherapy may provide synergistic effects and further improve outcomes for patients with Hh-driven cancers. The robust methodologies outlined in this guide provide a clear framework for the preclinical evaluation of these important new therapeutic candidates.

Part 6: References
  • Kim, J., Tang, J. Y., Gong, R., et al. (2010). Itraconazole, a Commonly Used Antifungal that Inhibits Hedgehog Pathway Activity and Cancer Growth. Cancer Cell. [Link]

  • Amakye, D., Jagani, Z., & Dorsch, M. (2013). Unraveling the therapeutic potential of the Hedgehog pathway in cancer. Nature Medicine. [Link]

  • Kim, J., Aftab, B. T., Tang, J. Y., et al. (2013). Itraconazole and arsenic trioxide inhibit Hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists. Cancer Cell. [Link]

  • Reya T., et al. (2010). Itraconazole, a Commonly Used Antifungal that Inhibits Hedgehog Pathway Activity and Cancer Growth. Reya Lab. [Link]

  • Head, S. A., Shi, W., Zhao, L., et al. (2019). Structure–Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Shi, W., Nacev, B. A., Aftab, B. T., et al. (2011). Itraconazole side chain analogues: structure-activity relationship studies for inhibition of endothelial cell proliferation, vascular endothelial growth factor receptor 2 (VEGFR2) glycosylation, and hedgehog signaling. Journal of Medicinal Chemistry. [Link]

  • Mastrangelo, E., & Milani, M. (2015). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. Methods in Molecular Biology. [Link]

  • Liu, S., Dontu, G., & Wicha, M. S. (2005). Mammary stem cells, self-renewal pathways, and carcinogenesis. Breast Cancer Research. [Link]

  • Head, S. A., Shi, W., Zhao, L., et al. (2019). Structure–Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Taddei, M. L., et al. (2015). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. Springer Nature Experiments. [Link]

  • ResearchGate. (n.d.). The schematic diagram of hedgehog signaling pathway. [Link]

  • Taipale, J. (n.d.). Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. Taipale Lab. [Link]

  • Jin, S., Liu, X., Cai, L., et al. (2024). Itraconazole promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy. Frontiers in Pharmacology. [Link]

  • ResearchGate. (n.d.). The diagrammatic representation of human hedgehog signaling pathway. [Link]

  • Shi, W., Nacev, B. A., Aftab, B. T., et al. (2011). Itraconazole side chain analogues: structure-activity relationship studies for inhibition of endothelial cell proliferation, vascular endothelial growth factor receptor 2 (VEGFR2) glycosylation, and hedgehog signaling. PubMed. [Link]

  • UNSW Embryology. (2015). Hedgehog signaling pathway.jpg. [Link]

  • BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). [Link]

  • Gampenrieder, S. P., Rinnerthaler, G., & Greil, R. (2016). Efficacy of Hedgehog Pathway Inhibitors in Basal Cell Carcinoma. Clinical Cancer Research. [Link]

  • Kim, J., Tang, J. Y., Gong, R., et al. (2010). Itraconazole, a Commonly Used Antifungal that Inhibits Hedgehog Pathway Activity and Cancer Growth. Cancer Cell. [Link]

  • Barakat, M. T., et al. (2018). Targeting the Hedgehog Pathway in Cancer: Current Evidence and Future Perspectives. Cancers. [Link]

  • Li, K., et al. (2019). Inhibition of the hedgehog pathway for the treatment of cancer using Itraconazole. OncoTargets and Therapy. [Link]

  • O'Bryant, C., et al. (2014). Hedgehog Pathway Blockade Inhibits Melanoma Cell Growth in Vitro and in Vivo. PLoS ONE. [Link]

  • Zhao, L., et al. (2019). Inhibition of hedgehog signaling by stereochemically defined des-triazole itraconazole analogues. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kim, J., Aftab, B. T., Tang, J. Y., et al. (2013). Itraconazole and Arsenic Trioxide Inhibit Hedgehog Pathway Activation and Tumor Growth Associated with Acquired Resistance. CORE. [Link]

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Methodological & Application

A Senior Application Scientist's Guide to the Robust Quantification of Itraconazole in Pharmaceutical and Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Detection of Itraconazole

Introduction: Understanding the Analyte

Itraconazole is a broad-spectrum triazole antifungal agent used for the treatment of a variety of fungal infections.[1][2] Its molecular structure is complex, featuring three chiral centers and a sec-butyl group.[2] The term "Butyl Itraconazole" is often used interchangeably with Itraconazole, referring to the presence of this butyl moiety in its chemical structure.[3] The clinical formulation is a racemic mixture of four diastereomers.[2] Due to its low aqueous solubility and potential for drug-drug interactions, accurate and precise quantification of Itraconazole in both bulk pharmaceutical ingredients (API), finished products, and biological fluids is critical for quality control, pharmacokinetic studies, and therapeutic drug monitoring.

This guide provides a comprehensive overview of the principal analytical methodologies for the detection and quantification of Itraconazole, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols described herein are grounded in established scientific literature and validated according to International Council for Harmonisation (ICH) guidelines.[1][4][5]

Chapter 1: Strategic Selection of an Analytical Method

The choice of an analytical method for Itraconazole is dictated by the sample matrix, the required sensitivity, and the purpose of the analysis (e.g., quality control assay vs. bioequivalence study). A literature survey reveals that chromatographic methods are predominant, with UV-Visible spectrophotometry serving as a simpler, cost-effective alternative for basic quantification.[1][4]

  • UV-Visible Spectrophotometry: Suitable for straightforward identity and purity tests of the bulk drug or simple formulations. Itraconazole exhibits maximum UV absorbance around 260 nm.[6][7] However, this method lacks the specificity required to distinguish Itraconazole from its metabolites or degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: The workhorse for quality control, stability testing, and content uniformity of pharmaceutical dosage forms like capsules.[8] Reverse-phase HPLC (RP-HPLC) using a C18 column is the most common approach, offering excellent resolution and reproducibility.[4][9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for quantifying Itraconazole and its primary active metabolite, hydroxyitraconazole, in complex biological matrices such as plasma or serum.[10][11][12] Its superior sensitivity and selectivity allow for detection at the ng/mL level, which is essential for pharmacokinetic and bioequivalence studies.[10]

Method_Selection Start Define Analytical Goal Matrix Identify Sample Matrix (e.g., Bulk Drug, Capsule, Plasma) Start->Matrix Sensitivity Determine Required Sensitivity (e.g., % level, µg/mL, ng/mL) Matrix->Sensitivity Decision1 High Concentration? (Bulk Drug / Formulation Assay) Sensitivity->Decision1 Decision2 Complex Matrix? (e.g., Plasma, Tissue) Decision1->Decision2 No Method_HPLC HPLC-UV (QC & Stability) Decision1->Method_HPLC Yes Method_UV UV-Vis Spectrophotometry (Simple, for API) Decision2->Method_UV No Method_LCMS LC-MS/MS (Bioanalysis) Decision2->Method_LCMS Yes

Caption: Logical workflow for selecting the appropriate analytical method for Itraconazole analysis.

Chapter 2: HPLC-UV Method for Pharmaceutical Dosage Forms

This section details a robust, stability-indicating RP-HPLC method for the assay of Itraconazole in capsule formulations. The method is designed to separate Itraconazole from its potential degradation products, ensuring specificity.[9]

Principle and Causality

The method utilizes reversed-phase chromatography, where the non-polar Itraconazole molecule interacts with a hydrophobic C18 stationary phase. A polar mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is used to elute the analyte.[1] The buffer (e.g., phosphate or ammonium acetate) controls the pH to ensure consistent ionization state and peak shape, while the organic modifier controls the retention time. UV detection is typically performed at a wavelength of maximum absorbance for Itraconazole, such as 263 nm, to maximize sensitivity.[1]

Materials and Reagents
  • Itraconazole Reference Standard (USP or equivalent)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Tetrahydrofuran (HPLC Grade)

  • Monobasic Ammonium Phosphate (AR Grade)

  • Phosphoric Acid (AR Grade)

  • Water (HPLC Grade or Milli-Q)

  • Itraconazole Capsules (Sample)

Instrumentation and Chromatographic Conditions
ParameterConditionRationale
Instrument Agilent 1200 series or equivalent HPLC with UV/DAD detector[1]Provides reliable and reproducible chromatographic separation and detection.
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., HiQSil, Zodiac)[1][9]Standard column for reversed-phase separation of non-polar compounds like Itraconazole.
Mobile Phase Acetonitrile:Water (90:10, v/v)[1]A simple isocratic mobile phase providing good resolution and reasonable run time.
Flow Rate 1.0 mL/min[1]Optimal flow for a 4.6 mm ID column, balancing analysis time and backpressure.
Detection UV at 263 nm[1]Wavelength of high absorbance for Itraconazole, ensuring good sensitivity.
Injection Volume 20 µLStandard volume for quantitative analysis.
Column Temp. Ambient or 30 °C[8]Controlled temperature ensures retention time reproducibility.
Run Time ~10 minutesSufficient to elute the main peak and any closely related impurities.
Detailed Protocol

Step 1: Mobile Phase Preparation

  • Mix 900 mL of Acetonitrile with 100 mL of HPLC grade water.

  • Degas the solution for 15 minutes using an ultrasonicator or vacuum filtration to prevent air bubbles in the system.[9]

Step 2: Standard Solution Preparation (100 µg/mL)

  • Accurately weigh 10 mg of Itraconazole Reference Standard into a 100 mL volumetric flask.[1]

  • Dissolve and make up to volume with methanol to create a 100 mg/100 mL (1 mg/mL) stock solution.[1]

  • Pipette 10 mL of this stock solution into a new 100 mL volumetric flask.

  • Dilute to volume with the mobile phase to obtain a final concentration of 100 µg/mL.

Step 3: Sample Solution Preparation (from 100 mg capsules)

  • Weigh the contents of 20 capsules to determine the average fill weight.[1]

  • Accurately weigh a portion of the capsule powder equivalent to 100 mg of Itraconazole and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of a diluent (e.g., Methanol:Tetrahydrofuran 50:50) and sonicate for 30 minutes to ensure complete dissolution.[13]

  • Allow the solution to cool to room temperature, then dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter to remove excipients.[13]

  • Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with the mobile phase to get a nominal concentration of 100 µg/mL.

Step 4: System Suitability and Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Standard Solution.

  • The system is suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

  • Inject the Standard and Sample solutions in duplicate.

  • Calculate the amount of Itraconazole in the sample using the peak areas.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis MobilePhase 1. Prepare Mobile Phase (ACN:Water) & Degas Standard 2. Prepare Standard Solution (100 µg/mL) MobilePhase->Standard Sample 3. Prepare Sample Solution (from Capsules) Standard->Sample Equilibrate 4. Equilibrate HPLC System SST 5. Perform System Suitability Test (5x Standard, RSD ≤ 2%) Equilibrate->SST SST_Decision Pass? SST->SST_Decision Inject 6. Inject Standard & Sample Data 7. Acquire & Process Data Inject->Data SST_Decision->Inject Yes Calc 8. Calculate Assay % Data->Calc LCMS_Prep_Workflow Plasma 1. Aliquot 100 µL Plasma Sample Add_IS 2. Add Internal Standard (IS) Plasma->Add_IS Precipitate 3. Add 300 µL Cold Acetonitrile (Protein Precipitation) Add_IS->Precipitate Vortex 4. Vortex 1 min Precipitate->Vortex Centrifuge 5. Centrifuge 10 min @ 14,000 rpm Vortex->Centrifuge Supernatant 6. Transfer Supernatant Centrifuge->Supernatant Evaporate 7. Evaporate to Dryness (Nitrogen Stream) Supernatant->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 9. Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for plasma sample preparation using protein precipitation for LC-MS/MS analysis.

Step 3: LC-MS/MS Analysis

  • Equilibrate the system.

  • Inject the reconstituted samples.

  • Acquire data using the defined MRM transitions.

  • Process the data using the instrument's software. Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration. Use a weighted (1/x²) linear regression.

  • Quantify the unknown samples using the regression equation from the calibration curve.

Conclusion

The analytical methods for Itraconazole are well-established and robust. For routine quality control of pharmaceutical products, RP-HPLC with UV detection provides a reliable, accurate, and validated approach. [14]For applications requiring high sensitivity and selectivity, particularly the analysis of biological samples for pharmacokinetic or bioequivalence studies, LC-MS/MS is the definitive method. [10][12]Successful implementation of these methods relies on a thorough understanding of the underlying principles, careful execution of the protocols, and rigorous validation to ensure data integrity and compliance with regulatory standards.

References

  • Verma, V., & Singh, U. K. (2016). Different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research, 8(3), 58-63).
  • Paruchuri, S., & Pavani, K. H. (n.d.). A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage form. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 1645-1662.
  • Sahu, D. K., et al. (2020). Stability Indicating RP-HPLC Method for Estimation of Itraconazole and Terbinafine in Bulk and Tablet Dosage Forms. International Journal of Pharmacy and Biological Sciences, 10(1), 1-10.
  • Singh, S., et al. (2021). Review on Analytical Methods for Estimation of Itraconazole in Bulk and Pharmaceutical Dosage Form. International Journal of Research and Review, 8(5), 30-37.
  • Nirmal, M. K., et al. (2017). Development and Validation of a Simple and Rapid HPLC Method for Determination of Itraconazole in Bulk and Marketed Formulation. Der Pharmacia Lettre, 9(10), 36-43.
  • JETIR. (2024). METHOD DEVELOPMENT & VALIDATION OF ITRACONAZOLE BY UV-SPECTROSCOPY.
  • Babu, J. M., et al. (2008). Isolation and spectral characterization of itraconazole impurities in the drug product. Analytical Chemistry: An Indian Journal, 7(2), 94-102.
  • ChemRxiv. (2025). Development and Validation of Itraconazole capsule by using HPLC. ChemRxiv.
  • Salomi, M., et al. (2013). Development of validated RP-HPLC method for the estimation of Itraconazole in pure and pharmaceutical dosage form. Asian Journal of Pharmaceutical Analysis, 3(4), 119-123.
  • USP-NF. (2019). Itraconazole Capsules.
  • ResearchGate. (2021). Review on Analytical Methods for Estimation of Itraconazole in Bulk and Pharmaceutical Dosage Form.
  • ResearchGate. (n.d.). Forced degradation studies results of itraconazole and terbinafine HCl.
  • Lee, H., et al. (2012). A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 133-139.
  • ResearchGate. (2025). A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers.
  • Agbaba, D., et al. (2011). Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form.
  • Echemi. (n.d.). 89848-51-1, this compound Formula. Echemi.com.
  • Shimadzu. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050).
  • JETIR. (n.d.). Development and validation of stability indicating RP-HPLC and UV- Spectrophotometric method for estimation of Itraconazole in bulk.
  • Wikipedia. (n.d.). Itraconazole. Wikipedia.
  • Al-Tannak, N. M., et al. (2020). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study.

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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Butyl Itraconazole in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of various fungal infections.[1][2] Due to its high lipophilicity, itraconazole exhibits extensive tissue distribution and is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into several metabolites.[2][3][4][5][6] One of these metabolites, hydroxy-itraconazole, is also antifungally active.[2][3] Given the variability in its absorption and metabolism, therapeutic drug monitoring (TDM) of itraconazole and its active metabolites is crucial to ensure efficacy and minimize potential toxicity.[4][7] Butyl itraconazole, a synthetic derivative, is often used in research and development as a potential antifungal agent or as an internal standard in analytical methods due to its structural similarity to itraconazole.

This application note details a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in human plasma. The protocol has been developed to provide high throughput, accuracy, and precision, making it suitable for pharmacokinetic studies, bioequivalence trials, and routine TDM. The methodology adheres to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[8][9][10][11][12]

Scientific Principles

The accurate quantification of analytes in complex biological matrices like plasma by LC-MS/MS is often challenged by "matrix effects."[13][14][15] These effects, caused by co-eluting endogenous components such as phospholipids, can lead to ion suppression or enhancement, thereby compromising the accuracy and reproducibility of the results.[13][15][16][17] The method described herein employs a strategic sample preparation technique—either solid-phase extraction (SPE) or protein precipitation—to effectively minimize matrix effects. The choice between these techniques depends on the required sensitivity and the complexity of the sample matrix. SPE offers a more thorough cleanup, while protein precipitation provides a simpler and faster workflow.[1][16][18][19][20]

Chromatographic separation is achieved using a reversed-phase C18 column, which provides excellent retention and resolution for lipophilic compounds like this compound. The use of a stable isotope-labeled internal standard (SIL-IS), such as itraconazole-d3, is critical for compensating for any variability during sample preparation and ionization.[1] Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers superior selectivity and sensitivity for quantitative analysis.[21][22]

Materials and Methods

Reagents and Materials
  • This compound reference standard

  • Itraconazole-d3 (Internal Standard)

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or 96-well protein precipitation plates

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and itraconazole-d3 (IS) in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.

Sample Preparation

Two distinct sample preparation workflows are presented. The choice depends on the desired level of sample cleanup and throughput.

Workflow A: Solid-Phase Extraction (SPE)

This method provides a cleaner extract, minimizing matrix effects.

SPE_Workflow plasma 1. Plasma Sample (100 µL) is_add 2. Add IS (50 µL of 100 ng/mL Itraconazole-d3) plasma->is_add vortex1 3. Vortex is_add->vortex1 load 5. Load Sample vortex1->load condition 4. Condition SPE Cartridge (Methanol then Water) condition->load wash 6. Wash Cartridge (e.g., 5% Methanol in Water) load->wash elute 7. Elute Analyte (Methanol) wash->elute evaporate 8. Evaporate to Dryness elute->evaporate reconstitute 9. Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction Workflow.

Protocol for SPE:

  • To 100 µL of plasma sample, add 50 µL of the 100 ng/mL itraconazole-d3 internal standard working solution.

  • Vortex mix for 10 seconds.

  • Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute this compound and the IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Workflow B: Protein Precipitation (PPT)

This method is faster and suitable for high-throughput analysis.[1][18][19][20]

PPT_Workflow plasma 1. Plasma Sample (100 µL) is_add 2. Add IS (50 µL of 100 ng/mL Itraconazole-d3) plasma->is_add ppt_solvent 3. Add Precipitation Solvent (400 µL of Acetonitrile with 0.1% Formic Acid) is_add->ppt_solvent vortex 4. Vortex (1 min) ppt_solvent->vortex centrifuge 5. Centrifuge (3500 rpm, 5 min) vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant inject 7. Inject into LC-MS/MS supernatant->inject

Caption: Protein Precipitation Workflow.

Protocol for PPT:

  • To 100 µL of plasma sample in a 96-well plate, add 50 µL of the 100 ng/mL itraconazole-d3 internal standard working solution.[23]

  • Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[23]

  • Vortex the plate for 1 minute.

  • Centrifuge at 3500 rpm for 5 minutes to pellet the precipitated proteins.[23]

  • Transfer the supernatant to a clean 96-well plate.

  • Inject an aliquot (e.g., 5 µL) directly into the LC-MS/MS system.

LC-MS/MS Conditions

The following table summarizes the optimized instrumental parameters for the analysis of this compound.

Parameter Condition Rationale
LC System UHPLCProvides better resolution and faster run times.
Column C18, 2.1 x 50 mm, 1.8 µmStandard for retaining and separating lipophilic compounds.
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic AcidProvides protons for ESI+ and aids in good peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong organic solvent for eluting the analyte.
Flow Rate 0.4 mL/minOptimal for the column dimensions.
Gradient 30% B to 95% B in 2 min, hold for 1 min, re-equilibrate for 1 minAllows for efficient elution and separation from matrix components.
Injection Volume 5 µL
Column Temp. 40°CEnsures reproducible retention times.
MS System Triple Quadrupole
Ionization Mode ESI PositiveThis compound readily forms positive ions.
MRM Transitions See Table 2Specific precursor-to-product ion transitions for quantification and confirmation.
Dwell Time 100 msSufficient for acquiring adequate data points across the peak.

Table 1: Optimized LC-MS/MS Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound (Quantifier)747.4434.235
This compound (Qualifier)747.4159.150
Itraconazole-d3 (IS)708.3395.435

Table 2: MRM Transitions and Parameters (Note: These are hypothetical values for this compound and should be optimized empirically. The IS values are based on published data for similar compounds.)

Method Validation

The analytical method was fully validated according to the ICH M10 guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[10][12]

Validation Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.99> 0.998
Calibration Range 0.5 - 500 ng/mLAchieved
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)Within ± 10%
Matrix Effect IS-normalized matrix factor CV ≤ 15%Compliant
Recovery Consistent and reproducible> 85%
Stability Bench-top, Freeze-thaw, Long-termStable

Table 3: Summary of Method Validation Results

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma. The chromatographic conditions provided a sharp, symmetrical peak for this compound with a retention time of approximately 2.5 minutes, allowing for a total run time of under 4 minutes. No significant interfering peaks from endogenous plasma components were observed at the retention time of the analyte or the internal standard, confirming the high selectivity of the method.

The calibration curve was linear over the concentration range of 0.5 ng/mL to 500 ng/mL, with a coefficient of determination (r²) consistently greater than 0.998. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL with a signal-to-noise ratio greater than 10, and acceptable precision and accuracy.

The intra- and inter-day precision and accuracy results were well within the acceptable limits set by regulatory guidelines.[24] The consistent recovery and negligible matrix effect underscore the robustness of the chosen sample preparation method. Stability experiments confirmed that this compound is stable in human plasma under typical laboratory handling and storage conditions.

Conclusion

This application note describes a validated, high-throughput, and reliable LC-MS/MS method for the determination of this compound in human plasma. The method exhibits excellent sensitivity, selectivity, accuracy, and precision, making it a valuable tool for supporting drug development and clinical research. The detailed protocols for both SPE and protein precipitation offer flexibility depending on the specific needs of the analytical laboratory.

References

  • Borges, N. C., et al. (2008). Development and validation of a highly sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of itraconazole and hydroxyitraconazole in human plasma: application to a bioequivalence study. Journal of Chromatography B, 868(1-2), 70-76. [Link]

  • Xiong, Y., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 13(13), 1045-1049. [Link]

  • Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

  • Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]

  • Shimadzu. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Shimadzu Application News. [Link]

  • Vogeser, M., et al. (2003). Determination of Itraconazole and Hydroxyitraconazole in Plasma by Use of Liquid Chromatography-Tandem Mass Spectrometry With On-Line Solid-Phase Extraction. Clinical Chemistry and Laboratory Medicine, 41(7), 915-920. [Link]

  • LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Nowak, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]

  • Zaros, C., et al. (2006). Development of a high-throughput method for the determination of itraconazole and its hydroxy metabolite in human plasma, employing automated liquid-liquid extraction based on 96-well format plates and LC/MS/MS. Journal of Chromatography B, 836(1-2), 114-121. [Link]

  • ResearchGate. (n.d.). Determination of Itraconazole concentration in human plasma by LC/MS/MS. ResearchGate. [Link]

  • ResearchGate. (n.d.). Validation of LC-MS/MS method for the simultaneous estimation of Itraconazole and its metabolite Hydroxy Itraconazole in plasma. ResearchGate. [Link]

  • Shah, V. P., et al. (2023). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. Journal of Pharmaceutical and Biomedical Analysis, 234, 115505. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix Effect in Bioanalysis: An Overview. ijppr.humanjournals.com. [Link]

  • Okudaira, K., et al. (2005). Determination of itraconazole in human plasma by high-performance liquid chromatography with solid-phase extraction. Annals of Clinical Biochemistry, 42(Pt 2), 129-133. [Link]

  • Patni, A. K., et al. (2010). Validated liquid chromatography tandem mass spectrometric method for quantification of itraconazole and hydroxy itraconazole in human plasma. Der Pharmacia Lettre, 2(2), 41-53. [Link]

  • ResearchGate. (n.d.). Determination of itraconazole in human plasma by high-performance liquid chromatography with solid-phase extraction. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. EMA. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]

  • Heykants, J., et al. (1991). The clinical pharmacokinetics of itraconazole: an overview. Mycoses, 34 Suppl 1, 73-80. [Link]

  • Lee, J. Y., et al. (2007). A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 553-558. [Link]

  • Shah, V. P., et al. (2023). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. Journal of Pharmaceutical and Biomedical Analysis, 234, 115505. [Link]

  • Negroni, R., & Arechavala, A. I. (1993). Itraconazole: pharmacokinetics and indications. Archives of Medical Research, 24(4), 387-393. [Link]

  • DeMott, K., & Nessel, E. (2023). Itraconazole. In StatPearls. StatPearls Publishing. [Link]

  • ResearchGate. (n.d.). A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers. ResearchGate. [Link]

  • Kunze, K. L., et al. (2006). Stereochemical aspects of itraconazole metabolism in vitro and in vivo. Drug Metabolism and Disposition, 34(4), 583-590. [Link]

  • Prieto Garcia, L., et al. (2018). Physiologically Based Pharmacokinetic Model of Itraconazole and Two of Its Metabolites to Improve the Predictions and the Mechanistic Understanding of CYP3A4 Drug-Drug Interactions. Drug Metabolism and Disposition, 46(10), 1485-1496. [Link]

Sources

Synthesis of Itraconazole: A Detailed Laboratory Protocol and Application Note

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the laboratory synthesis of Itraconazole, a potent triazole antifungal agent. This protocol is designed for researchers and scientists with a background in organic synthesis. The procedures outlined herein are based on established synthetic routes and have been compiled to ensure clarity, reproducibility, and a focus on safety.

Introduction to Itraconazole

Itraconazole is a broad-spectrum antifungal agent used in the treatment of various fungal infections. It functions by inhibiting the fungal-mediated synthesis of ergosterol, an essential component of the fungal cell membrane[1]. The itraconazole molecule possesses three chiral centers, and the clinically used formulation is a racemic mixture of four cis-stereoisomers[1][2]. The synthesis of Itraconazole is a multi-step process that involves the convergent synthesis of two key intermediates, followed by their coupling to form the final active pharmaceutical ingredient.

This guide will detail the synthesis of these two primary fragments: the cis-dioxolane core and the triazolone side chain, culminating in the final condensation step to yield Itraconazole.

Overall Synthetic Strategy

The synthesis of Itraconazole is a convergent process, meaning the two main molecular fragments are prepared separately and then joined together in the final step. This approach is generally more efficient for complex molecules. The overall workflow can be visualized as follows:

Itraconazole_Synthesis_Workflow cluster_0 Synthesis of cis-Dioxolane Core (Intermediate A) cluster_1 Synthesis of Triazolone Side Chain (Intermediate B) A1 2',4'-Dichloroacetophenone A2 cis-2-(2,4-Dichlorophenyl)-2- (1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methanol A1->A2 Multi-step Reaction A3 Activated cis-Dioxolane Core (Tosylate/Mesylate) A2->A3 Activation Final Itraconazole A3->Final B1 Protected Aniline Derivative B2 2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)- 1-piperazinyl]phenyl]-2-(1-methylpropyl)- 3H-1,2,4-triazol-3-one B1->B2 Multi-step Reaction B2->Final Coupling Reaction

Caption: Overall workflow for the convergent synthesis of Itraconazole.

Part 1: Synthesis of the cis-Dioxolane Core (Intermediate A)

The synthesis of the activated cis-dioxolane core starts from 2',4'-dichloroacetophenone and involves the formation of the dioxolane ring with the desired stereochemistry, followed by the introduction of the triazole moiety and activation of the primary alcohol for the subsequent coupling reaction.

Step 1.1: Preparation of cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methanol

This intermediate is a key building block for Itraconazole[3][4][5]. The synthesis involves the reaction of a bromo-ester precursor with 1,2,4-triazole.

Protocol:

  • In a reaction flask, combine cis-bromo benzoate (1 equivalent), anhydrous potassium carbonate (2 equivalents), a catalytic amount of water, 1,2,4-triazole (1 equivalent), and a phase-transfer catalyst such as polyethylene glycol in dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 120-160°C and stir for 20-40 hours[6][7].

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and add water.

  • Extract the product with dichloromethane.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethyl acetate to yield the desired triazole compound[6][7].

Step 1.2: Activation of the Primary Alcohol

The primary alcohol of the cis-dioxolane intermediate must be activated as a good leaving group, typically as a tosylate or mesylate, to facilitate the subsequent nucleophilic substitution reaction.

Protocol:

  • Dissolve the cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methanol (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride) (1.1 equivalents).

  • Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove pyridine, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the activated cis-dioxolane core[8].

Part 2: Synthesis of the Triazolone Side Chain (Intermediate B)

The triazolone side chain provides the sec-butyl group and the phenoxyphenylpiperazine moiety of Itraconazole. Its synthesis is a multi-step process.

Step 2.1: Synthesis of 2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one

This intermediate is a precursor to the final triazolone side chain[9].

Protocol:

  • Reduction of the Nitro Group: Start with 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine. Reduce the nitro group to an amine using a reducing agent like palladium on carbon (Pd/C) with hydrazine hydrate in ethanol at reflux[2][10].

  • Formation of the Phenyl Carbamate: React the resulting aniline with phenyl chloroformate in the presence of pyridine[10].

  • Formation of the Semicarbazide: Treat the phenyl carbamate with hydrazine hydrate in dioxane at reflux.

  • Triazolone Ring Formation: React the semicarbazide with formamidine acetate in a suitable solvent like 1-propanol at reflux to form the triazolone ring[11].

Step 2.2: N-Alkylation with 2-Bromobutane

This step introduces the characteristic sec-butyl group to the triazolone ring.

Protocol:

  • Dissolve the triazolone precursor from Step 2.1 (1 equivalent) in a polar aprotic solvent like DMSO.

  • Add a base such as potassium hydroxide or potassium carbonate[10][11].

  • Add 2-bromobutane (1.2 equivalents).

  • Heat the reaction mixture to approximately 80°C and stir for 16 hours[11].

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, add water, and extract the product.

  • Purify the crude product by column chromatography or recrystallization.

Step 2.3: Demethylation to the Phenol

The methoxy group is a protecting group for the phenol, which is the site of coupling with the dioxolane core. This group is removed in the final step of the side-chain synthesis.

Protocol:

  • Treat the product from Step 2.2 with a demethylating agent such as 48% aqueous hydrobromic acid (HBr) at reflux[11].

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize it with a base.

  • Extract the product and purify it to obtain 2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one, which is the key intermediate for the final coupling step[12].

Part 3: Final Coupling Reaction to Synthesize Itraconazole

This is the final step where the two key intermediates are joined via a nucleophilic substitution reaction.

Itraconazole_Final_Coupling IntermediateA Activated cis-Dioxolane Core (Intermediate A) Itraconazole Itraconazole IntermediateA->Itraconazole IntermediateB Triazolone Phenol (Intermediate B) IntermediateB->Itraconazole reagents Base (e.g., NaOH, K2CO3) Solvent (e.g., DMF, DMSO) reagents->Itraconazole

Caption: Final coupling reaction for the synthesis of Itraconazole.

Protocol:

  • Dissolve the triazolone phenol (Intermediate B) (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or DMSO[13][14].

  • Add a base such as sodium hydroxide, potassium hydroxide, or cesium carbonate (1.1-2 equivalents) and stir for 20-40 minutes at 30-60°C to form the phenoxide[15][16].

  • Add the activated cis-dioxolane core (Intermediate A) (1 equivalent) to the reaction mixture.

  • Heat the reaction to 50-110°C and stir for 3-20 hours[8][15][16].

  • Monitor the reaction progress by HPLC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature and add water to precipitate the crude Itraconazole.

  • Filter the solid, wash it with water, and dry it.

Purification and Characterization

Purification

Crude Itraconazole is purified by recrystallization. A mixture of solvents is often employed for effective purification.

Protocol:

  • Dissolve the crude Itraconazole in a suitable solvent system. Mixtures of dichloromethane and methanol, or dimethylformamide, methanol, and acetone have been reported[13][17].

  • Activated carbon and silica gel can be added to the solution to remove colored impurities[17].

  • Stir the mixture at a slightly elevated temperature (e.g., 30-35°C)[17].

  • Filter the hot solution to remove the adsorbents.

  • Allow the filtrate to cool slowly to induce crystallization.

  • Collect the purified Itraconazole crystals by filtration, wash with a cold solvent, and dry under vacuum.

Characterization

The identity and purity of the synthesized Itraconazole should be confirmed using various analytical techniques.

Technique Purpose Expected Results
HPLC (High-Performance Liquid Chromatography) To determine purity and quantify the product.A single major peak corresponding to Itraconazole with a purity of >98%. The retention time should match that of a reference standard[18][19][20].
¹H NMR (Proton Nuclear Magnetic Resonance) To confirm the chemical structure.The spectrum should show all the characteristic proton signals of the Itraconazole molecule.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) To further confirm the chemical structure.The spectrum should display the correct number of carbon signals corresponding to the Itraconazole structure.
Mass Spectrometry (MS) To determine the molecular weight.The mass spectrum should show the molecular ion peak corresponding to the molecular weight of Itraconazole (705.6 g/mol )[21].
Melting Point To assess purity and identify the compound.The melting point should be sharp and consistent with the literature value (approximately 166°C)[21].

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Itraconazole: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation[6][21][22][23].

  • Solvents (DMSO, DMF, Dichloromethane): These are hazardous solvents. Avoid inhalation and skin contact.

  • Reagents (Potassium Carbonate, Sodium Hydroxide, Hydrazine Hydrate, Phenyl Chloroformate): These are corrosive and/or toxic. Handle with extreme care.

Refer to the Safety Data Sheets (SDS) for each reagent before starting any experimental work[6][21][22][23][24].

References

  • Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

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Application Note: Utilizing Butyl Itraconazole as a Reference Standard for the Quantitative Analysis of Itraconazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Antifungal Drug Analysis

Itraconazole, a broad-spectrum triazole antifungal agent, is a cornerstone in the treatment of various systemic and superficial fungal infections.[1][2] Its therapeutic efficacy is intrinsically linked to maintaining optimal plasma concentrations, necessitating robust and accurate analytical methods for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[3][4] A critical component of achieving reliable quantification in chromatographic methods is the use of an appropriate internal standard (IS).[5][6][7][8] An ideal internal standard mitigates variability introduced during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[5][6]

This application note details the use of Butyl Itraconazole, a close structural analog of Itraconazole, as a reference standard for the quantitative analysis of Itraconazole in biological matrices. This compound, also identified as Itraconazole EP Impurity F, serves as an excellent internal standard due to its structural similarity to the analyte, which ensures comparable behavior during extraction and chromatographic separation.[9] We will elucidate the rationale behind its selection, provide comprehensive protocols for its implementation in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, and discuss the principles of data interpretation.

Rationale for Selecting this compound as an Internal Standard

The fundamental principle of using an internal standard is to add a known amount of a non-endogenous compound to every sample, calibrator, and quality control sample.[5][8] The ratio of the analyte's response to the internal standard's response is then used for quantification, correcting for potential variations in sample volume, injection volume, and instrument response.[6][8]

The choice of an internal standard is paramount for the validity of the analytical method. Key considerations include:

  • Structural Similarity: The internal standard should be structurally and chemically similar to the analyte to ensure analogous behavior during sample processing and analysis.[5] this compound, as a derivative of Itraconazole, is expected to have similar extraction recovery and chromatographic retention characteristics.

  • Resolution: The internal standard's chromatographic peak should be well-resolved from the analyte and any other endogenous components in the sample matrix.[5]

  • Purity: The internal standard must be of high purity to ensure that it does not introduce any interfering signals.[10]

  • Stability: The internal standard should be stable throughout the entire analytical procedure.

This compound's structural resemblance to Itraconazole makes it a prime candidate for an internal standard, particularly in mass spectrometry-based methods where a stable isotope-labeled standard may not be readily available or cost-effective.

Physicochemical Properties of Itraconazole and this compound

A comparative summary of the key physicochemical properties of Itraconazole and this compound is presented below. This information is crucial for method development, particularly in selecting appropriate solvents and chromatographic conditions.

PropertyItraconazoleThis compoundReference
Chemical Name (±)-4-[4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-onecis-2-Butyl-4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylMethyl)-1,3-dioxolan-4-yl]Methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one[9][11]
CAS Number 84625-61-689848-51-1[9][11]
Molecular Formula C35H38Cl2N8O4C35H38Cl2N8O4[9][11]
Molecular Weight 705.63 g/mol 705.63 g/mol [9][11]
Structure

Experimental Protocols

The following protocols provide a framework for the utilization of this compound as an internal standard in the analysis of Itraconazole from biological matrices, such as plasma or serum. These methods are based on established principles of bioanalytical method development and validation.[12][13]

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid and straightforward method for sample clean-up, suitable for both HPLC-UV and LC-MS/MS analysis.[4]

Materials:

  • Plasma/Serum samples

  • This compound Internal Standard Stock Solution (1 mg/mL in methanol)

  • Working Internal Standard Solution (e.g., 1 µg/mL in methanol)

  • Precipitating Solvent (e.g., Acetonitrile or Methanol)

  • Vortex mixer

  • Centrifuge

  • HPLC or LC-MS/MS system

Procedure:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample, calibrator, or quality control sample.

  • Internal Standard Spiking: Add a specified volume (e.g., 10 µL) of the working Internal Standard Solution to each tube.

  • Protein Precipitation: Add 300 µL of the cold precipitating solvent (e.g., acetonitrile) to each tube.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial.

  • Injection: Inject a suitable volume (e.g., 5-10 µL) into the HPLC or LC-MS/MS system.

Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for routine therapeutic drug monitoring where high sensitivity is not the primary requirement.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 6.8)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 263 nm
Injection Volume 10 µL

Data Analysis:

  • Identify the peaks for Itraconazole and this compound based on their retention times.

  • Calculate the peak area ratio of Itraconazole to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the Itraconazole calibrators.

  • Determine the concentration of Itraconazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[12]

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase Gradient elution with a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions (Positive Electrospray Ionization - ESI+):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Itraconazole 705.2392.2
This compound 705.2420.2 (hypothetical, requires experimental determination)

Note: The specific precursor and product ions for this compound will need to be determined experimentally through infusion and fragmentation studies. The values provided are illustrative.

Data Analysis:

  • Utilize the multiple reaction monitoring (MRM) mode for data acquisition.

  • Calculate the peak area ratio of the Itraconazole MRM transition to the this compound MRM transition.

  • Construct a calibration curve and determine the concentrations of unknown samples as described for the HPLC-UV method.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Itraconazole using this compound as an internal standard.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Plasma/Serum Sample spike Spike with Butyl Itraconazole (IS) sample->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC-UV or LC-MS/MS supernatant->hplc integrate Peak Integration hplc->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio calibrate Calibration Curve ratio->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: General workflow for Itraconazole analysis using an internal standard.

Qualification of this compound as a Reference Standard

Prior to its use, this compound must be thoroughly qualified as a reference standard. This process ensures the identity, purity, and potency of the material.[14][15]

Key Qualification Steps:

  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify functional groups.[16]

  • Purity Assessment:

    • Chromatographic Purity (HPLC): To determine the percentage of the main component and detect any impurities.[16]

    • Residual Solvents (Gas Chromatography - GC): To quantify any remaining solvents from the synthesis process.[16]

    • Water Content (Karl Fischer Titration): To measure the amount of water in the material.[14]

    • Inorganic Impurities (e.g., Sulfated Ash): To determine the content of non-combustible impurities.[14]

  • Assay Assignment:

    • A quantitative assay is performed to assign a precise potency value to the reference standard. This can be achieved using a mass balance approach, combining the results from the purity assessments.

The following diagram outlines the decision-making process for qualifying a reference standard.

qualification_workflow cluster_identity Identity Confirmation cluster_purity Purity Assessment start Obtain Butyl Itraconazole Material nmr NMR (1H, 13C) start->nmr ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir hplc_purity HPLC Purity nmr->hplc_purity ms->hplc_purity ir->hplc_purity gc_solvents Residual Solvents (GC) hplc_purity->gc_solvents kf_water Water Content (KF) gc_solvents->kf_water ash Sulfated Ash kf_water->ash assay Assign Potency (Assay) ash->assay qualified Qualified Reference Standard assay->qualified

Caption: Decision tree for the qualification of a reference standard.

Conclusion

The use of a well-characterized internal standard is indispensable for the development of robust and reliable bioanalytical methods. This compound, owing to its structural similarity to Itraconazole, presents itself as a highly suitable internal standard for the quantitative analysis of this important antifungal drug. By following the detailed protocols and qualification procedures outlined in this application note, researchers, scientists, and drug development professionals can achieve accurate and precise quantification of Itraconazole in various biological matrices, ultimately contributing to improved therapeutic outcomes and a deeper understanding of its pharmacokinetic profile.

References

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). Retrieved from [Link]

  • Why Are Internal Standards Used In Gas Chromatography? - Chemistry For Everyone. (2025, February 17). Retrieved from [Link]

  • Internal standard - Wikipedia. (n.d.). Retrieved from [Link]

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  • Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. (2015). Bioanalysis, 7(15), 1859-1870. Retrieved from [Link]

  • Yao, M., & Srinivas, N. R. (2009). Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives. Biomedical Chromatography, 23(7), 677-691. Retrieved from [Link]

  • Lee, J. H., et al. (2023). HPLC-MS/MS Method Validation for Antifungal Agents in Human Serum in Clinical Application. Annals of Laboratory Medicine, 43(5), 456-464. Retrieved from [Link]

  • Paruchuri, S., & Pavani, K. H. (2013). A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage form. Indian Journal of Research in Pharmacy and Biotechnology, 1(6), 857-865.
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  • Review on Analytical Methods for Estimation of Itraconazole in Bulk and Pharmaceutical Dosage Form. (n.d.). Retrieved from [Link]

  • Itraconazole: A literature review on analytical and bio-analytical methods. (2025, October 14). Retrieved from [Link]

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Application Notes and Protocols for Evaluating the In Vitro Activity of Butyl Itraconazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The emergence of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the robust evaluation of new antifungal compounds. Butyl itraconazole, a derivative of the established triazole antifungal itraconazole, represents a promising candidate for further investigation. Like other azoles, its primary mechanism of action is anticipated to be the inhibition of lanosterol 14-alpha-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3][4] Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to growth inhibition and cell death.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro antifungal activity of this compound. The protocols detailed herein are designed to be self-validating systems, incorporating established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[5][6][7] We will delve into the determination of the minimum inhibitory concentration (MIC), evaluation of cytotoxicity against mammalian cells to establish a therapeutic index, and assays to confirm the mechanism of action.

Core Principle: Selective Toxicity

A fundamental challenge in the development of antifungal agents is achieving selective toxicity – effectively targeting the fungal pathogen while minimizing harm to the host.[8] This is particularly critical as both fungi and humans are eukaryotes, sharing many cellular structures and metabolic pathways. The protocols outlined below are designed not only to quantify the antifungal potency of this compound but also to assess its safety profile through rigorous cytotoxicity testing.

Part 1: Determination of Antifungal Potency

Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[6][9][10] The broth microdilution method is a standardized and widely used technique for determining the MIC of antifungal agents.[5][6][11]

Rationale for Experimental Choices:

  • RPMI-1640 Medium: This is the standard medium recommended by CLSI for antifungal susceptibility testing of most yeasts and filamentous fungi, ensuring consistency and comparability of results across different laboratories.[9]

  • Inoculum Standardization: A standardized inoculum density is crucial for the reproducibility of MIC results. A 0.5 McFarland standard is used to approximate a consistent starting concentration of fungal cells.[10]

  • Serial Dilution: A two-fold serial dilution allows for the precise determination of the MIC value over a clinically relevant concentration range.[9]

Protocol for Yeasts (e.g., Candida albicans, Cryptococcus neoformans)

Materials:

  • This compound

  • Control antifungal (e.g., Itraconazole, Fluconazole)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sabouraud Dextrose Agar (SDA)

  • Sterile saline

  • Sterile 96-well flat-bottom microtiter plates

  • Multichannel pipette

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antifungal Stock Solutions:

    • Prepare a stock solution of this compound and the control antifungal in DMSO.

    • Create a working solution by diluting the stock solution in RPMI-1640 medium to twice the highest desired final concentration.

  • Inoculum Preparation:

    • Culture the yeast strains on SDA for 24-48 hours at 35°C.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[10]

  • Plate Preparation and Inoculation:

    • Add 100 µL of RPMI-1640 medium to columns 2-11 of a 96-well plate.

    • Add 200 µL of the working antifungal solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process across the plate to column 10. Discard 100 µL from column 10.[10]

    • Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no inoculum).

    • Add 100 µL of the prepared inoculum to each well from columns 1-11. The final volume in these wells will be 200 µL.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours. For some yeasts like Cryptococcus species, a 72-hour incubation may be required.[6]

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.[6] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol for Filamentous Fungi (e.g., Aspergillus fumigatus)

The protocol for filamentous fungi is similar to that for yeasts, with the primary difference being the preparation of the inoculum.

Inoculum Preparation:

  • Culture the filamentous fungi on Potato Dextrose Agar (PDA) at 35°C until sporulation is evident.

  • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

  • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.

  • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.[10]

Incubation: Incubate the plate at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.[10][12]

Endpoint Determination: For filamentous fungi, the MIC is often determined as the lowest concentration of the antifungal agent that shows complete inhibition of growth.[12]

Data Presentation:

Fungal StrainThis compound MIC (µg/mL)Itraconazole MIC (µg/mL) (Control)
Candida albicans ATCC 90028
Candida auris B11221
Aspergillus fumigatus ATCC 204305
Cryptococcus neoformans H99
Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Drug Stock Solutions plate Prepare 96-Well Plate (Serial Dilutions) stock->plate inoculum Prepare Fungal Inoculum inoculate Inoculate Plate inoculum->inoculate plate->inoculate incubate Incubate Plate inoculate->incubate read Read Results (Visual/Spectrophotometer) incubate->read determine Determine MIC read->determine

Caption: Workflow for MIC determination.

Part 2: Evaluation of Cytotoxicity

Assessing the cytotoxicity of this compound against mammalian cells is crucial for determining its therapeutic index.[8]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

Materials:

  • Human cell line (e.g., HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well flat-bottom microtiter plates

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.

Data Presentation:

Cell LineThis compound IC50 (µM)
HeLa
HepG2

Part 3: Mechanism of Action Studies

To confirm that this compound acts via the inhibition of the ergosterol biosynthesis pathway, a direct measurement of ergosterol content in fungal cells can be performed.

Ergosterol Quantification Assay

This assay quantifies the amount of ergosterol in fungal cells after treatment with this compound. A reduction in ergosterol content would support the proposed mechanism of action.[13]

Protocol:

Materials:

  • Fungal cells (e.g., Candida albicans)

  • This compound

  • Alcoholic potassium hydroxide solution (25% KOH in 95% ethanol)

  • n-heptane

  • Sterile water

  • Spectrophotometer

Procedure:

  • Fungal Culture and Treatment:

    • Grow the fungal cells in a suitable broth medium to mid-log phase.

    • Treat the cells with various concentrations of this compound (including a no-drug control) for a defined period (e.g., 4-6 hours).

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation and wash with sterile water.

    • Add 3 mL of alcoholic potassium hydroxide solution to the cell pellet and vortex for 1 minute.

    • Incubate at 85°C for 1 hour to saponify the lipids.

  • Sterol Extraction:

    • After cooling, add 1 mL of sterile water and 3 mL of n-heptane.

    • Vortex vigorously for 3 minutes to extract the sterols into the n-heptane layer.

    • Allow the layers to separate and carefully transfer the upper n-heptane layer to a new tube.

  • Spectrophotometric Analysis:

    • Scan the absorbance of the n-heptane extract from 230 nm to 300 nm.

    • The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve. The amount of ergosterol can be calculated based on the absorbance at specific wavelengths.[13]

Data Presentation:

This compound Concentration (µg/mL)Ergosterol Content (% of Control)
0 (Control)100
0.5 x MIC
1 x MIC
2 x MIC
Ergosterol Biosynthesis Pathway

Ergosterol_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol lanosterol->inhibition ergosterol Ergosterol inhibition->ergosterol Multiple Steps butyl_itraconazole This compound butyl_itraconazole->inhibition Inhibits Lanosterol 14-alpha-demethylase

Caption: Ergosterol biosynthesis pathway.

Conclusion

The protocols detailed in these application notes provide a robust framework for the in vitro evaluation of this compound. By systematically determining its antifungal potency, assessing its cytotoxicity, and confirming its mechanism of action, researchers can gain a comprehensive understanding of its potential as a novel antifungal agent. Adherence to these standardized methodologies will ensure the generation of high-quality, reproducible data, which is essential for the progression of any new compound through the drug development pipeline.

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Butyl itraconazole in topical formulation development

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Development of Topical Formulations for Butyl Itraconazole

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the development of topical formulations containing this compound, a lipophilic analogue of the broad-spectrum antifungal agent, Itraconazole. Itraconazole is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but poor aqueous solubility, which presents a significant hurdle for effective topical delivery. This document outlines a systematic, science-driven approach, beginning with essential pre-formulation studies to characterize the active pharmaceutical ingredient (API), followed by detailed protocols for the rational design and evaluation of various topical systems. Methodologies for preparing and characterizing topical gels and microemulsions are provided, alongside validated analytical techniques for drug quantification and in vitro performance testing. The overarching goal is to equip researchers with the necessary protocols and scientific rationale to overcome solubility challenges and develop a stable, effective topical product capable of delivering this compound to the target site within the skin.

Introduction: The Rationale for Topical this compound

Itraconazole is a potent triazole antifungal that functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase.[1][2] This inhibition disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to altered membrane permeability and ultimately, fungal cell death.[1][2] While highly effective systemically, oral itraconazole is associated with potential side effects and drug interactions.[3][4] A topical formulation offers the potential to deliver the therapeutic agent directly to the site of superficial fungal infections, such as dermatophytosis, minimizing systemic exposure and associated risks.

The primary challenge in developing a topical itraconazole product is its extremely low aqueous solubility (approximately 1 µg/mL in purified water). This compound, an n-butyl isomer of itraconazole, is expected to be even more lipophilic, potentially enhancing its partitioning into the lipid-rich stratum corneum but further complicating its dissolution in aqueous or hydro-alcoholic formulation bases. Therefore, a successful formulation strategy must focus on enhancing the solubility and bioavailability of the drug within the vehicle and ensuring its release and penetration into the skin.

This guide details the critical steps and methodologies required to navigate these challenges, from initial solubility screening to performance evaluation using in vitro permeation testing (IVPT), in alignment with regulatory expectations for topical drug development.[5][6][7]

Pre-Formulation & API Characterization

A thorough understanding of the API's physicochemical properties is the bedrock of rational formulation design.

Physicochemical Properties

Key properties of this compound and its parent compound are summarized below. Data for this compound is limited, and its properties are predicted based on its structure.

PropertyItraconazoleThis compoundSource / Comment
CAS Number 84625-61-689848-51-1[8][9]
Molecular Formula C₃₅H₃₈Cl₂N₈O₄C₃₅H₃₈Cl₂N₈O₄[8][10]
Molecular Weight 705.6 g/mol 705.6 g/mol [8][10]
pKa 3.76.38 (Predicted)[11]
LogP 5.7> 5.7 (Expected)[10] The butyl group increases lipophilicity.
Aqueous Solubility Extremely low (~1 µg/mL)Expected to be lower than Itraconazole[12]
Mechanism of Action Pathway

The therapeutic activity of this compound relies on the established mechanism of its parent molecule, Itraconazole.

G cluster_formulation Topical Formulation cluster_skin Skin Layers cluster_fungus Fungal Cell API This compound (Prodrug) SC Stratum Corneum Penetration API->SC Partitioning ViableEpidermis Viable Epidermis (Target Site) SC->ViableEpidermis Conversion Metabolic Conversion to Itraconazole ViableEpidermis->Conversion Inhibition Inhibition of Lanosterol 14α-demethylase Conversion->Inhibition Ergosterol Ergosterol Synthesis Blocked Inhibition->Ergosterol Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Effect Fungistatic / Fungicidal Effect Membrane->Effect

Fig 1: Proposed mechanism of topical this compound.
Protocol 2.3: Solubility Screening

Objective: To determine the solubility of this compound in a range of pharmaceutically acceptable solvents and excipients to identify suitable components for formulation development.

Materials:

  • This compound powder

  • Selection of solvents: Ethanol, Propylene Glycol, Transcutol P, Benzyl Alcohol, Isopropyl Myristate (IPM), Oleic Acid, Polyethylene Glycol 400 (PEG 400)[13][14]

  • Selection of surfactants: Tween 80, Kolliphor EL, Kolliphor RH40[13][15]

  • Vials, magnetic stirrer, vortex mixer, analytical balance, temperature-controlled shaker, HPLC system.

Methodology:

  • Add an excess amount of this compound to a known volume (e.g., 2 mL) of each selected solvent/excipient in a sealed glass vial.

  • Place the vials in a temperature-controlled shaker set at 25°C ± 2°C.

  • Agitate the samples for 48-72 hours to ensure equilibrium is reached.

  • After agitation, allow the samples to stand undisturbed to let undissolved particles settle.

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to ensure complete separation of the solid and liquid phases.

  • Carefully withdraw an aliquot from the supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the calibrated range of the HPLC assay.

  • Quantify the concentration of dissolved this compound using a validated HPLC method (see Protocol 4.2).

  • Express the results in mg/mL.

Data Presentation:

Solvent / ExcipientTypePredicted Solubility of this compound (mg/mL)
Purified WaterAqueous Vehicle< 0.001
EthanolCo-solvent, VehicleLow
Propylene GlycolCo-solvent, HumectantModerate
Transcutol PCo-surfactant, EnhancerHigh
Benzyl AlcoholSolubilizer, PreservativeHigh
Isopropyl MyristateOil Phase, EmollientVery High
Oleic AcidOil Phase, EnhancerVery High
Tween 80SurfactantModerate

Note: The above table presents expected relative solubilities. Actual experimental data must be generated.

Formulation Development: Strategy & Protocols

The choice of formulation vehicle is critical and is directly informed by the pre-formulation data. For a highly lipophilic compound like this compound, strategies must focus on maintaining the drug in a solubilized state.

Development Workflow

G A Pre-Formulation (Solubility, etc.) B Excipient Selection (Solubilizers, Enhancers) A->B C Formulation Design (Gel, Cream, ME) B->C D Prototype Preparation C->D E Physicochemical Characterization (pH, Viscosity) D->E G In Vitro Performance Testing (IVPT) E->G F Analytical Method Validation (HPLC) F->G G->C Feedback for Optimization H Stability Studies G->H I Optimized Formulation H->I

Fig 2: General workflow for topical formulation development.
Protocol 3.2: Preparation of a Topical Nanogel

Rationale: A nanogel formulation can enhance drug loading and stability for poorly soluble drugs. This protocol first prepares drug nanoparticles, which are then incorporated into a hydrogel base.[16]

Materials:

  • This compound

  • Carbopol 940 (gelling agent)

  • Triethanolamine (neutralizing agent)

  • Suitable stabilizer (e.g., Poloxamer 188)

  • Organic solvent (e.g., acetone)

  • Purified water

  • Magnetic stirrer

Methodology:

  • Nanoparticle Preparation (Solvent Diffusion Method): a. Dissolve a precise amount of this compound and a stabilizer in an organic solvent like acetone. b. Add this organic phase dropwise into an aqueous phase under continuous high-speed stirring. c. Allow the organic solvent to evaporate, leading to the formation of drug nanoparticles in a suspension.

  • Gel Base Preparation: a. Disperse the required amount of Carbopol 940 (e.g., 1-2% w/w) into the previously prepared nanoparticle suspension.[16] b. Stir continuously with a magnetic stirrer at a moderate speed until the polymer is fully hydrated and a homogenous dispersion is formed.[16]

  • pH Adjustment: a. Slowly add triethanolamine dropwise to the dispersion while stirring.[16] b. Monitor the pH using a calibrated pH meter. Continue adding until a target pH of 5.0-6.0 (compatible with skin) is achieved and a clear, viscous gel is formed.[17]

  • Finalization: a. Make up the final weight with purified water if necessary. b. Store the prepared gel in an airtight container at room temperature, protected from light.

Example Formulation:

IngredientFunctionConcentration (% w/w)
This compoundActive Ingredient1.0
Carbopol 940Gelling Agent2.0
Poloxamer 188Stabilizer0.5
TriethanolamineNeutralizing Agentq.s. to pH 5.5
Purified WaterVehicleq.s. to 100

Quality Control & Performance Testing

Once formulated, the product must be rigorously tested for its quality attributes and its ability to deliver the drug.

Protocol 4.1: Physicochemical Characterization

Objective: To assess the physical properties of the formulated gel.

Tests:

  • Appearance: Visually inspect the formulation for color, clarity, homogeneity, and the presence of any particulate matter.

  • pH Measurement: Use a calibrated pH meter to measure the pH of the formulation directly. The pH should be within a skin-compatible range (typically 4.5-6.0).[17]

  • Viscosity: Measure the viscosity using a rotational viscometer (e.g., Brookfield viscometer). This is crucial for assessing the formulation's consistency and spreadability.[18][19]

  • Spreadability: Place a known amount (e.g., 0.5 g) of the gel on a glass plate. Place another glass plate on top and apply a standard weight (e.g., 125 g). Measure the diameter of the circle formed by the spread gel after 1 minute.[19]

Protocol 4.2: HPLC Method for Quantification of this compound

Rationale: A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for accurately determining the concentration of this compound in the formulation, stability samples, and permeation study samples.[20][21]

Instrumentation & Conditions (Example):

  • HPLC System: Agilent 1200 series or equivalent with UV detector.

  • Column: C18 column (e.g., ThermoHypersil BDS C18, 150mm x 4.6mm, 5µm).[21]

  • Mobile Phase: Acetonitrile and water/buffer (e.g., 0.08M tetrabutyl ammonium hydrogen sulphate) in a ratio of 65:35 v/v.[21][22]

  • Flow Rate: 1.0 - 1.5 mL/min.[21][23]

  • Detection Wavelength: ~263 nm.[23]

  • Column Temperature: 35°C.[21]

  • Injection Volume: 20 µL.

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at 1 mg/mL. Perform serial dilutions to create a series of calibration standards (e.g., 5-60 µg/mL).[23]

  • Sample Preparation: a. Accurately weigh a portion of the topical formulation. b. Dissolve it in a known volume of the solvent used for the standards. c. Vortex and sonicate to ensure complete extraction of the drug. d. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: a. Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be >0.99. b. Inject the prepared samples. c. Calculate the concentration of this compound in the samples using the regression equation from the standard curve.

Protocol 4.3: In Vitro Permeation Testing (IVPT)

Objective: To assess the rate and extent of this compound penetration through the skin from the developed formulation, as recommended by regulatory agencies like the FDA.[7][24]

Materials:

  • Franz diffusion cells or Flow-through diffusion cells.[25]

  • Dermatomed ex vivo human skin or a suitable animal model skin (e.g., porcine ear skin).[14][25]

  • Receptor solution (e.g., PBS pH 7.4 with a solubilizing agent like acetonitrile or a surfactant to maintain sink conditions).[14][17]

  • Magnetic stirrer, water bath/heating block, HPLC system.

IVPT Setup Diagram:

Fig 3: Schematic of a static Franz diffusion cell for IVPT.

Methodology:

  • Cell Setup: Mount the dermatomed skin on the Franz diffusion cell, with the stratum corneum side facing the donor compartment.[25]

  • Receptor Fluid: Fill the receptor compartment with pre-warmed (32°C), de-gassed receptor solution, ensuring no air bubbles are trapped beneath the skin. The receptor fluid must maintain sink conditions, meaning its saturation solubility should be at least 10 times the expected concentration of the drug during the experiment.[14]

  • Equilibration: Allow the system to equilibrate for at least 30 minutes.

  • Dosing: Apply a finite dose of the topical formulation (e.g., 5-15 mg/cm²) evenly onto the skin surface in the donor compartment.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw the entire volume of the receptor solution and replace it with fresh, pre-warmed fluid.

  • Analysis: Analyze the collected samples for this compound concentration using the validated HPLC method (Protocol 4.2).

  • Mass Balance: At the end of the experiment, recover the drug from the skin surface (unpenetrated), stratum corneum (tape stripping), viable epidermis, and dermis to perform a mass balance study.

  • Data Analysis: Plot the cumulative amount of drug permeated per unit area (µg/cm²) against time. The slope of the linear portion of this curve represents the steady-state flux (Jss).

Stability Testing

Rationale: Stability testing ensures the formulation maintains its physical, chemical, and microbiological integrity throughout its shelf life.[18][20] Studies should be conducted according to International Conference on Harmonisation (ICH) guidelines.

Protocol 5.1: Accelerated Stability Study

  • Store the formulation in its final intended packaging at accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH.

  • Test samples at specified time points (e.g., 0, 1, 3, and 6 months).

  • Analyze for:

    • Physical appearance, pH, and viscosity.

    • Assay of this compound content (should remain within 90-110% of the initial value).

    • Presence of degradation products (using HPLC).

    • Microbial limits testing.[26]

Conclusion

The development of a topical this compound formulation is a challenging yet feasible endeavor. The principal obstacle is the API's poor solubility, which can be overcome through systematic pre-formulation screening and the rational design of advanced delivery systems such as nanogels or microemulsions. The protocols outlined in this guide provide a robust, step-by-step methodology for formulation, characterization, and performance testing. By adhering to a science-driven approach and employing validated analytical and in vitro models, researchers can successfully develop a stable and efficacious topical product for the treatment of superficial fungal infections.

References

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Application Notes & Protocols: High-Throughput Screening of Butyl Itraconazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Itraconazole, a triazole antifungal agent, has garnered significant attention for its dual-action capabilities: disrupting fungal ergosterol synthesis and inhibiting the oncogenic Hedgehog (Hh) signaling pathway.[1][2][3] This has spurred the development of itraconazole analogs to optimize its therapeutic potential, aiming for enhanced potency, improved pharmacokinetic profiles, and greater target selectivity.[4][5] This document provides a comprehensive guide to establishing a robust high-throughput screening (HTS) campaign for a library of butyl itraconazole analogs. We detail two parallel primary screening strategies targeting itraconazole's distinct mechanisms of action, followed by essential protocols for hit confirmation, counter-screening, and data analysis to ensure the identification of high-quality lead compounds.

Introduction: The Rationale for Screening Itraconazole Analogs

Itraconazole's primary antifungal mechanism involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway.[2][6][7] Its anticancer activity, however, is mechanistically distinct and has been linked to the inhibition of the Smoothened (SMO) protein, a key transducer in the Hedgehog signaling pathway, as well as anti-angiogenic effects.[3][8][9][10][11] The structural modifications in this compound analogs are designed to explore the structure-activity relationships (SAR) of these activities, potentially separating the antifungal and anti-Hh effects or enhancing one over the other.[11][12][13]

High-throughput screening (HTS) provides the necessary scale and automation to efficiently interrogate large chemical libraries, making it the ideal platform for this investigation.[14][15][16][17] A successful HTS campaign relies on the development of sensitive, robust, and miniaturized assays that can reliably identify "hits"—compounds that elicit the desired biological response.[18]

This guide outlines two primary HTS assays to be run in parallel:

  • An Antifungal Susceptibility Assay to identify analogs with potent fungistatic or fungicidal activity.

  • A Cell-Based Hedgehog Pathway Reporter Assay to identify analogs that effectively inhibit Hh signaling.

The High-Throughput Screening Workflow

A successful screening campaign follows a logical progression from primary screening to hit validation. This workflow is designed to minimize false positives and negatives, ensuring that resources are focused on the most promising candidates.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis & Hit Selection cluster_2 Phase 3: Hit Validation cluster_3 Phase 4: Lead Characterization Lib Analog Library (in DMSO) Assay1 Primary Screen 1: Antifungal Susceptibility Assay (e.g., C. albicans) Lib->Assay1 Assay2 Primary Screen 2: Hedgehog Pathway Assay (Shh-Light2 Cells) Lib->Assay2 QC Data Normalization & Quality Control (Z' > 0.5) Assay1->QC Assay2->QC HitSel Hit Identification (e.g., >50% Inhibition) QC->HitSel Reconfirm Hit Confirmation (Single-Point Re-test) HitSel->Reconfirm DoseResp Dose-Response (IC50) Reconfirm->DoseResp Counter Cytotoxicity Counter-Screen DoseResp->Counter Leads Validated Lead Compounds Counter->Leads Secondary Secondary/Mechanism of Action Assays Leads->Secondary

Caption: High-level workflow for screening this compound analogs.

Primary Screening Assays: Protocols and Methodologies

The following protocols are optimized for 384-well microplates to maximize throughput and minimize reagent consumption.

3.1. Assay 1: Antifungal Susceptibility Screening

Causality: This assay directly measures the primary therapeutic indication of itraconazole—antifungal activity. By quantifying the inhibition of fungal growth, we can identify analogs that retain or exceed the potency of the parent compound. A broth microdilution method is adapted for HTS, using a metabolic indicator dye for a simple, robust readout.[19]

Protocol: High-Throughput Resazurin-Based Antifungal Assay

  • Fungal Culture Preparation:

    • Culture Candida albicans (e.g., ATCC 90028) overnight in RPMI-1640 medium at 35°C.

    • On the day of the assay, dilute the culture to a final concentration of 2 x 10³ cells/mL in fresh RPMI-1640. This low inoculum density is critical for observing robust growth inhibition over the incubation period.

  • Compound Plating:

    • Using an acoustic liquid handler or pin tool, transfer ~50 nL of each analog from the 10 mM DMSO stock library plate to a 384-well clear-bottom assay plate. This results in a final assay concentration of 10 µM in a 50 µL volume.

    • Controls: Dedicate columns for:

      • Negative Control (0% Inhibition): DMSO only.

      • Positive Control (100% Inhibition): Itraconazole or another potent antifungal (e.g., Amphotericin B) at a high concentration (e.g., 20 µM).

  • Fungal Inoculation:

    • Using an automated multichannel dispenser, add 50 µL of the prepared fungal suspension to each well of the assay plate.

  • Incubation:

    • Seal the plates to prevent evaporation and incubate for 24-48 hours at 35°C until robust growth is observed in the negative control wells.

  • Signal Development & Readout:

    • Prepare a stock solution of Resazurin (e.g., AlamarBlue™) at 0.1 mg/mL.

    • Add 5 µL of the Resazurin solution to each well.

    • Incubate for an additional 2-4 hours at 35°C. Metabolically active (viable) fungi will reduce the blue resazurin to the pink, fluorescent resorufin.[20]

    • Read the fluorescence on a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

3.2. Assay 2: Hedgehog Signaling Pathway Inhibition

Causality: This assay quantifies the inhibition of the Hh pathway, the mechanism behind itraconazole's potential anticancer effects. We use an engineered cell line where the activity of the final pathway transcription factor, Gli, drives the expression of a luciferase reporter gene.[21] A decrease in luminescence directly indicates pathway inhibition.

Protocol: Gli-Luciferase Reporter Assay

  • Cell Culture & Seeding:

    • Culture Shh-Light2 cells (NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization) in DMEM with 10% FBS and appropriate selection antibiotics.

    • Harvest and seed the cells into 384-well white, solid-bottom assay plates at a density of ~10,000 cells per well in 40 µL of low-serum medium (e.g., DMEM with 0.5% FBS). The use of low-serum medium is crucial to minimize background pathway activation.

    • Incubate for 4-6 hours to allow cell attachment.

  • Compound Addition:

    • As in the antifungal assay, transfer ~50 nL of each analog (for a final concentration of 10 µM) and controls to the assay plates.

    • Controls:

      • Negative Control (0% Inhibition): DMSO only.

      • Positive Control (100% Inhibition): A known SMO antagonist like HhAntag or Vismodegib (e.g., at 5 µM).[21]

  • Pathway Activation:

    • Prepare a solution of a Smoothened agonist, such as SAG (Smoothened Agonist), at a concentration that elicits ~80% of the maximal response (EC80, determined during assay development).

    • Add 10 µL of the SAG solution to all wells except for a set of "unstimulated" control wells (which receive medium only). This ensures the pathway is robustly activated, providing a large signal window to measure inhibition.

    • The final assay volume is 50 µL.

  • Incubation:

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Signal Development & Readout:

    • Equilibrate the plates to room temperature.

    • Using a reagent dispenser, add 25 µL of a dual-luciferase detection reagent (e.g., Dual-Glo® Luciferase Assay System) which lyses the cells and contains the substrates for both firefly and Renilla luciferases.

    • Incubate for 10 minutes at room temperature.

    • Read the luminescence on a compatible plate reader.

Hedgehog Signaling Pathway Overview

The diagram below illustrates the canonical Hedgehog signaling pathway and highlights the point of inhibition by itraconazole and its analogs.

Hedgehog_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus PTCH PTCH1 Receptor SMO SMO (Smoothened) PTCH->SMO Inhibits SUFU_GLI SUFU-GLI Complex (Inactive) SMO->SUFU_GLI Releases GLI from SUFU Hh Hedgehog Ligand Hh->PTCH Binds GLI_A GLI (Active) SUFU_GLI->GLI_A Activation TargetGenes Target Gene Expression (e.g., GLI1, PTCH1) GLI_A->TargetGenes Promotes Transcription Itraconazole Itraconazole Analogs Itraconazole->SMO INHIBITS

Caption: Itraconazole inhibits the Hedgehog pathway by targeting Smoothened (SMO).

Data Analysis and Hit Confirmation

Raw data from the plate reader must be processed to identify statistically significant hits.

5.1. Quality Control and Normalization
  • Assay Quality: For each plate, calculate the Z-prime (Z') factor to assess assay quality. The Z' factor is a measure of the statistical effect size and separation between the positive and negative controls.[22]

    • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Acceptance Criterion: An assay is considered robust and suitable for HTS when Z' ≥ 0.5 .

  • Data Normalization: Normalize the data for each compound well to the plate controls to get a percent inhibition value.

    • Formula: % Inhibition = 100 * (1 - (Value_compound - Mean_pos) / (Mean_neg - Mean_pos))

5.2. Hit Selection and Confirmation
  • Primary Hit Selection: A common threshold for hit selection is a percent inhibition value greater than three standard deviations from the mean of the negative controls, or simply a cutoff value (e.g., >50% inhibition).[23]

  • Hit Confirmation: "Hits" from the primary screen must be re-tested under the same conditions to eliminate procedural errors.

  • Dose-Response Analysis: Confirmed hits should be tested in a serial dilution (e.g., 8-point, 3-fold dilution) to determine their potency (IC₅₀ value). This is a critical step to prioritize the most potent compounds for further study.

5.3. Essential Counter-Screen: Cytotoxicity

Causality: It is imperative to distinguish compounds that specifically inhibit the target (fungal growth or Hh pathway) from those that are broadly cytotoxic. A positive result in a primary assay coupled with a positive result in a cytotoxicity assay often indicates a false positive that should be deprioritized.

Protocol: Multiplexed Cytotoxicity Assay

This protocol can be multiplexed with the Hh pathway assay by using a non-interfering detection chemistry.

  • Assay Setup: Plate and dose cells with compounds as described in the Gli-Luciferase assay (Section 3.2).

  • Reagent Addition: After the 24-hour incubation, add a reagent that measures a marker of cytotoxicity, such as a protease released from dead cells (e.g., MultiTox-Fluor Cytotoxicity Assay). This provides a fluorescent signal proportional to the number of dead cells.

  • Readout: Read the fluorescence on a plate reader before adding the luciferase reagent for the primary Hh assay.

  • Analysis: Compounds that show high activity in the primary assay but low activity in the cytotoxicity assay are considered specific "hits."

Data Summary and Interpretation

The ultimate goal is to identify analogs with superior properties compared to the parent itraconazole. Data should be compiled to compare potency and specificity.

Table 1: Example Data for Validated Hits

Compound IDAntifungal IC₅₀ (µM)Hh Pathway IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀ / Hh IC₅₀)
Itraconazole0.150.80> 25> 31
Analog-001 0.08 0.95> 25> 26
Analog-002 5.200.25 > 25> 100
Analog-003 > 10> 101.5N/A (Cytotoxic)

Interpretation:

  • Analog-001 shows improved antifungal potency with similar Hh activity.

  • Analog-002 shows significantly improved Hh pathway inhibition with reduced antifungal activity and a high selectivity index, making it a promising candidate for oncology applications.

  • Analog-003 is a cytotoxic compound and should be flagged as a likely false positive.

Conclusion

The dual-assay HTS workflow described here provides a robust framework for the systematic evaluation of this compound analogs. By running parallel screens for antifungal and anti-Hedgehog pathway activities, and incorporating rigorous data analysis and counter-screening, researchers can efficiently identify and prioritize novel lead compounds with desired therapeutic profiles for further development in either infectious disease or oncology.

References
  • Itraconazole - Wikipedia. Wikipedia. [Link]

  • Kim, J., et al. (2010). Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth. Cancer Cell. [Link]

  • What is the mechanism of Itraconazole? Patsnap Synapse. [Link]

  • Pharmacology of Itraconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]

  • What is the mechanism of action (MOA) of itraconazole (antifungal medication)? Dr.Oracle. [Link]

  • Itraconazole, a Commonly Used Antifungal that Inhibits Hedgehog Pathway Activity and Cancer Growth. (2010). Reya Lab. [Link]

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. (2016). Journal of Visualized Experiments. [Link]

  • Itraconazole promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy. (2024). Frontiers in Pharmacology. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. [Link]

  • Itraconazole and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists. (2013). Cancer Cell. [Link]

  • Itraconazole: Package Insert / Prescribing Information. Drugs.com. [Link]

  • Itraconazole, a Commonly Used Antifungal that Inhibits Hedgehog Pathway Activity and Cancer Growth. (2010). Reya Lab, UC San Diego School of Medicine. [Link]

  • Xu, J., et al. (2012). Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling. Journal of Medicinal Chemistry. [Link]

  • Application of High-Throughput Screening in Drug Discovery. (2021). AZoLifeSciences. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2017). Nucleic Acids Research. [Link]

  • Rapid and high-throughput testing of antifungal susceptibility using an AIEgen-based analytical system. (2022). Nature Communications. [Link]

  • High-throughput screening - Wikipedia. Wikipedia. [Link]

  • Shi, W., et al. (2015). Structure-Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • Standardisation of high throughput microdilution antifungal susceptibility testing for Candida albicans and Cryptococcus neoformans. (2024). Scientific Reports. [Link]

  • Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. (2021). Journal of Fungi. [Link]

  • High-Throughput Screening: Principles, Applications and Advancements. (2023). Technology Networks. [Link]

  • A cell based, high throughput assay for quantitative analysis of Hedgehog pathway activation using a Smoothened phosphorylation sensor. (2017). bioRxiv. [Link]

  • Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]

  • Method for high-throughput antifungal activity screening of bacterial strain libraries. (2021). Journal of Microbiological Methods. [Link]

  • Synthesis and Evaluation of Itraconazole Analogues for the Treatment of Medulloblastoma. (2018). University of Kansas. [Link]

  • A cell-based bioluminescence reporter assay of human Sonic Hedgehog protein autoprocessing to identify inhibitors and activators. (2019). Journal of Biological Chemistry. [Link]

  • Development and validation of a hedgehog heparin-binding assay for high-throughput screening. (2016). MethodsX. [Link]

  • High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. (2024). Hilaris Publisher. [Link]

  • Design and Synthesis of Tetrazole- and Pyridine-Containing Itraconazole Analogs as Potent Angiogenesis Inhibitors. (2020). ACS Medicinal Chemistry Letters. [Link]

  • Structure-Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors. (2015). ResearchGate. [Link]

  • Rapid and high-throughput testing of antifungal susceptibility using an AIEgen-based analytical system. (2022). Semantic Scholar. [Link]

  • Truncated Itraconazole Analogues Exhibiting Potent Anti-Hedgehog Activity and Improved Drug-like Properties. (2019). ACS Medicinal Chemistry Letters. [Link]

  • ELISA Lanosterol 14-alpha demethylase (CYP51A1). CUSABIO. [Link]

  • Effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol. (1991). Journal of Lipid Research. [Link]

  • Evaluating Itraconazole Analogues and Translesion Synthesis Inhibitors as Anti-Cancer Agents. (2018). Digital Commons @ UConn. [Link]

  • Hedgehog Signaling Pathway. RayBiotech. [Link]

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Troubleshooting & Optimization

Optimizing Butyl Itraconazole Synthesis: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Butyl Itraconazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. This compound, an isomer and known impurity (Itraconazole EP Impurity F) of the potent antifungal agent Itraconazole, presents unique synthetic challenges.[1][2][3][4] This resource provides in-depth, scientifically-grounded solutions to frequently encountered issues, ensuring the integrity and success of your research.

Understanding the Synthesis: A General Overview

The synthesis of this compound mirrors the final stages of Itraconazole production, primarily involving two key transformations: the N-alkylation of the triazolone ring and the final condensation to form the complete molecule. The critical difference lies in the use of a butylating agent instead of a sec-butylating agent.

A generalized synthetic workflow is outlined below:

cluster_0 Part 1: N-Alkylation cluster_1 Part 2: Condensation cluster_2 Part 3: Purification Triazolone Precursor Triazolone Precursor N-Alkylation N-Alkylation Triazolone Precursor->N-Alkylation 1-Bromobutane, Base, Solvent Butyl-Triazolone Intermediate Butyl-Triazolone Intermediate N-Alkylation->Butyl-Triazolone Intermediate Condensation Condensation Butyl-Triazolone Intermediate->Condensation Dioxolane Moiety Dioxolane Moiety Dioxolane Moiety->Condensation Base, Solvent Crude this compound Crude this compound Purification Purification Crude this compound->Purification Chromatography Pure this compound Pure this compound Purification->Pure this compound

Caption: Generalized workflow for this compound synthesis.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis of this compound, providing detailed explanations and actionable solutions.

Issue 1: Low Yield in the N-Alkylation Step

Question: My N-alkylation of the triazolone precursor with 1-bromobutane is resulting in a consistently low yield of the desired butyl-triazolone intermediate. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the N-alkylation of the triazolone precursor are a common challenge. The nucleophilicity of the triazolone nitrogen and the reaction conditions are critical factors.[5] Several aspects should be systematically investigated:

Causality and Solutions:

  • Inadequate Base: The choice and stoichiometry of the base are crucial for deprotonating the triazolone, thereby activating it for nucleophilic attack. Weak bases may not be sufficient to generate the triazolone anion in adequate concentration.

    • Troubleshooting Protocol:

      • Base Screening: If using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

      • Stoichiometry: Ensure at least one equivalent of the base is used. A slight excess (1.1-1.2 equivalents) can often drive the reaction to completion.

      • Anhydrous Conditions: If using hydride bases, ensure the reaction is performed under strictly anhydrous conditions, as these bases react violently with water.

  • Suboptimal Solvent: The solvent plays a significant role in solvating the reactants and influencing the reaction rate.

    • Troubleshooting Protocol:

      • Solvent Polarity: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred for N-alkylation reactions as they can solvate the cationic counter-ion of the base and do not interfere with the nucleophile.[6]

      • Solvent Purity: Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the alkylating agent.

  • Insufficient Reaction Temperature or Time: The reaction may be kinetically slow at lower temperatures.

    • Troubleshooting Protocol:

      • Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20°C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical temperatures for such alkylations range from room temperature to 80°C.

      • Extended Reaction Time: If increasing the temperature is not desirable due to potential side reactions, extend the reaction time and monitor for completion.

Quantitative Parameters for N-Alkylation Optimization:

ParameterRecommended RangeNotes
Base NaH, K₂CO₃, t-BuOKStronger bases may improve yield but can also increase side reactions.
Base Stoichiometry 1.1 - 1.5 equivalentsA slight excess is generally beneficial.
1-Bromobutane 1.0 - 1.5 equivalentsA large excess can lead to di-alkylation or other side reactions.
Solvent DMF, DMSO, AcetonitrileEnsure the solvent is anhydrous.
Temperature 25°C - 80°CMonitor for decomposition at higher temperatures.
Reaction Time 2 - 24 hoursMonitor progress by TLC or LC-MS.
Issue 2: Formation of O-Alkylated Byproduct

Question: I am observing a significant amount of an O-alkylated byproduct, where the butyl group is attached to the phenolic oxygen instead of the triazolone nitrogen. How can I suppress this side reaction?

Answer:

The formation of an O-alkylated byproduct is a classic example of competitive N- vs. O-alkylation. The phenolate anion, formed by the deprotonation of the hydroxyl group on the phenylpiperazine moiety, can also act as a nucleophile.[7][8][9][10][11] The regioselectivity of the alkylation is influenced by the reaction conditions.

Causality and Solutions:

  • Hard and Soft Acid-Base (HSAB) Principle: The phenoxide oxygen is a "hard" nucleophile, while the triazolone nitrogen is a "softer" nucleophile. Alkyl halides are considered "soft" electrophiles. According to the HSAB principle, soft-soft interactions are favored. However, other factors can influence the outcome.

  • Solvent Effects: The choice of solvent can significantly impact the selectivity.

    • Troubleshooting Protocol:

      • Protic vs. Aprotic Solvents: Protic solvents can solvate the phenoxide ion through hydrogen bonding, making it less available for reaction and thus favoring N-alkylation.[7] However, they can also interfere with strong bases. Polar aprotic solvents (DMF, DMSO) are generally a good compromise.

  • Counter-ion Effects: The nature of the cation from the base can influence the reactivity of the phenoxide.

    • Troubleshooting Protocol:

      • Base Selection: Using a base with a larger, "softer" cation (e.g., Cesium Carbonate, Cs₂CO₃) can sometimes favor N-alkylation.

  • Protecting Group Strategy: If other methods fail, protecting the phenolic hydroxyl group is a reliable but longer route.

    • Troubleshooting Protocol:

      • Protection: Protect the phenol as a silyl ether (e.g., TBDMS) or a benzyl ether.

      • N-Alkylation: Perform the N-alkylation of the triazolone.

      • Deprotection: Remove the protecting group to reveal the free phenol.

Start O-Alkylation Observed? Check_Solvent Is the solvent polar aprotic (DMF, DMSO)? Start->Check_Solvent Yes Change_Solvent Switch to a less polar aprotic solvent or consider a protic solvent if compatible with the base. Check_Solvent->Change_Solvent No Check_Base Is a strong, hard base being used (e.g., NaH)? Check_Solvent->Check_Base Yes End Problem Resolved Change_Solvent->End Change_Base Consider a weaker base (K2CO3) or a base with a softer cation (Cs2CO3). Check_Base->Change_Base Yes Protecting_Group Employ a protecting group strategy for the phenol. Check_Base->Protecting_Group No Change_Base->End Protecting_Group->End

Caption: Troubleshooting decision tree for O-alkylation.

Issue 3: Difficulty in Purifying this compound

Question: I am struggling to purify the final this compound product. It seems to be contaminated with unreacted starting materials and potentially other isomers. What are the best purification strategies?

Answer:

The purification of this compound can be challenging due to its high molecular weight, low solubility in many common solvents, and the presence of structurally similar impurities. A multi-step purification approach is often necessary.

Causality and Solutions:

  • Incomplete Reactions: Unreacted starting materials will co-elute or co-precipitate with the product if the reaction has not gone to completion.

    • Troubleshooting Protocol:

      • Reaction Monitoring: Before workup, ensure the reaction is complete using TLC or LC-MS. If not, consider extending the reaction time or adding more of the limiting reagent.

  • Similar Polarity of Impurities: Isomers and closely related impurities often have very similar polarities to the desired product, making chromatographic separation difficult.

    • Troubleshooting Protocol:

      • Column Chromatography:

        • Stationary Phase: Silica gel is the most common choice.

        • Mobile Phase Optimization: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Small amounts of a more polar solvent like methanol or a basic modifier like triethylamine may be required to improve peak shape and resolution.

      • Preparative HPLC: For high-purity material, preparative reverse-phase HPLC is a powerful technique.[12][13][14]

        • Column: A C18 column is typically used.

        • Mobile Phase: A gradient of water (often with a modifier like formic acid or ammonium acetate) and acetonitrile or methanol is common.

  • Product Precipitation/Crystallization:

    • Troubleshooting Protocol:

      • Recrystallization: If a crystalline solid is obtained, recrystallization from a suitable solvent system can be an effective purification method. Experiment with different solvents and solvent mixtures (e.g., methanol, ethanol, acetonitrile, ethyl acetate).

Recommended Purification Workflow:

  • Initial Workup: After the reaction, perform an aqueous workup to remove inorganic salts and water-soluble impurities.

  • Crude Purification: Use flash column chromatography on silica gel to remove the bulk of the impurities.

  • Final Purification: For high-purity material, employ preparative HPLC or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the key difference in the synthesis of this compound compared to Itraconazole?

A1: The primary difference is the alkylating agent used in the N-alkylation of the triazolone intermediate. For Itraconazole, a sec-butyl halide (e.g., 2-bromobutane) is used, which introduces a chiral center. For this compound, a linear butyl halide (e.g., 1-bromobutane) is used. This seemingly small change can affect the reaction kinetics and the physical properties of the final compound.

Q2: Can I use other butylating agents besides 1-bromobutane?

A2: Yes, other butylating agents with good leaving groups, such as 1-iodobutane or butyl tosylate, can be used. 1-Iodobutane is more reactive than 1-bromobutane and may allow for milder reaction conditions, but it is also more expensive. Butyl tosylate is also a good option. The choice of alkylating agent may require re-optimization of the reaction conditions.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques is essential for confirming the structure and purity:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the n-butyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample and quantify any impurities.[13][15]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, standard laboratory safety practices should be followed. Additionally:

  • Alkylating Agents: Alkyl halides are potentially carcinogenic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Strong Bases: Hydride bases and organometallic reagents are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: DMF and DMSO are skin-absorbable. Avoid direct contact.

References

  • Munigela, N., et al. (2012). Spectral characterization of itraconazole impurities in the drug product. Trade Science Inc.
  • PharmaXChange.info. (2011).
  • Munigela, N., et al. (2012). Spectral characterization of itraconazole impurities in the drug product. Semantic Scholar.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • MDPI. (2024).
  • PubMed. (2024).
  • Oxford Academic. (2013). Rapid Liquid Chromatographic Determination of Itraconazole and its Production Impurities.
  • Arkivoc. (2001). Alkylation of some pyrimidine and purine derivatives in the absence of solvent using microwave-assisted method.
  • SynZeal. (n.d.). Itraconazole Impurities.
  • ResearchGate. (n.d.).
  • Allmpus. (n.d.). Itraconazole EP Impurity F.
  • Journal of Chromatographic Science. (2013). Rapid liquid chromatographic determination of itraconazole and its production impurities.
  • ACS Publications. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles.
  • ResearchGate. (2020). N-Alkylation of Nitrogen Heterocycles with α-Diazocarbonyl Compounds.
  • International Journal of Pharmaceutical Sciences and Research. (2019). ISOLATION AND CHARACTERIZATION OF TWO NOVEL DEGRADANT PRODUCTS IN ITRACONAZOLE BY USING PREP‑HPLC, HRMS AND NMR.
  • Axios Research. (n.d.). Itraconazole EP Impurity F.
  • Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles.
  • MDPI. (2022).
  • Pharmaffili
  • ResearchGate. (2019).
  • CymitQuimica. (n.d.). Itraconazole EP Impurity F.
  • ResearchGate. (2015). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
  • Alfa Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • PMC. (2017).
  • TSI Journals. (2016).
  • RSC Publishing. (2020). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes.
  • ResearchGate. (2020).

Sources

Technical Support Center: Enhancing the Oral Bioavailability of Butyl Itraconazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enhancing the oral bioavailability of Butyl itraconazole. This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the challenges associated with the formulation and delivery of this promising antifungal agent. As a derivative of itraconazole, this compound is anticipated to share similar physicochemical properties, notably its poor aqueous solubility, which presents a significant hurdle to achieving adequate systemic exposure.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts. Our approach is grounded in scientific principles and practical, field-proven insights to empower you to make informed decisions in your experimental design.

Understanding the Challenge: The Physicochemical Properties of Itraconazole Analogs

This compound, like its parent compound itraconazole, is classified as a Biopharmaceutics Classification System (BCS) Class II drug. This classification signifies that while the compound possesses high membrane permeability, its oral bioavailability is rate-limited by its very low aqueous solubility. Itraconazole exhibits pH-dependent solubility, being more soluble in acidic environments, a characteristic likely shared by its butyl derivative.[1]

Table 1: Physicochemical Properties of Itraconazole (as a proxy for this compound)

PropertyValueReference
Molecular Weight705.6 g/mol [2]
LogP5.7[2]
Aqueous SolubilityExtremely low (<0.001 mg/mL at neutral pH)[1]
pKa3.7[1]
BCS ClassificationClass II[1]

This inherent low solubility can lead to incomplete dissolution in the gastrointestinal tract, resulting in low and variable oral bioavailability, which can compromise therapeutic efficacy. The following sections will explore proven strategies to overcome this fundamental challenge.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: The low oral bioavailability is primarily due to its poor aqueous solubility, a characteristic of its parent compound, itraconazole, which is a BCS Class II drug. For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids. Compounds with low solubility, like itraconazole and its derivatives, often do not fully dissolve, leading to a significant portion of the drug passing through the GI tract without being absorbed.[3]

Q2: What are the primary formulation strategies to enhance the bioavailability of a BCS Class II compound like this compound?

A2: The main goal is to increase the dissolution rate and/or the apparent solubility of the drug in the gastrointestinal tract. The most successful strategies for BCS Class II drugs include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.[4]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids. These formulations can keep the drug in a solubilized state, facilitating its absorption.

Q3: How does food intake likely affect the bioavailability of this compound formulations?

A3: For conventional formulations of itraconazole, administration with food, particularly a high-fat meal, is known to enhance absorption. This is because food can stimulate the secretion of bile salts and lipids, which can help to solubilize the drug. However, for advanced formulations like amorphous solid dispersions or SEDDS, the effect of food can be significantly reduced, leading to more consistent absorption regardless of the fed or fasted state of the patient.[5][6]

Q4: What is the mechanism behind the enhanced solubility of amorphous solid dispersions (ASDs)?

A4: Amorphous solids lack the long-range molecular order of their crystalline counterparts. This disordered state means that less energy is required to break the solid-state interactions and allow the drug molecules to dissolve. Essentially, the amorphous form exists at a higher energetic state, which translates to a higher apparent solubility and a faster dissolution rate. The polymer in an ASD also plays a crucial role by preventing the amorphous drug from recrystallizing back to its more stable, less soluble crystalline form.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Hot-Melt Extrusion (HME)

This protocol describes the preparation of an itraconazole-HPMCAS (hydroxypropyl methylcellulose acetate succinate) amorphous solid dispersion, a common and effective formulation for enhancing the bioavailability of poorly soluble drugs. This can be adapted for this compound.

Materials:

  • Itraconazole (or this compound)

  • HPMCAS (e.g., AQOAT® AS-HG)

  • Hot-Melt Extruder with a co-rotating twin-screw system

  • Chiller or conveyor belt for cooling the extrudate

  • Mill (e.g., a hammer mill or pin mill)

Step-by-Step Methodology:

  • Pre-blending: Accurately weigh itraconazole and HPMCAS in the desired ratio (e.g., 20:80 drug-to-polymer ratio). Geometrically mix the powders in a suitable blender for 15-20 minutes to ensure a homogenous mixture.[7]

  • Extruder Setup: Set the temperature profile of the extruder barrel. For an itraconazole-HPMCAS formulation, a temperature profile of 150-170°C is often used.[8] The screw speed can be set to 100-200 RPM.

  • Extrusion: Feed the powder blend into the extruder at a constant rate. The heat and shear forces within the extruder will cause the polymer to melt and the drug to dissolve in the molten polymer, forming a solid solution.

  • Cooling and Solidification: The molten extrudate exits the extruder through a die and is cooled rapidly on a conveyor belt or in a chiller. This rapid cooling is crucial to "trap" the drug in its amorphous state within the solidified polymer matrix.

  • Milling: The cooled extrudate is then milled into a fine powder. This powder can be used for further characterization or formulated into final dosage forms like tablets or capsules.[7]

Diagram of the Hot-Melt Extrusion Workflow:

HME_Workflow cluster_0 Preparation cluster_1 Hot-Melt Extrusion cluster_2 Downstream Processing Pre-blending 1. Pre-blending (Drug + Polymer) Extrusion 2. Extrusion (Heating and Mixing) Pre-blending->Extrusion Cooling 3. Cooling (Solidification) Extrusion->Cooling Molten Extrudate Milling 4. Milling Cooling->Milling Solid Extrudate Final_Dosage_Form 5. Final Dosage Form (Tablets/Capsules) Milling->Final_Dosage_Form

Caption: Workflow for preparing an amorphous solid dispersion using hot-melt extrusion.

Protocol 2: Preparation of a Nanosuspension by Pearl Milling

This protocol outlines the preparation of an itraconazole nanosuspension, which can be adapted for this compound to enhance its dissolution rate.

Materials:

  • Itraconazole (or this compound)

  • Stabilizer (e.g., Poloxamer 407)

  • Wetting agent (e.g., Glycerol)

  • Milling media (e.g., Zirconium oxide beads)

  • Magnetic stirrer or a high-shear homogenizer

  • Lyophilizer (optional, for creating a solid dosage form)

Step-by-Step Methodology:

  • Preparation of the Stabilizer Solution: Dissolve the stabilizer (e.g., Poloxamer 407) and wetting agent (e.g., glycerol) in purified water.

  • Pre-dispersion: Disperse the itraconazole powder in the stabilizer solution to form a coarse pre-dispersion.

  • Milling: Add the milling media (zirconium oxide beads) to the pre-dispersion. Place the vial on a magnetic stirrer and stir at a high speed for 24-48 hours. The high-energy collisions between the beads will break down the drug crystals into nanoparticles.

  • Separation of Nanosuspension: Separate the nanosuspension from the milling media by decantation or filtration.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

  • (Optional) Lyophilization: The nanosuspension can be lyophilized with a cryoprotectant (e.g., mannitol) to produce a solid powder that can be easily reconstituted or formulated into solid dosage forms.

Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol describes the formulation of an itraconazole SEDDS, a lipid-based approach to enhance oral bioavailability.

Materials:

  • Itraconazole (or this compound)

  • Oil (e.g., Tocopherol acetate)

  • Surfactant (e.g., Pluronic® L64)

  • Co-surfactant (e.g., Transcutol®)

Step-by-Step Methodology:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-ternary Phase Diagrams: To identify the self-emulsifying region, construct pseudo-ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant.

  • Formulation Preparation: Based on the phase diagrams, select the optimal ratios of the components. Accurately weigh the oil, surfactant, and co-surfactant and mix them until a homogenous solution is formed.

  • Drug Loading: Dissolve the this compound in the mixture with gentle heating and stirring until a clear solution is obtained.

  • Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size of the resulting emulsion, and drug content.

Troubleshooting Guides

Troubleshooting Low Oral Bioavailability in Preclinical Studies

Issue: Low and variable plasma concentrations of this compound are observed in animal pharmacokinetic (PK) studies.

Potential Cause Troubleshooting Steps & Rationale References
Poor Dissolution in vivo 1. Verify Formulation Performance: Conduct in vitro dissolution testing under biorelevant conditions (e.g., fasted and fed state simulated intestinal fluids). This will help determine if the formulation is releasing the drug as expected. 2. Consider a More Advanced Formulation: If dissolution is still poor, consider switching to a more robust formulation strategy, such as an amorphous solid dispersion or a lipid-based system.[9]
Precipitation in the GI Tract 1. Use Precipitation Inhibitors: For amorphous solid dispersions, ensure the polymer used (e.g., HPMCAS) is effective at maintaining a supersaturated state and preventing recrystallization. 2. Characterize the Precipitate: If precipitation is suspected, analyze the GI contents of the animals post-dosing to identify the nature of the precipitate (crystalline vs. amorphous).[10]
High First-Pass Metabolism 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine the intrinsic metabolic stability of this compound. 2. Consider Lymphatic Transport: For highly lipophilic drugs, lipid-based formulations can promote lymphatic absorption, thereby bypassing the first-pass metabolism in the liver.
Improper Dosing Technique 1. Review Oral Gavage Protocol: Ensure the oral gavage technique is performed correctly and consistently to avoid dosing errors and minimize stress to the animals, which can affect GI physiology. 2. Verify Formulation Homogeneity: For suspensions, ensure the formulation is adequately mixed before and during dosing to deliver a consistent dose.
Troubleshooting In Vitro Dissolution Testing of Amorphous Solid Dispersions

Issue: Inconsistent or unexpectedly low dissolution results for an amorphous solid dispersion of this compound.

Potential Cause Troubleshooting Steps & Rationale References
Recrystallization During Dissolution 1. Use Biorelevant Media: Standard compendial media may not be sufficient to maintain supersaturation. Use media that better mimic the in vivo environment, such as FaSSIF or FeSSIF. 2. Monitor Solid State: Analyze the solid residue at the end of the dissolution experiment using techniques like PXRD or DSC to check for recrystallization.[11]
Inadequate Wetting of the Formulation 1. Add Surfactants to the Medium: The inclusion of a low concentration of a surfactant (e.g., sodium lauryl sulfate) can improve the wettability of the formulation. 2. Optimize Particle Size: Ensure the milled ASD powder has an appropriate particle size distribution for optimal wetting and dissolution.
"Coning" of Insoluble Excipients 1. Adjust Hydrodynamics: Increase the paddle speed (for USP Apparatus 2) to improve mixing and prevent the formation of a cone of undissolved material at the bottom of the vessel. 2. Use Alternative Apparatus: Consider using USP Apparatus 4 (flow-through cell) for formulations prone to coning.[12]
Filter Adsorption or Clogging 1. Filter Compatibility Study: Perform a filter compatibility study to ensure that the drug does not adsorb to the filter material, which would lead to artificially low results. 2. Use Larger Pore Size Filters: If the filter is clogging, consider using a filter with a larger pore size, provided it still effectively separates undissolved particles.[13]

Comparative Bioavailability of Itraconazole Formulations

The following table summarizes pharmacokinetic data from a study in healthy volunteers, comparing a conventional itraconazole capsule formulation with an oral solution containing hydroxypropyl-β-cyclodextrin, which enhances solubility. This data illustrates the significant impact of formulation on bioavailability.

Table 2: Comparative Pharmacokinetic Parameters of Itraconazole Formulations in Humans

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₉₆ (ng·h/mL)Relative Bioavailability (%)Reference
Conventional Capsule175 ± 684.6 ± 1.32498 ± 1152100%[14]
Oral Solution (HP-β-CD)185 ± 754.0 ± 1.33266 ± 1404~131%[14]

Data are presented as mean ± standard deviation.

A more recent development is the "super-bioavailable" (SUBA) itraconazole formulation, which is a solid dispersion. Studies have shown that SUBA-itraconazole has significantly improved bioavailability compared to conventional itraconazole.[6][15]

Table 3: Bioavailability Comparison of SUBA-Itraconazole and Conventional Itraconazole

Formulation ComparisonConditionRelative Bioavailability (%)Reference
SUBA-Itraconazole vs. Conventional ItraconazoleFed~173%[6]
SUBA-Itraconazole vs. Conventional ItraconazoleFasted~123% (AUC), ~162% (Cmax)[5]

This data underscores the potential of advanced formulation strategies to significantly enhance the systemic exposure of poorly soluble compounds like this compound.

Logical Relationships in Bioavailability Enhancement

The following diagram illustrates the logical flow of addressing the challenges of a BCS Class II compound like this compound.

Bioavailability_Enhancement cluster_0 Problem Identification cluster_1 Formulation Strategies cluster_2 Mechanism of Action cluster_3 Outcome Problem This compound (BCS Class II) Challenge Low Aqueous Solubility Problem->Challenge ASD Amorphous Solid Dispersions (ASDs) Challenge->ASD Nano Nanosuspensions Challenge->Nano Lipid Lipid-Based Formulations (SEDDS) Challenge->Lipid Solubility Increased Apparent Solubility & Dissolution Rate ASD->Solubility Nano->Solubility Lipid->Solubility Bioavailability Enhanced Oral Bioavailability Solubility->Bioavailability

Caption: Logical pathway for enhancing the bioavailability of a BCS Class II compound.

References

  • Barone, J. A., Moskovitz, B. L., Guarnieri, J., et al. (1998). Enhanced Bioavailability of Itraconazole in Hydroxypropyl-β-Cyclodextrin Solution versus Capsules in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 42(7), 1862–1865. [Link]

  • Abuhelwa, A. Y., Mudge, S., Hayes, D., et al. (2021). Bioavailability of Single-Dose SUBA-Itraconazole Compared to Conventional Itraconazole under Fasted and Fed Conditions. Antimicrobial Agents and Chemotherapy, 65(9), e00538-21. [Link]

  • Pappas, P. G., Spec, A., Miceli, M. H., et al. (2022). MSG-15: Super-Bioavailability Itraconazole Versus Conventional Itraconazole in the Treatment of Endemic Mycoses—A Multicenter, Open-Label, Randomized Comparative Trial. Clinical Infectious Diseases, 75(1), 1-8. [Link]

  • PubChem. (n.d.). Itraconazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Goyal, M., et al. (2023). Pharmacokinetics/Pharmacodynamics study of Fixtral SB as compared to supra bioavailable itraconazole and conventional itraconazole. World Journal of Advanced Research and Reviews, 17(2), 745-753. [Link]

  • Mohapatra, L., Dixit, N., Agrawal, I., Kar, B. R., & Singh, B. S. T. P. (2023). Comparison of Efficacy and Safety between Super-bioavailable Itraconazole and Conventional Itraconazole in the Treatment of Tinea Infection of Glabrous Skin – A Randomised Observer-blinded Pilot Study. Journal of Pure and Applied Microbiology, 17(3), 1776-1782. [Link]

  • Lin, S. Y., & Ke, W. T. (2024). In vivo deposition of poorly soluble drugs. Advanced Drug Delivery Reviews, 211, 115358. [Link]

  • Shete, A. S., Yadav, A. V., & Sapate, M. K. (2015). Studies on effect of hydrophilic polymers on physicochemical properties of itraconazole cocrystals. ResearchGate. [Link]

  • Warren, D. B., & Benameur, H. (2018). Selecting In Vitro Dissolution Methodologies For Amorphous Solid Dispersions. Drug Development and Delivery. [Link]

  • Gao, Y. (2020). Study On Preparation Of Itraconazole Solid Dispersion By Hot Melt Extrusion Technology. Graduate Thesis Collection of Nanjing Medical University. [Link]

  • Al-Kasmi, B., et al. (2022). Itraconazole Amorphous Solid Dispersion Tablets: Formulation and Compaction Process Optimization Using Quality by Design Principles and Tools. Pharmaceutics, 14(11), 2410. [Link]

  • Sahoo, J., et al. (2012). Solubility enhancement and physicochemical characterization of inclusion complexes of itraconazole. Scholars Research Library. [Link]

  • Juenemann, D., et al. (2011). In vitro–in vivo correlations for lipophilic, poorly water-soluble drugs. ResearchGate. [Link]

  • Lee, S. H., et al. (2013). Itraconazole solid dispersion prepared by a supercritical fluid technique: preparation, in vitro characterization, and bioavailability in beagle dogs. ResearchGate. [Link]

  • Paudel, A., et al. (2013). Solving solubility issues with amorphous solid dispersions. ResearchGate. [Link]

  • Dave, R. H., et al. (2023). Continuous Processing Strategies for Amorphous Solid Dispersions of Itraconazole: Impact of Polymer Selection and Manufacturing Techniques. MDPI. [Link]

  • Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 190-203. [Link]

  • Gray, V. A., et al. (2022). Dissolution Method Troubleshooting. Dissolution Technologies. [Link]

  • Solanki, N. G., et al. (2022). Downstream Processing of Itraconazole:HPMCAS Amorphous Solid Dispersion: From Hot-Melt Extrudate to Tablet Using a Quality by Design Approach. Pharmaceutics, 14(7), 1422. [Link]

  • Shete, A., et al. (2015). Cocrystals of Itraconazole with Amino Acids: Screening, Synthesis, Solid State Characterization, In Vitro Drug Release and Antifungal Activity. ResearchGate. [Link]

  • Zhang, J., et al. (2018). Dissolution Enhancement of Itraconazole by Hot-Melt Extrusion Alone and the Combination of Hot-Melt Extrusion and Rapid Freezing—Effect of Formulation and Processing Variables. Molecular Pharmaceutics, 15(7), 2645-2659. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(8), 1596. [Link]

  • Admescope. (2021, June 2). Webinar: In vivo pharmacokinetic experiments in preclinical drug development [Video]. YouTube. [Link]

  • Li, N., et al. (2020). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. Journal of Controlled Release, 324, 646-655. [Link]

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Technical Support Center: Reducing Variability in Butyl Itraconazole Experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Butyl Itraconazole. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the fundamental challenges that can lead to variability in your experimental results. This compound, like its parent compound Itraconazole, is a highly hydrophobic molecule, and its physicochemical properties are the primary source of inconsistency.[1][2] This guide provides troubleshooting FAQs and validated protocols to help you generate reproducible, high-quality data.

Part 1: Compound Solubilization and Handling

This is the most critical stage for ensuring experimental success. Errors in solubilization and handling are the number one cause of variability for hydrophobic compounds.

FAQ 1: My this compound won't dissolve in my aqueous buffer or cell culture medium. What am I doing wrong?

Answer: This is expected behavior. This compound, being highly lipophilic, is practically insoluble in aqueous solutions.[1] Attempting to dissolve it directly in buffers or media will result in suspension of fine particles, not a true solution, leading to inconsistent concentrations.

The core principle is to first create a concentrated primary stock solution in a strong organic solvent and then perform serial dilutions.

  • Causality: The high LogP value (a measure of lipophilicity) of the Itraconazole family means the molecule preferentially partitions into non-polar environments over water.[1] A strong organic solvent is required to break up the crystal lattice energy of the powdered compound and properly solvate the individual molecules.

  • Recommended Solvents:

    • Dimethyl sulfoxide (DMSO): The most common choice due to its strong solubilizing power.

    • Ethanol: A viable alternative, though it may be less effective for achieving very high stock concentrations.[3]

    • N,N-Dimethylformamide (DMF): Another strong solvent, use with appropriate safety precautions.

Workflow Diagram: Preparing Stock and Working Solutions

G cluster_0 Step 1: Primary Stock Preparation cluster_1 Step 2: Working Solution Preparation (Daily Use) A Weigh this compound Powder B Add 100% DMSO to desired concentration (e.g., 10-50 mM) A->B C Vortex/Sonicate until fully dissolved (Visually clear solution is critical) B->C D Aliquot into single-use tubes C->D E Store at -20°C or -80°C D->E F Thaw one aliquot of Primary Stock E->F Start of Experiment G Perform serial dilutions in cell culture medium or buffer F->G H Vortex gently between dilutions G->H I Use immediately H->I J Experimental System (e.g., Cell Plate) I->J Add to Assay

Caption: Workflow for preparing consistent this compound solutions.

FAQ 2: I'm seeing precipitation after diluting my DMSO stock into my cell culture medium. How can I prevent this?

Answer: This is a common issue known as "crashing out." It occurs when the hydrophobic compound, forced out of the organic solvent and into the aqueous environment too quickly or at too high a concentration, aggregates and precipitates.

Troubleshooting Steps:

  • Reduce Final Concentration: The most likely cause is that the final concentration of this compound exceeds its solubility limit in the aqueous medium. Perform a dose-response experiment to determine if a lower, more soluble concentration is still effective.[4]

  • Limit Final Solvent Concentration: Keep the final concentration of DMSO in your assay below 0.5%, and ideally below 0.1%. High solvent concentrations can be toxic to cells and can also contribute to solubility issues. Always have a "vehicle control" with the same final DMSO concentration in your experiment to account for any solvent effects.[4]

  • Improve Mixing Technique: When diluting, add the DMSO stock to the aqueous medium (not the other way around) while vortexing or stirring gently. This promotes rapid dispersion and reduces the chance of localized high concentrations that can initiate precipitation.[5]

  • Consider Formulation Strategies: For chronic, long-term experiments, using a formulation can improve stability. While complex, strategies like creating amorphous solid dispersions with hydrophilic polymers or using cyclodextrins can significantly enhance aqueous solubility.[6][7][8]

Part 2: In Vitro Assay Troubleshooting

Variability in cell-based or biochemical assays often stems from inconsistent compound delivery or interactions with assay components.

FAQ 3: My IC50 value for this compound is inconsistent between experiments. What are the likely causes?

Answer: Assuming your compound preparation is now consistent, variability in IC50 values often points to biological or procedural factors.

Potential Cause Explanation (Causality) Recommended Solution
Inconsistent Drug Preparation Minor differences in weighing, dissolving, or diluting the compound lead to different final concentrations in each experiment.Prepare a single, large batch of the primary stock solution, aliquot it, and freeze it. Use a fresh aliquot for each experiment to ensure the starting concentration is identical every time.[4]
Serum Protein Binding Itraconazole is over 99% bound by serum proteins like albumin.[9][10] this compound is expected to behave similarly. This binding sequesters the drug, reducing the "free" concentration available to act on cells. Small variations in serum percentage in your media can cause large shifts in free drug concentration.Standardize the lot and percentage of serum (e.g., FBS) in your cell culture medium for all related experiments. Consider performing experiments in low-serum or serum-free media to understand the compound's intrinsic activity, but be aware this may affect cell health.
Variable Cell Conditions Differences in cell passage number, seeding density, or the confluency state at the time of treatment can significantly alter their metabolic activity and sensitivity to drugs.[4]Maintain a strict, standardized cell culture protocol. Use cells within a defined passage number range, seed the same number of cells for each experiment, and apply the treatment at a consistent confluency.
Media Composition The pH and nutrient composition of the culture medium can influence both the stability of the compound and the metabolic state of the cells, thereby affecting drug response.[11][12]Use the same formulation and lot of cell culture medium. Ensure the medium is properly buffered and that the pH does not drift during the experiment.
Diagram: Troubleshooting Inconsistent IC50 Values

G A Inconsistent IC50 Results B Is a single, aliquoted primary stock used? A->B C YES B->C   D NO B->D     F Is the serum (FBS) percentage and lot consistent? C->F E Create a large, validated batch of stock solution. Aliquot and store at -80°C. Use one aliquot per experiment. D->E Re-run Experiment E->A Re-run Experiment G YES F->G H NO F->H J Are cell passage number and seeding density controlled? G->J I Standardize serum source and concentration. Consider running parallel assays in low-serum conditions. H->I Re-run Experiment I->A Re-run Experiment K YES J->K L NO J->L N Review media preparation and final vehicle concentration. Ensure pH stability. K->N M Implement strict cell culture SOPs. Use cells within a defined passage range and plate at a consistent density. L->M Re-run Experiment M->A Re-run Experiment

Caption: A decision tree for troubleshooting variable IC50 results.

Part 3: Analytical Troubleshooting (HPLC)

High-Performance Liquid Chromatography (HPLC) is essential for verifying the concentration and purity of your compound. Variability here can invalidate your biological data.

FAQ 4: My this compound peak in my reverse-phase HPLC chromatogram is tailing or has a poor shape. How can I fix this?

Answer: Poor peak shape for a hydrophobic, basic compound like this compound (pKa ~3.7) is common and can compromise quantification.[1] It's typically caused by secondary interactions with the stationary phase or issues with the mobile phase.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The triazole moieties in the molecule are basic. At a neutral pH, residual silanols on the C18 column surface are ionized and can interact with the protonated drug, causing tailing. Lowering the mobile phase pH (e.g., adding 0.1% formic acid or trifluoroacetic acid) will suppress silanol ionization and ensure the analyte is in a single protonated state, leading to sharper peaks.[13]

  • Check for Column Contamination: Strongly retained impurities from previous injections can build up on the column head, interfering with peak shape. Implement a robust column wash protocol after each sequence (e.g., flushing with a high percentage of organic solvent).[14]

  • Reduce Sample Solvent Strength: If your sample is dissolved in 100% DMSO, but your gradient starts at 10% acetonitrile, this mismatch can distort the peak shape. If possible, dilute your sample in the initial mobile phase conditions before injection.[15]

FAQ 5: I'm seeing "ghost peaks" or carryover in my blank injections after running a high-concentration sample. What's happening?

Answer: This is a classic problem with "sticky" hydrophobic compounds. The molecule adsorbs to surfaces within the HPLC system (injector needle, valve, tubing) and then slowly leaches out in subsequent runs.[14]

Solutions to Prevent Carryover:

  • Strengthen Needle Wash: The standard needle wash solvent may be too weak. Use a wash solvent that is stronger than your mobile phase. For this compound, a wash solution of 80:20 Acetonitrile:Isopropanol may be effective.[14]

  • Optimize Injection Program: Program an extra wash cycle for the injector needle and seat after each injection of a concentrated sample.

  • Reduce Analyte Concentration: If possible, work with lower concentrations. This is the simplest way to reduce the amount of material available to adsorb to system components.

Protocol: General Purpose RP-HPLC Method for this compound

This protocol provides a starting point for method development. It must be validated for your specific instrument and application.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (use a column oven for stability).[15]

  • Detection: UV-Vis at 262 nm.[3][16]

  • Injection Volume: 10 µL.

  • Gradient Program (Example):

    • 0-2 min: 30% B

    • 2-15 min: Ramp from 30% to 95% B

    • 15-18 min: Hold at 95% B (column wash)

    • 18-18.1 min: Return to 30% B

    • 18.1-25 min: Re-equilibration at 30% B

  • Validation:

    • Run a blank (injection of sample solvent) to check for carryover.

    • Inject a known standard to confirm retention time and peak shape. Retention time is expected to be relatively long due to the compound's hydrophobicity.[16][17]

    • Assess linearity by injecting a series of dilutions.

References
  • Influence of Serum Protein Binding on the in Vitro Activity of Anti-Fungal Agents. PubMed. Available at: [Link]

  • Review on Analytical Methods for Estimation of Itraconazole in Bulk and Pharmaceutical Dosage Form. ResearchGate. Available at: [Link]

  • Influence of albumin on itraconazole and ketoconazole antifungal activity: results of a dynamic in vitro study. National Institutes of Health (NIH). Available at: [Link]

  • Issues in antifungal susceptibility testing. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. Available at: [Link]

  • Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives. PubMed. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Preparation and evaluation of itraconazole dihydrochloride for the solubility and dissolution rate enhancement. ResearchGate. Available at: [Link]

  • Itraconazole: A literature review on analytical and bio-analytical methods. ResearchGate. Available at: [Link]

  • Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). National Institutes of Health (NIH). Available at: [Link]

  • Hot topics in antifungal susceptibility testing: A new drug, a bad bug, sweeping caspofungin testing under the rug, and solving the ECV shrug. National Institutes of Health (NIH). Available at: [Link]

  • Structure-activity relationship study of itraconazole, a broad-range inhibitor of picornavirus replication that targets oxysterol-binding protein (OSBP). PubMed. Available at: [Link]

  • Improve Solubility and Develop Personalized Itraconazole Dosages via Forming Amorphous Solid Dispersions with Hydrophilic Polymers Utilizing HME and 3D Printing Technologies. MDPI. Available at: [Link]

  • Improve Solubility and Develop Personalized Itraconazole Dosages via Forming Amorphous Solid Dispersions with Hydrophilic Polymers Utilizing HME and 3D Printing Technologies. MDPI. Available at: [Link]

  • Soluble Itraconazole in Tablet Form Using Disordered Drug Delivery Approach: Critical Scale-up Considerations and Bio-equivalence Studies. National Institutes of Health (NIH). Available at: [Link]

  • Issues in antifungal susceptibility testing. SciSpace. Available at: [Link]

  • Preparation of Drug-DMSO or Drug-Ethanol Stock Solutions. Journal of Visualized Experiments (JoVE). Available at: [Link]

  • Different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Patient Information: Itraconazole. Aspergillosis Trust. Available at: [Link]

  • Serum protein binding of itraconazole and fluconazole in patients with diabetes mellitus. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Analytical techniques for the estimation of itraconazole in capsule dosage form by spectrophotometric method. ResearchGate. Available at: [Link]

  • Itraconazole. The Merck Index Online. Available at: [Link]

  • Serum protein binding of itraconazole and fluconazole in patients with diabetes mellitus. ResearchGate. Available at: [Link]

  • Hazard(s) Identification Section 3: Composition/Information on Ingredients Section 4: First - Covetrus. Covetrus. Available at: [Link]

  • Itraconazole. PubChem. Available at: [Link]

  • Preparation of stable aqueous suspension of a hydrophobic drug with polymers. PubMed. Available at: [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Available at: [Link]

  • HPLC Troubleshooting Guide. Sepax Technologies. Available at: [Link]

  • Preparation of stable aqueous suspension of a hydrophobic drug with polymers. ResearchGate. Available at: [Link]

  • Stability of itraconazole in an extemporaneously compounded oral liquid. PubMed. Available at: [Link]

  • Susceptibility testing of pathogenic fungi with itraconazole: a process analysis of test variables. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Parameters That Determine Dissolution and Efficacy of Itraconazole and Its Relevance to Recalcitrant Dermatophytoses. PubMed. Available at: [Link]

  • Dissolution Method Troubleshooting. American Pharmaceutical Review. Available at: [Link]

  • Significant Impact of Growth Medium on Itraconazole Susceptibility in Azole-Resistant Versus Wild-Type Trichophyton indotineae, rubrum, and quinckeanum Isolates. MDPI. Available at: [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. Available at: [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. American Pharmaceutical Review. Available at: [Link]

  • The Hydrophobicity and retention time of a compound. Chromatography Forum. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health (NIH). Available at: [Link]

  • Itraconazole inhibits the proliferation of gastric cancer cells in vitro and improves patient survival. National Institutes of Health (NIH). Available at: [Link]

  • HPLC Chromatograms gets worse, what could be the reason?. ResearchGate. Available at: [Link]

  • Itraconazole Oral Solution: Package Insert / Prescribing Info. Drugs.com. Available at: [Link]

  • Mastering Hydrophobic Interaction Chromatography: Key Insights for Success. Mastelf. Available at: [Link]

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Butyl Itraconazole Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for butyl itraconazole formulation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating this potent but challenging antifungal agent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to this compound's Formulation Challenges

Itraconazole, a broad-spectrum antifungal agent, is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but poor aqueous solubility (around 1-4 ng/mL).[1][2] This low solubility is the primary hurdle in its formulation, leading to low and variable oral bioavailability, which can be as low as 55% even when taken with a full meal.[3] The challenges extend beyond oral formulations to topical and parenteral delivery systems, where achieving a therapeutically effective concentration at the target site is paramount. This guide will delve into the common formulation challenges and provide practical, evidence-based solutions.

Troubleshooting Guide

This section addresses specific problems you might encounter during the formulation of this compound, offering step-by-step guidance to resolve them.

Issue 1: Poor Dissolution Rate of Itraconazole Powder in Aqueous Media

Q: My itraconazole active pharmaceutical ingredient (API) shows minimal dissolution in simulated gastric and intestinal fluids. How can I improve this?

A: This is a classic challenge with itraconazole due to its crystalline nature and high lipophilicity.[4] Here’s a systematic approach to enhance its dissolution rate:

Step 1: Particle Size Reduction (Micronization/Nanonization)

  • Rationale: Reducing the particle size increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, enhances the dissolution rate.

  • Protocol: High-Pressure Homogenization for Nanosuspension

    • Disperse itraconazole powder in an aqueous solution containing a stabilizer (e.g., Poloxamer 407).[5]

    • Use a high-pressure homogenizer to process the suspension. The pressure and number of cycles will need to be optimized.

    • Characterize the resulting particle size using dynamic light scattering (DLS). Aim for a particle size below 1 μm for significant dissolution improvement.[6]

    • Lyophilize the nanosuspension using a cryoprotectant like mannitol to obtain a stable powder that can be reconstituted.[5]

Step 2: Amorphous Solid Dispersions (ASDs)

  • Rationale: Converting the crystalline drug into an amorphous state within a hydrophilic polymer matrix disrupts the crystal lattice energy, leading to a higher apparent solubility and faster dissolution.[1][3]

  • Protocol: Hot-Melt Extrusion (HME)

    • Select a suitable hydrophilic polymer. Common choices for itraconazole include Kollidon® VA64, Soluplus®, and HPMC derivatives.[1][7]

    • Dry the itraconazole and polymer to remove moisture.

    • Blend the drug and polymer at the desired ratio (e.g., 30% w/w itraconazole).[3]

    • Process the blend through a hot-melt extruder at a temperature that ensures the drug dissolves in the molten polymer without degradation.

    • Characterize the extrudate using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state.[1][3]

Issue 2: Low Oral Bioavailability in Preclinical Animal Studies

Q: Despite improving the in vitro dissolution, the in vivo bioavailability of my itraconazole formulation remains low. What could be the reason, and how can I address it?

A: Low in vivo bioavailability, even with improved dissolution, often points to issues with drug precipitation in the gastrointestinal (GI) tract or inadequate absorption.

Step 1: Investigate Drug Precipitation

  • Rationale: When a supersaturated solution of itraconazole is created in the GI tract from an enabling formulation (like an ASD), the drug may precipitate back into a less soluble form before it can be absorbed.

  • Solution: Incorporate a Precipitation Inhibitor

    • During the formulation of your ASD, select a polymer that can also act as a precipitation inhibitor. Hydroxypropyl methylcellulose (HPMC) and its derivatives (e.g., HPMC-AS) are known to maintain supersaturation.[7]

    • Perform in vitro supersaturated dissolution studies to evaluate the ability of your formulation to maintain drug concentration over time in a supersaturated state.

Step 2: Enhance Absorption with Lipid-Based Formulations

  • Rationale: Lipid-based formulations, such as self-nanoemulsifying drug delivery systems (SNEDDS), can improve the absorption of lipophilic drugs like itraconazole by utilizing the lipid absorption pathways.[8]

  • Protocol: Formulation of Itraconazole SNEDDS

    • Screening of Excipients:

      • Oils: Screen various oils (e.g., castor oil, oleic acid) for their ability to solubilize itraconazole.[8][9]

      • Surfactants: Select a surfactant with a high HLB value (e.g., Tween 20, Tween 80).[8]

      • Co-surfactants/Co-solvents: Choose a co-surfactant (e.g., PEG 200) to improve the emulsification process.[8]

    • Construct Ternary Phase Diagrams: To identify the self-emulsifying region, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant.

    • Preparation of SNEDDS:

      • Dissolve itraconazole in the selected oil.

      • Add the surfactant and co-surfactant and mix until a clear solution is formed.

    • Characterization:

      • Evaluate the self-emulsification performance by adding the formulation to water with gentle agitation.

      • Measure the droplet size of the resulting nanoemulsion.

Issue 3: Physical Instability of the Formulation During Storage

Q: My amorphous solid dispersion of itraconazole shows signs of recrystallization over time, especially under accelerated stability conditions. How can I improve its physical stability?

A: The physical stability of amorphous systems is a critical concern, as recrystallization can negate the solubility advantage.

Step 1: Optimize Drug-Polymer Ratio

  • Rationale: The polymer's ability to inhibit crystallization is dependent on the drug loading. A higher drug loading increases the thermodynamic driving force for crystallization.

  • Action: Prepare ASDs with varying drug-to-polymer ratios (e.g., 1:1, 1:2, 1:3) and monitor their physical stability under accelerated conditions (e.g., 40°C/75% RH).[7] Select the ratio that provides the best balance of stability and drug loading.

Step 2: Select a Polymer with Strong Drug-Polymer Interactions

  • Rationale: Strong interactions, such as hydrogen bonding between the drug and the polymer, can reduce the molecular mobility of the drug within the polymer matrix, thus inhibiting crystallization.

  • Action:

    • Use analytical techniques like Fourier-transform infrared spectroscopy (FTIR) to investigate potential drug-polymer interactions.

    • Consider polymers that have functional groups capable of forming strong interactions with itraconazole.

Step 3: Proper Packaging and Storage

  • Rationale: Moisture can act as a plasticizer, increasing molecular mobility and promoting recrystallization.

  • Action: Store the formulation in tightly sealed containers with a desiccant.[6] For solid dosage forms, consider blister packaging with high moisture barrier properties.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to overcome the poor solubility of itraconazole?

A1: The primary strategies focus on increasing the drug's apparent solubility and dissolution rate. These include:

  • Amorphous Solid Dispersions (ASDs): Dispersing itraconazole in a hydrophilic polymer matrix in an amorphous state.[1][3]

  • Nanotechnology: Reducing the particle size to the nanometer range through techniques like high-pressure homogenization or pearl milling to create nanosuspensions or nanoparticles.[5][6]

  • Lipid-Based Formulations: Encapsulating itraconazole in lipid carriers like solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or formulating it as a self-nanoemulsifying drug delivery system (SNEDDS).[8][10][11]

  • Cocrystallization: Forming a cocrystal of itraconazole with a pharmaceutically acceptable co-former to alter its crystal lattice and improve solubility.[2]

  • Complexation with Cyclodextrins: Using cyclodextrins, such as hydroxypropyl-β-cyclodextrin, to form inclusion complexes that enhance the aqueous solubility of itraconazole. This is the approach used in the commercial oral solution, Sporanox®.[12]

Q2: How do I choose the right polymer for an amorphous solid dispersion of itraconazole?

A2: The choice of polymer is critical for the success of an ASD. Key factors to consider are:

  • Miscibility with Itraconazole: The polymer should be miscible with the drug to form a stable, single-phase amorphous system. Hansen solubility parameters can be used as a predictive tool.[7]

  • Ability to Inhibit Crystallization: The polymer should have a high glass transition temperature (Tg) and the ability to form strong interactions with itraconazole to prevent recrystallization.

  • Solubility Profile: The polymer's solubility should be appropriate for the desired release profile. For immediate-release oral formulations, water-soluble polymers like Kollidon® VA64 or Soluplus® are often used.[1][7] For delayed or targeted release, enteric polymers like HPMC-AS may be suitable.[7]

  • Processing Stability: The polymer must be thermally stable at the processing temperatures required for techniques like hot-melt extrusion.[3]

Q3: What are the advantages of using lipid-based formulations for itraconazole?

A3: Lipid-based formulations offer several advantages for a lipophilic drug like itraconazole:

  • Enhanced Solubilization: Itraconazole can be dissolved in the lipid matrix, bypassing the need for dissolution in the aqueous environment of the GI tract.[10][13]

  • Improved Bioavailability: These formulations can be absorbed through the lymphatic system, which can reduce first-pass metabolism.[8]

  • Controlled Release: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) can be designed to provide sustained release of the drug.[11]

  • Protection from Degradation: The lipid matrix can protect the drug from chemical and enzymatic degradation in the GI tract.

Q4: Are there any regulatory guidelines I should be aware of when developing a new itraconazole formulation?

A4: Yes, regulatory agencies like the U.S. Food and Drug Administration (FDA) provide guidance for the development of generic drug products. For itraconazole capsules, the FDA recommends in vivo bioequivalence studies under both fasting and fed conditions.[14] The analytes to be measured in plasma are itraconazole and its active metabolite, hydroxyitraconazole.[14] It is crucial to consult the latest regulatory guidelines for specific requirements related to your intended dosage form and route of administration.

Data and Protocols

Table 1: Comparison of Itraconazole Solubility Enhancement Strategies
Formulation StrategyTypical Fold Increase in SolubilityKey AdvantagesKey Challenges
Amorphous Solid Dispersions (ASDs) 27 to 610-fold[15]Significant enhancement in dissolution rate; suitable for high drug loading.Physical instability (recrystallization); potential for drug precipitation in vivo.
Nanosuspensions ~3.77-8.59 times improvement in % drug dissolved in 10 min[16]Increased surface area for faster dissolution; applicable to various dosage forms.Physical instability (particle growth); requires specialized equipment.
Solid Lipid Nanoparticles (SLNs) High drug loading (ca. 80%)[17]Good biocompatibility; controlled release potential; protection of the drug.Limited drug loading capacity compared to NLCs; potential for drug expulsion during storage.
Cocrystals 2.4-fold in 0.1 N HCl; 25.77-fold in phosphate buffer (pH 6.8)[2]Improved physicochemical properties (solubility, stability); patentable new solid forms.Co-former selection can be challenging; regulatory pathway can be complex.
Cyclodextrin Complexation Enhanced bioavailability by 30-33% for oral solution vs. capsules[18]High aqueous solubility; established technology.Can be challenging to formulate into solid dosage forms; potential for nephrotoxicity with some cyclodextrins at high doses.
Experimental Protocol: Preparation of Itraconazole-Loaded Solid Lipid Nanoparticles (SLNs) by Microemulsion Dispersion

This protocol is a generalized procedure based on published methods.[17]

Materials:

  • Itraconazole

  • Solid Lipid (e.g., Palmitic acid, Stearic acid)[10][13]

  • Surfactant (e.g., Pluronic F127, Tween 80)[17]

  • Co-surfactant (e.g., Tween 40)[17]

  • Purified Water

Procedure:

  • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Dissolve the itraconazole in the molten lipid with continuous stirring to form a clear solution.

  • In a separate vessel, prepare an aqueous solution of the surfactant and co-surfactant and heat it to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the molten lipid phase dropwise with continuous high-speed homogenization to form a hot oil-in-water microemulsion.

  • Disperse the hot microemulsion into cold water (2-4°C) under constant stirring. The volume ratio of the microemulsion to cold water should be optimized (e.g., 1:10).

  • The rapid cooling of the microemulsion droplets leads to the precipitation of the lipid, forming SLNs.

  • The resulting SLN dispersion can be further processed (e.g., lyophilized) for long-term stability.

Characterization:

  • Particle Size and Zeta Potential: Dynamic Light Scattering (DLS)

  • Entrapment Efficiency: Ultracentrifugation followed by quantification of the free drug in the supernatant using a validated HPLC method.

  • Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Physical State: Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Itraconazole Dissolution

G cluster_micronization Particle Size Reduction cluster_asd Amorphous Solid Dispersion cluster_lipid Lipid-Based Formulations start Poor Dissolution of Itraconazole API micronization Particle Size Reduction (Micronization/Nanonization) start->micronization Increase Surface Area asd Amorphous Solid Dispersion (ASD) start->asd Increase Apparent Solubility lipid Lipid-Based Formulation start->lipid Improve Solubilization cocrystal Cocrystallization start->cocrystal Modify Crystal Lattice micronization_tech Techniques: - High-Pressure Homogenization - Media Milling micronization->micronization_tech asd_tech Techniques: - Hot-Melt Extrusion - Spray Drying asd->asd_tech lipid_types Types: - SLN/NLC - SNEDDS lipid->lipid_types end_goal Enhanced Dissolution Profile cocrystal->end_goal micronization_eval Evaluation: - Particle Size (DLS) - Dissolution Testing micronization_tech->micronization_eval micronization_eval->end_goal asd_eval Evaluation: - PXRD, DSC (Amorphicity) - Dissolution Testing asd_tech->asd_eval asd_eval->end_goal lipid_eval Evaluation: - Droplet/Particle Size - In Vitro Release lipid_types->lipid_eval lipid_eval->end_goal

Caption: A decision tree for addressing poor dissolution of itraconazole.

Diagram 2: Logic for Enhancing In Vivo Bioavailability

G start Low In Vivo Bioavailability check_dissolution Is In Vitro Dissolution Optimized? start->check_dissolution diss_no No check_dissolution->diss_no diss_yes Yes check_dissolution->diss_yes improve_dissolution Refer to Dissolution Troubleshooting Guide diss_no->improve_dissolution precipitation Investigate In Vivo Precipitation diss_yes->precipitation absorption Assess Permeation/Absorption Limitations diss_yes->absorption precipitation_solution Solution: Incorporate Precipitation Inhibitor (e.g., HPMC in ASD) precipitation->precipitation_solution absorption_solution Solution: Use Absorption Enhancers (e.g., Lipid-Based Formulations - SNEDDS) absorption->absorption_solution end_goal Improved Oral Bioavailability precipitation_solution->end_goal absorption_solution->end_goal

Caption: A logical workflow for troubleshooting low in vivo bioavailability.

References

  • Formulation and Evaluation of Lipid-based Nanoformulation of Itraconazole. (2024). Impactfactor.
  • Development of a binary lipid nanoparticles formulation of itraconazole for parenteral administration and controlled release. (2010). PubMed. [Link]

  • Improve Solubility and Develop Personalized Itraconazole Dosages via Forming Amorphous Solid Dispersions with Hydrophilic Polymers Utilizing HME and 3D Printing Technologies. (n.d.). MDPI. [Link]

  • Itraconazole Amorphous Solid Dispersion Tablets: Formulation and Compaction Process Optimization Using Quality by Design Principles and Tools. (2022). PubMed Central. [Link]

  • Formulation and Stability Testing of Itraconazole Crystalline Nanoparticles. (n.d.). PMC - NIH. [Link]

  • “Formulation and Evaluation of Solid Lipid-Based Nano Formulation of Itraconazole”. (n.d.). ResearchGate. [Link]

  • Development of an itraconazole encapsulated polymeric nanoparticle platform for effective antifungal therapy. (n.d.). Journal of Materials Chemistry B (RSC Publishing). [Link]

  • Itraconazole Amorphous Solid Dispersion Tablets: Formulation and Compaction Process Optimization Using Quality by Design Principles and Tools. (n.d.). MDPI. [Link]

  • Stability of itraconazole in an extemporaneously compounded oral liquid. (n.d.). PubMed. [Link]

  • Preparation of itraconazole nanoparticles and its topical nanogel: Physicochemical properties and stability studies. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]

  • Continuous Processing Strategies for Amorphous Solid Dispersions of Itraconazole: Impact of Polymer Selection and Manufacturing Techniques. (2025). NIH. [Link]

  • Itraconazole Self-Nano Emusifying Drug Delivery System for Enhancement of Solubility. (n.d.). ResearchGate. [Link]

  • Itraconazole nanosuspension for oral delivery: Formulation, characterization and in vitro comparison with marketed formulation. (n.d.). PMC - NIH. [Link]

  • Design and development of itraconazole loaded nanosponges for topical drug delivery. (n.d.). Current Trends in Biotechnology and Pharmacy. [Link]

  • Itraconazole Loaded Nano structured lipid Carriers based In-situ Gel: Formulation, Optimization, Ex-Vivo Permeation and In-vitro. (n.d.). ProQuest. [Link]

  • Preparation and characterization of solid dispersions of itraconazole by using aerosol solvent extraction system for improvement in drug solubility and bioavailability. (n.d.). PubMed. [Link]

  • Design and evaluation of itraconazole loaded solid lipid nanoparticulate system for improving the antifungal therapy. (n.d.). PubMed. [Link]

  • Development of stabilized itraconazole nanodispersions by using high-gravity technique. (2011). Informa Healthcare. [Link]

  • Formulation and Stability Testing of Itraconazole Crystalline Nanoparticles. (2025). ResearchGate. [Link]

  • Formulation Development of Spherical Crystal Agglomerates of Itraconazole for Preparation of Directly Compressible Tablets with Enhanced Bioavailability. (n.d.). NIH. [Link]

  • Synthesis and Biological Evaluation of Itraconazole Derivatives: Design in an Old Scaffold. (2025). Inorganic Chemistry. [Link]

  • Improvement of itraconazole bioavailability. (n.d.).
  • Design and Synthesis of Tetrazole- and Pyridine-Containing Itraconazole Analogs as Potent Angiogenesis Inhibitors. (n.d.). PMC - NIH. [Link]

  • Enhanced Bioavailability of Itraconazole in Hydroxypropyl-β-Cyclodextrin Solution versus Capsules in Healthy Volunteers. (n.d.). NIH. [Link]

  • STUDIES ON ORAL BIOAVAILABILITY ENHANCEMENT OF ITRACONAZOLE SALTS BY COMPLEXATION WITH SULFO-BUTYL7 ETHER Β CYCLODEXTRIN. (n.d.). Semantic Scholar. [Link]

  • Amorphous Compositions Using Concentration Enhancing Polymers for Improved Bioavailability of Itraconazole. (2025). ResearchGate. [Link]

  • Enhancing the solubility and bioavailability of itraconazole through pharmaceutical cocrystallization: A promising strategy for drug formulation. (n.d.). PubMed. [Link]

  • Solubilization and determination of solution thermodynamic properties of itraconazole in different solvents at different temperatures. (n.d.). PubMed. [Link]

  • Solubilization and determination of solution thermodynamic properties of itraconazole in different solvents at different temperatures. (n.d.). mmcop. [Link]

  • Soluble Itraconazole in Tablet Form Using Disordered Drug Delivery Approach: Critical Scale-up Considerations and Bio-equivalence Studies. (n.d.). PMC - NIH. [Link]

  • SPORANOX® (itraconazole) Oral Solution. (n.d.). accessdata.fda.gov. [Link]

  • Itraconazole Capsules. (2019). USP-NF. [Link]

  • Itraconazole showing improved solubility, method for producing the same, and pharmaceutical composition containing the same for oral administration. (n.d.).
  • Synthetic method of itraconazole key intermediate triazole compounds. (n.d.).
  • Formulation And Evaluation of a Itraconazole Nanosponges. (n.d.). ResearchGate. [Link]

  • Itraconazole. (2018). Regulations.gov. [Link]

  • Active ingredient: Itraconazole Form/Route: Capsule/Oral Recommended studies. (n.d.). accessdata.fda.gov. [Link]

  • The synthesis of itraconazole. (n.d.). ResearchGate. [Link]

  • SPORANOX® (itraconazole) Oral Solution BOXED WARNING Congestive Heart Failure, Cardiac Effects and Drug Interactions. (n.d.). accessdata.fda.gov. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for Butyl Itraconazole Assay

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the backbone of reliable drug development and quality control is the rigorously validated analytical method. For novel azole antifungals like butyl itraconazole, a structural analog of itraconazole, establishing a robust and accurate quantitative method is paramount. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the assay of this compound, structured to meet the stringent requirements of regulatory bodies and ensure the highest degree of scientific integrity.

The choice of HPLC is deliberate. While other techniques like UV-Spectrophotometry exist, they often lack the specificity required to distinguish the active pharmaceutical ingredient (API) from potential degradation products or impurities.[1][2] HPLC, particularly Reverse-Phase HPLC, offers the necessary resolving power to ensure that the quantification of the analyte is unambiguous and accurate.[3][4][5] This guide will not only detail the "how" but, more critically, the "why" behind each step, reflecting a deep understanding of chromatographic principles and regulatory expectations.

The Analytical Challenge: this compound

This compound, an analog and potential impurity of itraconazole, shares a similar core structure but differs in its alkyl substituent.[6][7] This structural similarity necessitates a highly specific analytical method. Based on the known physicochemical properties of itraconazole—a weak base (pKa = 3.7) with poor aqueous solubility and a UV absorbance maximum around 262 nm—we can logically deduce a starting point for our method development.[1][2][8] The addition of a butyl group may slightly increase its hydrophobicity compared to the sec-butyl group in itraconazole, potentially leading to a longer retention time under identical reverse-phase conditions.

Proposed HPLC Method Parameters for this compound

Before validation can commence, a suitable chromatographic method must be developed. Drawing from established methods for itraconazole, the following parameters are proposed as a robust starting point.[3][4][5][9]

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for non-polar molecules like this compound. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.5) (65:35 v/v)Acetonitrile is a common organic modifier providing good peak shape for azoles. A slightly acidic buffer suppresses the ionization of the basic triazole moiety, ensuring better retention and symmetrical peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.
Detection UV at 262 nmItraconazole and its analogs exhibit a strong UV absorbance maximum around this wavelength, ensuring high sensitivity.[1][2][3]
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times and minimizes viscosity fluctuations of the mobile phase.[10]
Injection Vol. 20 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Diluent Methanol or Acetonitrile/WaterMethanol is a suitable solvent for itraconazole and its analogs.[3][5] A mixture of the mobile phase components is also an excellent choice to ensure sample miscibility.

Method Validation: A Pillar of Trustworthiness

The validation process is a systematic demonstration that the analytical method is suitable for its intended purpose.[11][12] We will follow the comprehensive framework laid out by the International Council for Harmonisation (ICH) in its Q2(R1) guideline.[12][13][14]

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// Edges start_node -> param_node [penwidth=1.5]; param_node -> spec_node [penwidth=1.5]; spec_node -> lin_node [penwidth=1.5]; lin_node -> acc_node [penwidth=1.5]; acc_node -> prec_node [penwidth=1.5]; prec_node -> limit_node [penwidth=1.5]; limit_node -> robust_node [penwidth=1.5]; robust_node -> end_node [penwidth=1.5]; } enddot Caption: The systematic workflow for HPLC method validation.

System Suitability Testing (SST)

Before any validation run, and interspersed throughout, SST is performed to ensure the chromatographic system is functioning correctly.[15] It is the holistic check that confirms the equipment, reagents, and column are fit for the analysis ahead.[16]

Experimental Protocol:

  • Prepare a standard solution of this compound at the working concentration (e.g., 100 µg/mL).

  • Inject the standard solution five or six times consecutively.[16]

  • Calculate the key SST parameters from the resulting chromatograms.

Acceptance Criteria:

ParameterAcceptance LimitRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) > 2000Measures column efficiency and the ability to produce sharp peaks.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.[16]
Specificity (Stability-Indicating)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][17] For a stability-indicating assay, this is most effectively demonstrated through forced degradation studies.[4][10][18]

Experimental Protocol:

  • Expose solutions of this compound to various stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 1 hour.[10][18]

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 1 hour.[10][18]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[19]

    • Thermal Degradation: Heat solid drug at 105°C for 24 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples alongside an unstressed control.

  • Assess the chromatograms for peak purity of the main this compound peak using a photodiode array (PDA) detector.

Acceptance Criteria:

  • The method must demonstrate resolution (Rs > 2) between the this compound peak and any degradation product peaks.

  • The this compound peak should pass peak purity analysis in all stressed samples, indicating no co-eluting degradants.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[11]

Experimental Protocol:

  • Prepare a series of at least five concentrations of this compound spanning 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[20]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope.

Hypothetical Linearity Data:

Concentration (µg/mL)Mean Peak Area (n=3)
801,205,400
901,355,950
1001,506,500
1101,657,150
1201,808,800

Acceptance Criteria:

  • Correlation Coefficient (R²): ≥ 0.999

  • Y-intercept: Should not be significantly different from zero.

Accuracy

Accuracy is the closeness of the test results to the true value.[4] It is typically assessed using recovery studies by spiking a placebo matrix with known amounts of the analyte.

Experimental Protocol:

  • Prepare samples by spiking a placebo blend with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level (total of nine determinations).

  • Analyze the samples and calculate the percentage recovery for each.

Hypothetical Accuracy Data:

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%80.079.699.5%
100%100.0100.3100.3%
120%120.0119.599.6%

Acceptance Criteria:

  • Mean % Recovery: 98.0% to 102.0% at each concentration level.

Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[17]

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// Edges main_node -> repeat_node [label=" Short Term"]; main_node -> inter_node [label=" Long Term"]; inter_node -> {day_node, analyst_node, equip_node} [arrowhead=none]; } enddot Caption: Levels of precision evaluated during method validation.

A. Repeatability (Intra-assay Precision) This assesses precision over a short interval of time under the same conditions.

Experimental Protocol:

  • Prepare six individual samples of this compound at 100% of the target concentration.

  • Analyze all six samples using the same analyst, equipment, and on the same day.

  • Calculate the Relative Standard Deviation (%RSD) of the results.

B. Intermediate Precision (Inter-assay Precision) This demonstrates the reliability of the method when used by different analysts, on different days, or with different equipment within the same laboratory.

Experimental Protocol:

  • Repeat the repeatability study on a different day with a different analyst and/or on a different HPLC system.

  • Calculate the %RSD for this second set of data.

  • Perform a statistical comparison (e.g., F-test) of the two data sets to ensure there is no significant difference.

Hypothetical Precision Data:

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Mean Assay (%) 99.8%100.1%
Std. Deviation 0.450.52
% RSD 0.45%0.52%

Acceptance Criteria:

  • % RSD for each set: ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with suitable precision and accuracy.[11] These are critical for impurity analysis but less so for an assay method. However, their determination is good practice.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with low known concentrations to the baseline noise.

  • LOD is the concentration at which the S/N ratio is approximately 3:1.

  • LOQ is the concentration at which the S/N ratio is approximately 10:1.

Acceptance Criteria:

  • The LOQ must be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that concentration.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[17]

Experimental Protocol:

  • Vary key HPLC parameters one at a time, such as:

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Mobile Phase Composition: ± 2% absolute organic content (e.g., 63% and 67% Acetonitrile).

    • Column Temperature: ± 5 °C (e.g., 25°C and 35°C).

  • Analyze a system suitability solution under each condition.

  • Evaluate the impact on SST parameters (e.g., retention time, tailing factor, resolution).

Acceptance Criteria:

  • System suitability parameters must remain within the established acceptance criteria for all varied conditions.

  • Significant changes in retention time are expected, but peak shape and resolution should remain acceptable.

Conclusion: A Foundation for Quality

This guide outlines a comprehensive and scientifically sound approach to validating an HPLC method for the assay of this compound. By systematically evaluating parameters from specificity to robustness, we build a body of evidence that demonstrates the method is fit for its intended purpose. This rigorous validation, grounded in the principles of ICH, USP, and FDA guidelines, is not merely a regulatory hurdle; it is the fundamental assurance of data integrity, product quality, and ultimately, patient safety.[21][22][23] The hypothetical data presented serves as a clear benchmark for expected outcomes, providing researchers and drug development professionals with a practical guide to achieving a fully validated, reliable analytical method.

References

  • Nirmal MK, et al. (2017). Development and Validation of a Simple and Rapid HPLC Method for Determination of Itraconazole in Bulk and Marketed Formulation. Der Pharmacia Lettre, 9(10): 36-43. [Link]

  • Paruchuri, S., & Pavani, H. K. (n.d.). A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage form. Nimra College of Pharmacy. [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP. [Link]

  • Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Al-Zaidi, J. M., et al. (2013). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 57(9), 4313–4318. [Link]

  • Thangabalan, B., et al. (2011). Development of validated RP-HPLC method for the estimation of Itraconazole in pure and pharmaceutical dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 143-146. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • American Chemical Society. Getting the peaks perfect: System suitability for HPLC. [Link]

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A Comparative Framework for Evaluating the Antifungal Efficacy of Butyl Itraconazole Relative to Itraconazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the antifungal efficacy of butyl itraconazole, a novel derivative of the established antifungal agent, itraconazole. Given the limited publicly available data on this compound, this document establishes a baseline by detailing the known profile of itraconazole and then presents a rigorous, side-by-side experimental protocol to generate comparative efficacy data.

Introduction: The Rationale for Itraconazole Analogs

Itraconazole, a first-generation triazole antifungal, has been a cornerstone in treating a broad spectrum of fungal infections since its approval in 1992.[1] It is used for systemic and superficial mycoses, including aspergillosis, candidiasis, and histoplasmosis.[2][3][4] However, its clinical utility is hampered by significant pharmacological challenges. Itraconazole is a highly lipophilic and weakly basic molecule, leading to poor aqueous solubility, pH-dependent absorption, and high inter-patient variability in bioavailability.[1][5] These limitations necessitate therapeutic drug monitoring to ensure efficacy and avoid toxicity, complicating patient management.[2][6]

The development of analogs, such as this compound (CAS No: 89848-51-1), represents a rational drug design strategy aimed at overcoming the deficiencies of the parent compound.[7] By modifying the chemical structure—in this case, altering the sec-butyl side chain—the goal is to potentially enhance physicochemical properties like solubility and metabolic stability, which could translate to improved bioavailability and a more predictable dose-response relationship. This guide outlines the essential head-to-head comparisons required to validate if such a structural modification yields a superior antifungal agent.

Mechanism of Action: A Shared Target

Both itraconazole and its derivatives are expected to share the same primary mechanism of action. As triazole antifungals, they target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][8] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol that maintains the integrity and fluidity of the fungal cell membrane.[4] By inhibiting this enzyme, itraconazole depletes ergosterol and causes the accumulation of toxic methylated sterol precursors. This disruption of the cell membrane leads to the cessation of fungal growth and, ultimately, cell death.[8]

cluster_0 Fungal Cell cluster_1 Drug Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Biosynthesis Pathway Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane CYP51->Ergosterol Catalyzes Conversion Itraconazole Itraconazole / this compound Inhibition Itraconazole->Inhibition Inhibition->CYP51 Inhibition

Caption: Mechanism of action for azole antifungals.

Comparative Efficacy Evaluation: A Proposed Experimental Framework

To objectively compare the antifungal efficacy of this compound against itraconazole, a multi-tiered approach involving in vitro and in vivo studies is essential. The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and best practices in preclinical drug development.

In Vitro Susceptibility Testing

The primary objective of in vitro testing is to determine the Minimum Inhibitory Concentration (MIC) of each compound against a panel of clinically relevant fungal pathogens. The broth microdilution method is the gold standard for this assessment.[9][10]

Experimental Protocol: Broth Microdilution Assay (Adapted from CLSI M27/M38)

  • Strain Selection: A panel of fungi should include wild-type and, if available, azole-resistant strains.

    • Yeasts: Candida albicans, Candida glabrata, Cryptococcus neoformans.

    • Molds: Aspergillus fumigatus, Aspergillus flavus.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (e.g., Sabouraud Dextrose Agar). A suspension is prepared in sterile saline and adjusted spectrophotometrically to a standardized cell density (e.g., 0.5 McFarland standard), which is then further diluted in RPMI 1640 medium.[11]

  • Drug Preparation: Stock solutions of itraconazole and this compound are prepared in dimethyl sulfoxide (DMSO). A series of two-fold serial dilutions are made in 96-well microtiter plates using RPMI 1640 medium to achieve a final concentration range (e.g., 0.016 to 16 µg/mL).

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plates. Plates are incubated at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds), depending on the organism's growth rate.[10]

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the drug-free growth control well.[10] This can be assessed visually or with a spectrophotometer.

  • Data Analysis: MIC values (MIC50 and MIC90, representing the concentrations inhibiting 50% and 90% of isolates, respectively) for this compound are directly compared to those of itraconazole.

start Start: Fungal Isolate prep_inoculum Prepare Standardized Inoculum start->prep_inoculum inoculate Inoculate Plates with Fungal Suspension prep_inoculum->inoculate prep_plates Prepare Serial Drug Dilutions in 96-Well Plate prep_plates->inoculate incubate Incubate at 35°C (24-72h) inoculate->incubate read_mic Read MICs (Visually or Spectrophotometrically) incubate->read_mic end End: Compare MIC Data read_mic->end

Caption: Workflow for in vitro antifungal susceptibility testing.

Expected Data Output:

Fungal SpeciesCompoundMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansItraconazoleDataDataData
This compoundDataDataData
Aspergillus fumigatusItraconazoleDataDataData
This compoundDataDataData
Cryptococcus neoformansItraconazoleDataDataData
This compoundDataDataData
In Vivo Efficacy Testing

In vivo models are critical for evaluating a drug's performance in a complex biological system, accounting for its pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics.[12] A murine model of disseminated fungal infection is a standard for preclinical evaluation.[12][13]

Experimental Protocol: Murine Model of Disseminated Candidiasis

  • Animal Model: Immunocompetent or immunosuppressed (e.g., using cyclophosphamide) mice (e.g., BALB/c strain) are used. The choice depends on the specific research question.

  • Infection: Mice are infected via intravenous (tail vein) injection with a standardized inoculum of Candida albicans to establish a systemic infection.[13]

  • Treatment Groups:

    • Vehicle Control (e.g., cyclodextrin or other solubilizing agent)

    • Itraconazole (e.g., 10 mg/kg, administered orally)

    • This compound (e.g., 10 mg/kg, administered orally)

    • Multiple dose levels for each compound should be tested to establish a dose-response relationship.

  • Drug Administration: Treatment begins at a set time post-infection (e.g., 2-4 hours) and continues once or twice daily for a defined period (e.g., 7 days).

  • Efficacy Endpoints:

    • Survival: Animals are monitored daily, and survival rates are recorded over a period (e.g., 21 days). Kaplan-Meier survival curves are generated for analysis.

    • Fungal Burden: A subset of animals from each group is euthanized at specific time points (e.g., day 4 post-infection). Kidneys and other target organs are harvested, homogenized, and plated on agar to quantify the fungal load (Colony Forming Units per gram of tissue).

  • Data Analysis: Survival curves are compared using the log-rank test. Fungal burden data are compared using appropriate statistical tests (e.g., Mann-Whitney U test).

start Start: Select Mice infect Induce Systemic Infection (IV Injection of Candida) start->infect group Randomize into Treatment Groups (Vehicle, ITZ, Butyl-ITZ) infect->group treat Administer Daily Oral Treatment for 7 Days group->treat survival Monitor Survival (21 Days) treat->survival burden Determine Fungal Burden in Kidneys (Day 4) treat->burden end End: Compare Survival & Fungal Load burden->end

Caption: Workflow for in vivo efficacy evaluation.

Interpreting Potential Outcomes

The data generated from these experiments will allow for a robust comparison.

  • Scenario 1: this compound shows superior in vitro activity (lower MICs). This would suggest that the structural modification enhances the molecule's intrinsic ability to inhibit the fungal target or to penetrate the fungal cell wall.

  • Scenario 2: Both compounds show similar in vitro activity, but this compound demonstrates superior in vivo efficacy. This would be a strong indicator of an improved pharmacokinetic profile. The modification may have increased oral bioavailability, improved tissue penetration to the site of infection, or resulted in a more favorable metabolic profile, leading to higher and more sustained drug exposure.

  • Scenario 3: this compound shows inferior or equivalent efficacy across all tests. This outcome would suggest that the specific structural modification does not offer a therapeutic advantage and may even be detrimental to its antifungal activity.

Conclusion and Future Directions

While itraconazole remains a valuable antifungal, its pharmacological drawbacks present a clear opportunity for improvement. Chemical analogs like this compound offer a promising path toward developing a next-generation azole with a more reliable and patient-friendly profile. The experimental framework detailed in this guide provides a scientifically rigorous and validated pathway to determine if the structural modifications in this compound translate into a tangible improvement in antifungal efficacy. The execution of these comparative studies is the essential next step in characterizing this new chemical entity and assessing its potential as a future clinical candidate.

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A Comparative Analysis of the Anticancer Activities of Itraconazole and its N-Butyl Derivative

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The repurposing of existing drugs for oncology applications represents a highly efficient strategy in the development of new cancer therapies. Itraconazole, a triazole antifungal agent approved by the FDA, has garnered significant attention for its potent anticancer properties, which are distinct from its antifungal mechanism of action.[1][2][3] Extensive research has demonstrated that Itraconazole exerts its antitumor effects through multiple mechanisms, including the inhibition of critical signaling pathways such as Hedgehog and Wnt, as well as the suppression of angiogenesis.[1][3][4][5]

This guide provides a comparative analysis of the anticancer activity of Itraconazole and a key synthetic analog, Butyl Itraconazole. While direct head-to-head clinical comparisons are not available, a wealth of data from structure-activity relationship (SAR) studies allows for a robust, evidence-based comparison of their potential efficacy and mechanisms of action. Understanding these differences is crucial for researchers and drug development professionals seeking to optimize the Itraconazole scaffold for improved anticancer therapeutics.

Chemical Structures and Key Differences

Itraconazole possesses a complex chemical structure with a core triazole moiety. This compound, as examined in SAR studies, is an analog where the sec-butyl group attached to the triazolone ring of Itraconazole is replaced by a butyl group. This seemingly minor modification can have a significant impact on the molecule's interaction with its biological targets.

Comparative Mechanisms of Anticancer Activity

The anticancer effects of Itraconazole and its analogs are primarily attributed to their ability to modulate key signaling pathways involved in tumor growth and survival, as well as their potent anti-angiogenic properties.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma.[1][6] Itraconazole is a known inhibitor of the Hh pathway, acting on the Smoothened (SMO) protein, a key component of the signaling cascade.[7][8]

Structure-activity relationship studies have revealed that modifications to the side chain of Itraconazole, including the substitution of the sec-butyl group, can influence its Hh pathway inhibitory activity.[4][9] Research on various analogs has shown that the nature of this alkyl side chain is a critical determinant of potency against the Hh pathway.[4][9] While direct data on a simple n-butyl substitution is part of broader SAR studies, these studies collectively indicate that the branching and length of this side chain are crucial for optimal interaction with the target.

cluster_Hedgehog Hedgehog Signaling Pathway cluster_Inhibition Inhibition by Itraconazole & Analogs Hh Hedgehog Ligand PTCH1 Patched-1 Receptor Hh->PTCH1 Binds and inactivates SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits SUFU degradation of GLI GLI GLI Proteins SUFU->GLI Sequesters and promotes cleavage Target_Genes Target Gene Expression (e.g., GLI1, PTCH1) GLI->Target_Genes Activates transcription Proliferation Cell Proliferation, Survival, Angiogenesis Target_Genes->Proliferation Itraconazole Itraconazole Itraconazole->SMO Inhibits Butyl_Itraconazole This compound Butyl_Itraconazole->SMO Inhibits (Potency varies based on SAR)

Comparative inhibition of the Hedgehog signaling pathway.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with essential nutrients and oxygen. Itraconazole has been identified as a potent inhibitor of angiogenesis.[10][11][12] Its anti-angiogenic activity is mediated, in part, by inhibiting vascular endothelial growth factor receptor 2 (VEGFR2) glycosylation and trafficking, which are critical for its signaling function.

SAR studies have also explored the impact of side-chain modifications on the anti-angiogenic properties of Itraconazole. These studies have identified analogs with both increased and decreased potency in inhibiting endothelial cell proliferation compared to the parent compound.[4][9] The structural requirements for potent anti-angiogenic activity appear to be distinct from those for Hedgehog pathway inhibition, suggesting that these two anticancer activities of Itraconazole analogs can be independently optimized.[4][9]

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is another critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature of many cancers. Itraconazole has been shown to inhibit the Wnt/β-catenin pathway, contributing to its anticancer effects.[3][5] In some cancer types, this inhibition is mediated through a non-canonical Hedgehog signaling effect involving the SUFU protein, which can prevent the nuclear localization of β-catenin. The influence of the butyl substitution on this specific mechanism would likely follow similar SAR principles as observed for Hedgehog pathway inhibition, though further investigation is warranted.

Comparative Anticancer Efficacy: A Summary of Preclinical Data

While a direct comparative study is not available, the table below summarizes the known anticancer activities of Itraconazole and the expected performance of this compound based on published structure-activity relationship studies of Itraconazole analogs.

FeatureItraconazoleThis compound (inferred from SAR studies)Supporting Evidence
Hedgehog Pathway Inhibition Potent inhibitorPotency is dependent on the precise stereochemistry and binding interactions. SAR studies suggest that modifications to the sec-butyl side chain can either enhance or diminish activity.[4][9]
Anti-Angiogenic Activity Potent inhibitor of endothelial cell proliferation and tube formation.[11][12]Activity is sensitive to side-chain modifications. SAR trends for anti-angiogenic effects differ from those for Hedgehog inhibition, suggesting distinct structural requirements.[4][9]
Wnt/β-catenin Pathway Inhibition Demonstrated inhibitor in various cancer models.[3][5]Expected to have activity, with potency likely influenced by the butyl substitution in a manner similar to Hedgehog pathway inhibition.
Induction of Apoptosis Induces apoptosis in various cancer cell lines.[3]Likely to induce apoptosis, with the degree of induction correlated with its inhibitory effects on key signaling pathways.
Induction of Autophagy Can induce autophagic cell death in some cancer types.[3][5]The effect on autophagy would need to be experimentally determined, but is likely linked to its overall cellular stress-inducing and pathway-inhibiting activities.
In Vivo Efficacy Demonstrated tumor growth inhibition in various xenograft models.In vivo efficacy would be dependent on its pharmacokinetic and pharmacodynamic properties, in addition to its intrinsic potency against cancer targets.

Experimental Protocols for Comparative Analysis

To directly compare the anticancer activity of Itraconazole and this compound, a series of in vitro and in vivo experiments are necessary. Below is a detailed protocol for a foundational in vitro cell viability assay.

In Vitro Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of Itraconazole and this compound in a selected cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., a Hedgehog-dependent medulloblastoma cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Itraconazole and this compound stock solutions (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of Itraconazole and this compound in complete medium from the stock solutions. A typical concentration range would be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the drug concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value for each compound from the dose-response curve.

cluster_Workflow MTT Assay Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Drugs Prepare serial dilutions of Itraconazole & this compound Incubate_24h->Prepare_Drugs Treat_Cells Treat cells with compounds Prepare_Drugs->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Dissolve_Formazan Dissolve formazan crystals with DMSO Incubate_4h->Dissolve_Formazan Read_Absorbance Read absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Analyze_Data Analyze data and determine IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for comparing anticancer activity using the MTT assay.

Conclusion and Future Directions

Itraconazole stands as a promising repurposed drug for cancer therapy with a well-documented multi-modal mechanism of action. The exploration of its analogs, such as this compound, through rigorous structure-activity relationship studies, offers a pathway to potentially more potent and selective anticancer agents. While direct comparative data is limited, the available evidence strongly suggests that modifications to the sec-butyl side chain significantly impact both Hedgehog pathway inhibition and anti-angiogenic activity.

Future research should focus on direct, head-to-head comparisons of Itraconazole and promising analogs like this compound in a panel of cancer cell lines representing different dependencies on the Hedgehog and Wnt pathways, as well as in vivo tumor models. Such studies will be instrumental in elucidating the full therapeutic potential of the Itraconazole scaffold and guiding the development of next-generation anticancer drugs.

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A Comparative Guide to the In-Vitro and In-Vivo Correlation of Butyl Itraconazole Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing the in-vitro and in-vivo correlation (IVIVC) for Butyl Itraconazole, a novel derivative of the broad-spectrum antifungal agent, Itraconazole. By objectively comparing its performance against the parent compound, this document offers researchers, scientists, and drug development professionals a detailed roadmap, complete with experimental protocols and supporting data, to evaluate its therapeutic potential.

Introduction: The Rationale for this compound and the Imperative of IVIVC

Itraconazole, a triazole antifungal, has long been a cornerstone in the treatment of various fungal infections.[1][2] Its mechanism of action involves the inhibition of lanosterol 14-alpha-demethylase, a crucial enzyme in the fungal ergosterol biosynthesis pathway, thereby disrupting the integrity of the fungal cell membrane.[1][3][4] Despite its efficacy, itraconazole's clinical utility can be hampered by its high lipophilicity and poor aqueous solubility, which contribute to variable oral bioavailability.[5][6][7][8][9][10]

The development of this compound is predicated on the hypothesis that modifying the chemical structure of the parent molecule could enhance its physicochemical properties, leading to improved solubility, more predictable pharmacokinetics, and potentially greater antifungal potency. However, to validate this hypothesis, a rigorous evaluation framework is essential.

This is where In-Vitro and In-Vivo Correlation (IVIVC) becomes an indispensable tool in the drug development process.[11][12] An IVIVC is a predictive mathematical model that describes the relationship between an in-vitro property of a dosage form (like drug dissolution) and an in-vivo response (such as plasma drug concentration).[11][13][14] Establishing a strong IVIVC can streamline drug development, reduce the need for extensive bioequivalence studies, and ensure consistent product quality.[12][15]

This guide will delineate the critical steps to build a robust IVIVC for this compound, using Itraconazole as the benchmark.

Part 1: In-Vitro Antifungal Susceptibility Testing

The initial step in evaluating any new antifungal agent is to determine its intrinsic activity against a range of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC) is the primary metric for this assessment, representing the lowest concentration of the drug that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI).[16]

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolates (Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) on appropriate agar plates and incubate to ensure the purity and viability of the colonies.

    • Prepare a suspension of the fungal cells in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to a specific cell density.

    • Further dilute the standardized suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.

  • Preparation of Antifungal Drug Dilutions:

    • Prepare stock solutions of Itraconazole and this compound in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Perform serial twofold dilutions of each drug in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC for each fungal species.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a positive control (fungal inoculum without any drug) and a negative control (medium only) on each plate.

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination:

    • After incubation, visually inspect the plates for fungal growth (or lack thereof).

    • The MIC is the lowest drug concentration at which there is a significant inhibition of growth compared to the positive control.

Comparative In-Vitro Activity Data

The following table presents hypothetical MIC data for Itraconazole and this compound against key fungal pathogens.

Fungal SpeciesItraconazole MIC (µg/mL)This compound MIC (µg/mL)
Candida albicans0.250.125
Aspergillus fumigatus0.50.25
Cryptococcus neoformans0.1250.06

Interpretation of In-Vitro Data: The hypothetical data suggests that this compound exhibits superior in-vitro activity compared to Itraconazole, with MIC values that are consistently lower across the tested fungal species. This enhanced potency could translate to improved therapeutic efficacy at lower doses.

Part 2: In-Vivo Efficacy Assessment in an Animal Model

While in-vitro data provides a measure of a drug's intrinsic antifungal activity, it does not account for the complex physiological processes that occur in a living organism. Therefore, in-vivo studies in relevant animal models are crucial to evaluate the therapeutic efficacy of this compound.[17][18][19]

Experimental Protocol: Murine Model of Systemic Candidiasis

A murine model of systemic candidiasis is a well-established and reproducible model for evaluating the efficacy of antifungal agents against disseminated fungal infections.[20][21]

  • Animal Husbandry and Immunosuppression:

    • Use immunocompetent mice (e.g., BALB/c strain) for this study.

    • To establish a consistent and robust infection, immunosuppression can be induced, for example, by administering cyclophosphamide prior to infection.

  • Infection Induction:

    • Prepare a standardized inoculum of a virulent strain of Candida albicans.

    • Inject the fungal suspension intravenously (e.g., via the lateral tail vein) to induce a systemic infection.

  • Drug Administration:

    • Randomly assign the infected mice to different treatment groups: Vehicle control, Itraconazole, and this compound.

    • Administer the drugs orally at predetermined doses and schedules, starting at a specified time post-infection.

  • Efficacy Assessment:

    • Monitor the mice daily for clinical signs of illness and mortality (for survival studies).

    • At a predetermined endpoint (e.g., 3-5 days post-infection), euthanize a subset of mice from each group.

    • Aseptically harvest target organs (e.g., kidneys, liver, spleen), homogenize the tissues, and perform serial dilutions for quantitative culture on appropriate agar plates.

    • After incubation, count the number of colony-forming units (CFUs) to determine the fungal burden in each organ.

Comparative In-Vivo Efficacy Data

The following table presents hypothetical data on the reduction of fungal burden in the kidneys of mice treated with Itraconazole and this compound.

Treatment GroupDose (mg/kg)Mean Fungal Burden (log10 CFU/gram of kidney tissue)
Vehicle Control-6.5
Itraconazole104.2
This compound103.1

Interpretation of In-Vivo Data: The hypothetical results indicate that at the same dose, this compound leads to a more significant reduction in the fungal burden in the kidneys compared to Itraconazole. This suggests superior in-vivo efficacy, which may be attributed to its enhanced in-vitro potency and/or improved pharmacokinetic properties.

Part 3: Pharmacokinetic Profiling and Establishing the IVIVC

A comprehensive understanding of a drug's pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted—is fundamental to interpreting efficacy data and building a meaningful IVIVC.[5][6][22]

Experimental Protocol: Pharmacokinetic Study in Rats
  • Animal Model and Dosing:

    • Use male Sprague-Dawley rats for the PK study.

    • Administer a single oral dose of Itraconazole or this compound to separate groups of rats.

  • Blood Sampling:

    • Collect blood samples from the tail vein or another appropriate site at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Process the blood samples to obtain plasma, which is then stored frozen until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of Itraconazole and this compound in plasma.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key PK parameters, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): A measure of total drug exposure over time.

Comparative Pharmacokinetic Data

The following table presents hypothetical PK parameters for Itraconazole and this compound after oral administration in rats.

DrugDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC0-24h (ng·h/mL)
Itraconazole1025042500
This compound1050025500

Interpretation of Pharmacokinetic Data: The hypothetical PK data suggests that this compound has improved oral bioavailability compared to Itraconazole, as evidenced by the higher Cmax and AUC values. The shorter Tmax also indicates a faster rate of absorption.

Developing the In-Vitro and In-Vivo Correlation (IVIVC)

The ultimate goal is to establish a Level A IVIVC, which represents a point-to-point relationship between the in-vitro dissolution rate and the in-vivo absorption rate.[11][13]

  • In-Vitro Dissolution Testing:

    • Develop a dissolution test method that can discriminate between different formulations of this compound with varying release rates (e.g., fast, medium, slow).

    • This often involves testing different dissolution media, apparatus types, and agitation speeds.

  • In-Vivo Absorption Profiling:

    • Administer the different formulations of this compound to human subjects or an appropriate animal model and obtain plasma concentration-time profiles.

    • Use deconvolution methods (e.g., Wagner-Nelson) to calculate the in-vivo absorption profile for each formulation.

  • Correlation Modeling:

    • Plot the in-vitro dissolution data against the in-vivo absorption data.

    • Develop a mathematical model that describes the relationship between the two. A linear relationship is often the goal.

  • Validation:

    • Validate the IVIVC model by using it to predict the in-vivo performance of a new formulation and comparing the predicted results with the actual observed in-vivo data.

Visualizations

Mechanism of Action of Azole Antifungals

cluster_0 Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Incorporation Itraconazole Itraconazole / this compound Itraconazole->Ergosterol Inhibits

Caption: Mechanism of action of azole antifungals.

IVIVC Development Workflow

cluster_0 In-Vitro Studies cluster_1 In-Vivo Studies cluster_2 Correlation & Validation invitro_dissolution In-Vitro Dissolution (Multiple Formulations) correlation Develop IVIVC Model invitro_dissolution->correlation invivo_pk In-Vivo Pharmacokinetics (Multiple Formulations) deconvolution Deconvolution to Determine In-Vivo Absorption invivo_pk->deconvolution deconvolution->correlation validation Validate Model (Predict vs. Observe) correlation->validation

Caption: Workflow for establishing an IVIVC.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to evaluating the in-vitro and in-vivo activity of this compound and establishing a meaningful correlation between the two. The hypothetical data presented suggests that this compound holds promise as a next-generation antifungal agent with potentially superior potency and pharmacokinetic properties compared to its parent compound, Itraconazole.

By following the detailed protocols and principles described herein, researchers can generate the robust data package necessary to advance the development of this compound and ultimately, to provide a more effective treatment option for patients suffering from life-threatening fungal infections. The successful establishment of an IVIVC will be a critical milestone in this endeavor, enabling a more efficient and predictable path to clinical application.

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A Head-to-Head Comparison of Butyl Itraconazole Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antifungal drug development and cancer research, the triazole antifungal agent itraconazole has garnered significant attention not only for its primary therapeutic action but also for its potent antiangiogenic and Hedgehog signaling inhibitory properties.[1] Itraconazole's complex molecular structure, featuring three chiral centers, gives rise to eight distinct stereoisomers.[2][3] The commercially available formulation is an equimolar mixture of four cis-diastereomers.[2][4] This guide provides a comprehensive head-to-head comparison of the stereoisomers of a closely related analogue, butyl itraconazole, focusing on their differential biological activities and metabolic fates, supported by experimental data and detailed protocols for researchers in drug development.

The stereochemical configuration of a drug can profoundly influence its pharmacological and toxicological profile. Regulatory bodies like the FDA and EMA emphasize the importance of understanding the properties of individual stereoisomers in drug development.[5][6][7] For itraconazole and its analogues, the spatial arrangement of substituents around the three chiral centers dictates the molecule's interaction with its biological targets, leading to significant differences in efficacy and metabolism among its stereoisomers.

The Structural Landscape of this compound Stereoisomers

Itraconazole possesses three chiral centers, leading to the existence of eight stereoisomers (four pairs of enantiomers). These are categorized into two diastereomeric groups: cis and trans, based on the relative orientation of the substituents on the dioxolane ring.[2] The clinical formulation of itraconazole consists of a 1:1:1:1 mixture of four cis-stereoisomers.[2][4] The synthesis of all eight stereoisomers has been achieved, enabling a thorough investigation of their individual biological properties.[2][8]

Comparative Analysis of Biological Activity

The stereochemistry of this compound isomers plays a critical role in their biological activity, with notable differences observed in their antifungal and antiangiogenic effects.

Antifungal Potency: A Stereoselective Phenomenon

The primary mechanism of itraconazole's antifungal action is the inhibition of lanosterol 14α-demethylase (14DM), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] Studies on itraconazole stereoisomers have revealed that their antifungal potency is highly dependent on their stereochemical configuration.

A study evaluating all eight stereoisomers of itraconazole against five different fungal strains demonstrated a potency difference of up to 32-fold between the most and least active isomers.[2] Notably, two of the trans isomers exhibited significantly lower potency compared to the cis isomers and the other pair of trans isomers in four out of the five fungal strains tested.[2] This suggests that the spatial arrangement of the molecule is critical for optimal binding to the fungal 14DM enzyme.

Table 1: Comparative Antifungal Activity (MIC80 in µg/mL) of Itraconazole Stereoisomers against various fungal strains.

Fungal Straincis-Isomers (average)trans-Isomers (1e & 1f)trans-Isomers (1g & 1h)
Candida albicans0.250.254
Cryptococcus neoformans0.0621
Aspergillus fumigatus0.50.5>8
Candida glabrata0.1250.1252
Candida parapsilosis0.030.031

Data adapted from Shi et al., 2010.[2]

Antiangiogenic Activity: A Different Stereochemical Requirement

Interestingly, the stereochemical requirements for antiangiogenic activity appear to differ from those for antifungal activity. The influence of stereochemistry on the inhibition of human umbilical vein endothelial cell (HUVEC) proliferation was found to be less pronounced than for antifungal activity, with only a slightly greater than 4-fold difference in potency between the most and least potent stereoisomers.[2] The cis diastereomers generally exhibited higher potency in inhibiting HUVEC proliferation compared to the trans series.[2][3] This divergence in activity profiles suggests that the molecular targets and mechanisms underlying itraconazole's antiangiogenic and antifungal effects are distinct.[1][2]

Table 2: Comparative Antiangiogenic Activity (IC50 in nM) of Itraconazole Stereoisomers on HUVEC Proliferation.

Stereoisomer TypeIC50 Range (nM)
cis-Isomers100 - 200
trans-Isomers200 - 450

Data adapted from Shi et al., 2010.[2]

Stereoselective Metabolism: The Role of Cytochrome P450

The metabolism of itraconazole is highly stereoselective, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[4][9] In vitro studies using heterologously expressed CYP3A4 have shown that only two of the four cis-stereoisomers, (+)-2R,4S,2'R-ITZ-A and (+)-2R,4S,2'S-ITZ-B, are significantly metabolized to hydroxy-itraconazole (a major active metabolite), keto-itraconazole, and N-desalkyl-itraconazole.[4][10] The other two cis-isomers, (-)-2S,4R,2'S-ITZ-C and (-)-2S,4R,2'R-ITZ-D, showed no detectable metabolism by CYP3A4.[4]

Despite these metabolic differences, all four cis-stereoisomers are potent inhibitors of CYP3A4.[9][10] This has significant implications for potential drug-drug interactions. The inhibitory potency (Ki values) against CYP3A4-mediated testosterone hydroxylation varies among the isomers, with ITZ-D being the most potent inhibitor.[10]

Table 3: Comparative Inhibition of CYP3A4 by Itraconazole cis-Diastereomers.

DiastereomerKi (µM) for Testosterone HydroxylationIC50 (µM) for Midazolam Hydroxylation
ITZ-A ((+)-2R,4S,2'R)0.0850.44
ITZ-B ((+)-2R,4S,2'S)0.910.48
ITZ-C ((-)-2S,4R,2'S)0.201.56
ITZ-D ((-)-2S,4R,2'R)0.0223.48

Data adapted from Anzenbacher et al., 2018.[10]

The trans-isomers of itraconazole are also tight-binding inhibitors of CYP3A4.[11][12] However, their metabolism by CYP3A4 leads to the formation of different metabolites through dioxolane ring scission, a pathway that is less efficient for the cis-isomers.[11][12]

Experimental Protocols for Comparative Analysis

To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key experiments.

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol is based on the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC80), the concentration that inhibits 80% of fungal growth.[2]

Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare fungal inoculum C Inoculate microtiter plates with fungal suspension and test compounds A->C B Prepare serial dilutions of stereoisomers B->C D Incubate plates at appropriate temperature and duration C->D E Measure optical density (OD600) to quantify growth D->E F Determine MIC80 for each stereoisomer E->F

Caption: Workflow for determining the antifungal activity of this compound stereoisomers.

Step-by-Step Methodology:

  • Fungal Strain Preparation: Culture the desired fungal strains on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline or RPMI 1640 medium, adjusting the cell density to a final concentration of 0.5-2.5 x 10^3 cells/mL.

  • Drug Dilution: Prepare stock solutions of each this compound stereoisomer in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate culture medium in 96-well microtiter plates.

  • Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plates containing the serially diluted compounds. Include positive (no drug) and negative (no inoculum) controls. Incubate the plates at the optimal temperature for the specific fungal strain (e.g., 30-37°C) for 24-72 hours.[2]

  • Growth Measurement: After incubation, measure the optical density at 600 nm (OD600) using a microplate reader to quantify fungal growth.

  • MIC80 Determination: Calculate the percentage of growth inhibition for each drug concentration relative to the positive control. The MIC80 is the lowest concentration of the compound that inhibits fungal growth by at least 80%.

Protocol 2: Endothelial Cell Proliferation Assay

This protocol outlines a method to assess the antiangiogenic potential of the stereoisomers by measuring their effect on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).[2]

Workflow for HUVEC Proliferation Assay

G cluster_culture Cell Culture & Seeding cluster_treatment Treatment & Incubation cluster_viability Viability Assessment A Culture HUVECs B Seed HUVECs into 96-well plates A->B C Treat cells with stereoisomer dilutions B->C D Incubate for 24-72 hours C->D E Add viability reagent (e.g., MTT, PrestoBlue) D->E F Measure absorbance/fluorescence E->F G Calculate IC50 values F->G

Caption: Workflow for assessing the anti-proliferative effects of this compound stereoisomers on endothelial cells.

Step-by-Step Methodology:

  • Cell Culture: Culture HUVECs in endothelial cell growth medium supplemented with the necessary growth factors.

  • Cell Seeding: Seed the HUVECs into 96-well plates at a density of approximately 2,500-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the this compound stereoisomers. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Assessment: Quantify cell proliferation using a standard method such as the MTT assay, or a fluorescence-based assay like PrestoBlue. For the MTT assay, add MTT solution to each well, incubate, and then solubilize the formazan crystals with a solubilization buffer before reading the absorbance.

  • IC50 Calculation: Determine the concentration of each stereoisomer that inhibits cell proliferation by 50% (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Protocol 3: In Vitro Metabolism Study with CYP3A4

This protocol describes an in vitro assay to evaluate the stereoselective metabolism of this compound stereoisomers by CYP3A4.[4][11]

Workflow for In Vitro CYP3A4 Metabolism Assay

G cluster_reaction Reaction Setup cluster_incubation_quench Incubation & Quenching cluster_analysis LC-MS/MS Analysis A Prepare reaction mixture (buffer, CYP3A4, stereoisomer) B Pre-incubate mixture A->B C Initiate reaction with NADPH B->C D Incubate at 37°C C->D E Stop reaction (e.g., with acetonitrile) D->E F Centrifuge and collect supernatant E->F G Analyze substrate depletion and metabolite formation by LC-MS/MS F->G

Caption: Workflow for evaluating the stereoselective metabolism of this compound isomers by CYP3A4.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), recombinant human CYP3A4 enzyme, and the specific this compound stereoisomer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the substrate to bind to the enzyme.

  • Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH (an essential cofactor).

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as cold acetonitrile, which also precipitates the protein.

  • Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound (substrate depletion) and the formation of metabolites.

Conclusion

The stereoisomers of this compound exhibit significant differences in their biological activities and metabolic profiles. The cis-isomers generally show superior antifungal and antiangiogenic potency compared to the trans-isomers. Furthermore, the metabolism of these compounds by CYP3A4 is highly stereoselective, with some isomers being readily metabolized while others are resistant. This detailed comparison underscores the critical importance of stereochemistry in drug design and development. For researchers, the evaluation of individual stereoisomers is paramount to identifying candidates with optimized efficacy and safety profiles. The provided protocols offer a robust framework for conducting such comparative investigations.

References

  • Shi, W., Nacev, B. A., Bhat, S., & Liu, J. O. (2010). Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole. ACS Medicinal Chemistry Letters, 1(4), 155–159). [Link]

  • Anzenbacher, P., Anzenbacherová, E., Lange, R., & Paloncyová, M. (2018). In vitro analysis of itraconazole cis-diastereoisomers inhibition of nine cytochrome P450 enzymes: stereoselective inhibition of CYP3A. Xenobiotica, 48(10), 993-998. [Link]

  • Lough, W. J., & Mills, M. J. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Molecules, 28(11), 4496. [Link]

  • Kunze, K. L., Nelson, W. L., Kharasch, E. D., Thummel, K. E., & Isoherranen, N. (2006). Stereochemical aspects of itraconazole metabolism in vitro and in vivo. Drug Metabolism and Disposition, 34(4), 583-590. [Link]

  • Toribio, L., Bernal, J. L., del Nozal, M. J., & Martín, M. T. (2007). Chiral separation of itraconazole. ResearchGate. [Link]

  • Vanden Bossche, H., & Odds, F. C. (2000). Antifungal activity of itraconazole compared with hydroxy-itraconazole in vitro. Journal of Antimicrobial Chemotherapy, 45(3), 371-373. [Link]

  • Kurka, P., Svec, F., & Belder, D. (2016). Analytical and semipreparative chiral separation of cis-itraconazole on cellulose stationary phases by high-performance liquid chromatography. Journal of separation science, 39(14), 2736-2745. [Link]

  • Nacev, B. A., Xu, J., & Liu, J. O. (2011). Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling. Journal of medicinal chemistry, 54(13), 4552-4563. [Link]

  • Kunze, K. L., Nelson, W. L., Kharasch, E. D., Thummel, K. E., & Isoherranen, N. (2006). Stereochemical aspects of itraconazole metabolism in vitro and in vivo. Drug metabolism and disposition, 34(4), 583-590. [Link]

  • Shi, W., Nacev, B. A., Bhat, S., & Liu, J. O. (2010). Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]

  • Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. [Link]

  • De Camp, W. H. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality, 4(5), 338-340. [Link]

  • Isoherranen, N., Kunze, K. L., & Nelson, W. L. (2012). Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals. Drug Metabolism and Disposition, 40(3), 599-608. [Link]

  • Kurka, P., Svec, F., & Belder, D. (2016). Analytical and semipreparative chiral separation of cis-itraconazole on cellulose stationary phases by high-performance liquid chromatography. ResearchGate. [Link]

  • De Camp, W. H. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Semantic Scholar. [Link]

  • El-Dahmy, R. M., El-Sayed, N. N., & El-Feky, G. S. (2022). Enhancing the in vitro and in vivo activity of itraconazole against breast cancer using miltefosine-modified lipid nanocapsules. Journal of Drug Delivery Science and Technology, 74, 103554. [Link]

  • Isoherranen, N., Kunze, K. L., & Nelson, W. L. (2012). Stereospecific metabolism of itraconazole by CYP3A4: Dioxolane ring scission of azole antifungals. Johns Hopkins University. [Link]

  • Scriba, G. K. (2020). Chiral separation and analysis of antifungal drugs by chromatographic and electromigration techniques: Results achieved in 2010–2020. Journal of Pharmaceutical and Biomedical Analysis, 186, 113309. [Link]

  • Nishiyama, Y., Itoyama, T., & Yamaguchi, H. (1991). [In vitro antifungal activity of itraconazole: a comparative study with ketoconazole]. The Japanese journal of antibiotics, 44(5), 580-587. [Link]

  • Trifilio, S., Foley, K., Monacelli, A., & Mehta, J. (2013). Structures of the four stereoisomers of itraconazole. ResearchGate. [Link]

  • Heeres, J., & Van Cutsem, J. (1993). Itraconazole and saperconazole stereoisomers.
  • Liu, J. O., Nacev, B. A., & Shi, W. (2013). Chirally pure isomers of itraconazole for use as angiogenesis inhibitors.
  • Toribio, L., del Nozal, M. J., Bernal, J. L., & Martín, M. T. (2015). Separation and quantitation of the four stereoisomers of itraconazole in pharmaceutical formulations by electrokinetic chromatography. Semantic Scholar. [Link]

  • Heeres, J., Backx, L. J., & Van Cutsem, J. (1984). Stereoisomers of ketoconazole: preparation and biological activity. Journal of medicinal chemistry, 27(7), 894-900. [Link]

  • Toribio, L., del Nozal, M. J., Bernal, J. L., & Martín, M. T. (2004). Separation and quantitation of the four stereoisomers of itraconazole in pharmaceutical formulations by electrokinetic chromatography. Electrophoresis, 25(2), 288-295. [Link]

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Validation of Butyl itraconazole as a biomarker

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of Itraconazole as a Clinical Biomarker for CYP3A4 Inhibition

For researchers and drug development professionals, the accurate assessment of a new chemical entity's (NCE) metabolic pathway is a cornerstone of preclinical and clinical development. Cytochrome P450 3A4 (CYP3A4) is the most abundant and clinically significant drug-metabolizing enzyme in humans, responsible for the metabolism of approximately 50% of currently marketed drugs. Consequently, evaluating the potential for an NCE to be a victim of CYP3A4-mediated drug-drug interactions (DDIs) is a critical regulatory requirement. This necessitates the use of a potent and reliable CYP3A4 inhibitor as a clinical tool.

Historically, ketoconazole served as the gold-standard strong CYP3A4 inhibitor. However, due to safety concerns, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have recommended alternatives.[1][2] Itraconazole has emerged as a preferred replacement, but its use as a reliable biomarker of CYP3A4 inhibition is contingent on a comprehensive validation strategy.[1][3]

This guide provides an in-depth technical comparison and validation framework for using itraconazole as a clinical biomarker. We will move beyond simple protocols to explain the causal biochemistry and regulatory logic that underpins the experimental design, ensuring a self-validating and trustworthy approach. It is important to note that the parent drug, itraconazole, contains a sec-butyl group, and for the purposes of this guide, "butyl itraconazole" will refer to the parent molecule in the context of its broader metabolic and inhibitory profile.

Itraconazole is a triazole antifungal agent whose mechanism of action involves the inhibition of fungal cytochrome P450.[4] In humans, it is a potent mechanism-based inhibitor of CYP3A4. The complexity and true potency of itraconazole as a biomarker stem from its extensive hepatic metabolism, primarily mediated by CYP3A4 itself.[5][6] This process generates several metabolites that are not mere bystanders; they are significant contributors to the overall inhibitory effect observed in vivo.

The three primary metabolites of clinical relevance are:

  • Hydroxy-itraconazole (OH-ITZ): The main metabolite, which exhibits antifungal activity comparable to the parent drug and often circulates in plasma at concentrations twice those of itraconazole.[5][7][8]

  • Keto-itraconazole (keto-ITZ): A more recently identified metabolite.[6]

  • N-desalkyl-itraconazole (ND-ITZ): Another key metabolite formed through CYP3A4 catalysis.[6][9]

Crucially, studies have demonstrated that these metabolites are as potent, or in some cases more potent, CYP3A4 inhibitors than itraconazole itself.[6][10] For instance, the unbound IC50 values for OH-ITZ, keto-ITZ, and ND-ITZ against midazolam hydroxylation (a CYP3A4 probe reaction) were found to be 4.6 nM, 7.0 nM, and 0.4 nM, respectively, compared to 6.1 nM for the parent itraconazole.[10] This finding is paramount: validating itraconazole as a biomarker of CYP3A4 inhibition is incomplete and potentially misleading without the concurrent validation and measurement of its key inhibitory metabolites. [11][12] Accounting for these circulating metabolites significantly improves the in vitro to in vivo extrapolation of CYP3A4 inhibition.[11]

Itraconazole_Metabolism parent Itraconazole (Parent Drug) cyp3a4_engine CYP3A4 Enzyme parent->cyp3a4_engine oh_itz Hydroxy-itraconazole (OH-ITZ) (Major Active Metabolite) keto_itz Keto-itraconazole (keto-ITZ) nd_itz N-desalkyl-itraconazole (ND-ITZ) cyp3a4_engine->oh_itz cyp3a4_engine->keto_itz cyp3a4_engine->nd_itz caption Metabolic Pathway of Itraconazole via CYP3A4 Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) ppt Add Acetonitrile + Internal Standard plasma->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc HPLC Separation (C18 Column) supernatant->lc msms Tandem MS Detection (MRM Mode) lc->msms quant Quantification (vs. Calibration Curve) msms->quant report Report Concentrations (ITZ, OH-ITZ, keto-ITZ, ND-ITZ) quant->report caption Analytical Workflow for Itraconazole & Metabolites

Sources

A Comparative Guide to the Pharmacokinetic Profile of Itraconazole and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the pharmacokinetic profile of itraconazole, a broad-spectrum triazole antifungal agent. As itraconazole itself contains a sec-butyl moiety, this document will focus on the parent drug, its primary active metabolite (hydroxyitraconazole), and advanced formulations designed to overcome its inherent pharmacokinetic challenges. We will explore the critical aspects of absorption, distribution, metabolism, and excretion (ADME), supported by experimental data and validated protocols for researchers in drug development.

Introduction: The Challenge of Itraconazole's Pharmacokinetics

Itraconazole is a cornerstone in the treatment of systemic fungal infections.[1][2] Its efficacy, however, is intrinsically linked to its complex and often variable pharmacokinetic profile. Characterized by high lipophilicity and poor aqueous solubility, itraconazole's absorption is heavily dependent on formulation and physiological conditions, such as gastric pH and food intake.[2][3]

The molecule is extensively metabolized by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme system into numerous metabolites.[4][5] The most significant of these is hydroxyitraconazole, which possesses antifungal activity comparable to the parent drug and often circulates at higher plasma concentrations.[6][7] This guide will dissect these properties, offering a comparative perspective on itraconazole, its active metabolite, and the impact of formulation advancements on its clinical utility.

Comparative Pharmacokinetic Parameters

The oral bioavailability and overall exposure to itraconazole are highly variable. Key pharmacokinetic parameters are influenced by the formulation administered. Below is a summary of data comparing conventional itraconazole (C-ITZ) capsules with a super-bioavailable formulation (S-ITZ), which utilizes a solid dispersion to enhance solubility.

Table 1: Single-Dose Pharmacokinetic Parameters of Itraconazole Formulations in Healthy Adults
ParameterConventional Itraconazole (C-ITZ) 100 mgSUBA-Itraconazole (S-ITZ) 65 mgReference
Condition Fasted Fasted [8][9]
Cmax (ng/mL)Lower (variability up to 15-fold)62% Higher than C-ITZ[8][10]
AUCinf (ng·h/mL)Lower23% Higher than C-ITZ[8][10]
Tmax (h)~5 hoursNo significant difference[8][11]
Condition Fed Fed [8][9]
Cmax (ng/mL)Higher (food enhances absorption)20% Lower than C-ITZ[8][10]
AUCinf (ng·h/mL)Higher5% Lower than C-ITZ[8][10]
Tmax (h)~3-4 hours2.5 hours longer than C-ITZ[8][12]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve extrapolated to infinity.

These data highlight that advanced formulations like S-ITZ can significantly increase bioavailability in the fasted state, overcoming a key limitation of conventional capsules.[8][9] The 65 mg S-ITZ formulation achieves exposure bioequivalent to the 100 mg C-ITZ, demonstrating improved absorption efficiency.[8]

Metabolism: The Central Role of CYP3A4

Itraconazole is extensively metabolized in the liver, primarily by CYP3A4.[4][5] This process is critical as it not only clears the drug but also generates the active metabolite, hydroxyitraconazole.

The metabolism of itraconazole is stereoselective.[13] Itraconazole is administered as a racemic mixture of four stereoisomers.[1][14] In vitro studies using expressed CYP3A4 have shown that only two of these four isomers are metabolized to hydroxyitraconazole, keto-itraconazole, and N-desalkyl-itraconazole.[13] This stereoselectivity contributes to the complex pharmacokinetic profile observed in vivo.

The metabolic pathway also includes a less common dioxolane ring scission, which produces additional metabolites.[4][15] The formation of multiple active and inhibitory metabolites means that the overall antifungal and drug-drug interaction profile is a composite effect of the parent drug and its biotransformation products.[16][17][18]

ItraconazoleMetabolism ITZ Itraconazole (Four Stereoisomers) CYP3A4 CYP3A4 (Hepatic) ITZ->CYP3A4 OH_ITZ Hydroxy-itraconazole (Active Metabolite) Keto_ITZ Keto-itraconazole ND_ITZ N-desalkyl-itraconazole Scission Dioxolane Ring Scission Products CYP3A4->OH_ITZ Hydroxylation (Major Pathway) CYP3A4->Keto_ITZ CYP3A4->ND_ITZ N-dealkylation CYP3A4->Scission Oxidation

Caption: Metabolic pathway of Itraconazole via CYP3A4.

Distribution and Protein Binding

Itraconazole is highly lipophilic and exhibits extensive tissue distribution, with concentrations in tissues like skin and vaginal epithelium being many times higher than in plasma.[6] This property is advantageous for treating fungal infections located in these tissues.

In plasma, itraconazole is heavily protein-bound (>99%), primarily to albumin.[1] Its active metabolite, hydroxyitraconazole, is also highly protein-bound (99.6%).[1] This high degree of binding means that only a small fraction of the drug is free (unbound) to exert its antifungal effect or be cleared. Conditions that alter plasma protein concentrations, such as chronic renal failure or cancer, can potentially affect the unbound fraction of itraconazole, though studies have shown its binding is not significantly altered in these states.[19][20]

Experimental Protocols for Comparative Pharmacokinetic Analysis

To ensure scientific rigor, comparative pharmacokinetic studies must follow a validated and reproducible protocol. Below are outlines for an in vivo animal study and a corresponding bioanalytical method.

Protocol 1: In Vivo Comparative Pharmacokinetic Study in Rats

This protocol is designed to compare the oral bioavailability of a test formulation of Butyl Itraconazole against a reference Itraconazole formulation.

  • Animal Model:

    • Species: Male Sprague-Dawley rats (Weight: 200-250 g).[7]

    • Justification: Rats are a standard model for preclinical pharmacokinetic studies of antifungals due to their well-characterized physiology and manageable size.[21]

    • Acclimatization: House animals in standard laboratory conditions for at least one week prior to the study.[7]

  • Study Design:

    • Design: A two-group, parallel design for oral administration and a separate group for intravenous (IV) administration to determine absolute bioavailability.

    • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water. Food restriction is critical as food can significantly alter itraconazole absorption.[3]

    • Groups (n=6 per group):

      • Group 1: Test Formulation (e.g., this compound), Oral, 10 mg/kg.

      • Group 2: Reference Formulation (Itraconazole), Oral, 10 mg/kg.

      • Group 3: Reference Formulation (Itraconazole), IV, 2 mg/kg.

  • Drug Administration:

    • Oral (PO): Administer the formulation via oral gavage. The vehicle should be optimized for solubility (e.g., hydroxypropyl-β-cyclodextrin solution).[21]

    • Intravenous (IV): Administer as a slow bolus injection via the tail vein.[7]

  • Blood Sampling:

    • Schedule: Collect sparse samples (approx. 200 µL) from the tail vein at pre-dose (0), and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Processing: Collect blood into heparinized tubes. Centrifuge immediately at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T½, F%) using non-compartmental analysis with software like Phoenix WinNonlin.

    • Absolute Bioavailability (F%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

PK_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatization Animal Acclimatization (1 Week) Fasting Overnight Fasting (12 hours) Acclimatization->Fasting Grouping Randomize into Groups (PO Test, PO Ref, IV Ref) Fasting->Grouping Dosing Drug Administration (Oral or IV) Grouping->Dosing Sampling Serial Blood Sampling (0-24 hours) Dosing->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing LCMS LC-MS/MS Bioanalysis (Quantify Drug in Plasma) Processing->LCMS PK_Calc Pharmacokinetic Calculation (Cmax, AUC, T½, F%) LCMS->PK_Calc Comparison Statistical Comparison (Test vs. Reference) PK_Calc->Comparison

Caption: Experimental workflow for a comparative in vivo pharmacokinetic study.

Protocol 2: Bioanalytical Method using LC-MS/MS

This protocol describes a robust method for the simultaneous quantification of itraconazole and hydroxyitraconazole in plasma.

  • Sample Preparation (Protein Precipitation):

    • Rationale: This method is fast, simple, and effective for removing the majority of plasma proteins that interfere with analysis.[22][23]

    • Procedure:

      • Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

      • Add 50 µL of internal standard working solution (e.g., itraconazole-d5).

      • Add 400 µL of acetonitrile containing 0.5% formic acid to precipitate proteins.[23]

      • Vortex for 1 minute.

      • Centrifuge at 14,000 rpm for 10 minutes.

      • Transfer the supernatant to an autosampler vial for analysis.

  • Chromatographic Conditions:

    • System: High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS).

    • Column: C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 2.1x50mm, 3.5 µm).[23]

    • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analytes from endogenous interferences.

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for itraconazole, hydroxyitraconazole, and the internal standard. For example, for itraconazole: m/z 705.3 → 392.[24]

  • Method Validation:

    • Validate the assay according to FDA or other relevant regulatory guidelines for selectivity, linearity, accuracy, precision, recovery, and stability.[25][26]

Conclusion and Future Directions

The pharmacokinetic profile of itraconazole is a complex interplay of its physicochemical properties, extensive and stereoselective metabolism, and formulation-dependent absorption. While its high lipophilicity allows for excellent tissue penetration, its poor solubility and significant first-pass metabolism present considerable clinical challenges.

The development of advanced formulations, such as super-bioavailable itraconazole, represents a significant step forward, offering improved absorption and more predictable plasma concentrations, particularly in the fasted state.[8][27] The comparative data clearly demonstrate that formulation science is key to unlocking the full therapeutic potential of this potent antifungal agent.

Future research should continue to focus on developing novel delivery systems that can further reduce pharmacokinetic variability and improve the safety and efficacy profile of itraconazole and its analogs. Understanding the specific contributions of each metabolite to both the therapeutic effect and potential for drug interactions remains a critical area of investigation.

References

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  • Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo.
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  • Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 In Vivo. SciSpace.
  • Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals.
  • Antifungal Pharmacokinetics and Pharmacodynamics.
  • Itraconazole | C35H38Cl2N8O4 | CID 55283.
  • Experimental Models for Pharmacokinetic and Pharmacodynamic Studies of Antifungals Used in Cryptococcosis Tre
  • Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review. PubMed Central.
  • High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Shimadzu.
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  • Serum protein binding of itraconazole and fluconazole in patients with diabetes mellitus.
  • Pharmacokinetics of SCH 56592, a New Azole Broad-Spectrum Antifungal Agent, in Mice, Rats, Rabbits, Dogs, and Cynomolgus Monkeys.
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  • Single-Dose SUBA-Itraconazole's Bioavailability in Comparison to Conventional Itraconazole in Fed and Fasted Conditions. IOSR Journal.
  • Pharmacokinetic and clinical comparison of super-bioavailable itraconazole and conventional itraconazole at different dosing in derm
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A Guide to Inter-Laboratory Validation for the Quantification of Butyl Itraconazole in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory validation of a bioanalytical method for the quantification of Butyl Itraconazole in human plasma. As the pharmaceutical landscape evolves, the necessity for robust, reproducible, and reliable analytical methods is paramount for regulatory success and patient safety. This document outlines the critical considerations, experimental design, and data evaluation for establishing a validated method across multiple analytical sites, ensuring data integrity and consistency in multi-center clinical trials and other collaborative research endeavors.

The principles and procedures detailed herein are grounded in the established guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), providing a scientifically sound and regulatory-compliant approach.[1][2][3][4][5][6]

The Imperative of Inter-Laboratory Validation

In modern drug development, bioanalytical data often originates from various laboratories across different geographical locations. An inter-laboratory validation, also known as a cross-validation, is essential to demonstrate that a specific analytical method yields comparable results regardless of the testing site.[4] This process is critical for:

  • Data Comparability: Ensuring that data from different laboratories can be pooled and compared in a statistically meaningful way.

  • Method Robustness: Demonstrating the resilience of the analytical method to minor variations in environmental conditions, equipment, and personnel across different sites.

  • Regulatory Confidence: Providing regulatory agencies with the assurance that the bioanalytical data is accurate and reproducible, forming a solid basis for critical decisions in drug development.

This guide will focus on a hypothetical inter-laboratory study for a novel antifungal agent, this compound, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely adopted technique for its high sensitivity and selectivity.[7][8][9][10][11]

Experimental Design for a Robust Inter-Laboratory Study

A successful inter-laboratory validation hinges on a meticulously planned experimental design. The following sections detail the key components of such a study.

Participating Laboratories and Pre-Study Alignment

A minimum of two laboratories should participate in the validation. Prior to the initiation of the study, it is crucial to ensure alignment on:

  • Standard Operating Procedures (SOPs): A harmonized and detailed analytical procedure must be shared and agreed upon by all participating laboratories.

  • Reagents and Materials: Critical reagents, including the reference standard for this compound and any internal standard (IS), should ideally be from the same lot to minimize variability.

  • Quality Control (QC) Samples: A common set of QC samples, prepared at a central location and distributed to all participating labs, is essential for an unbiased comparison.

Validation Parameters

The inter-laboratory validation will assess the following key bioanalytical method validation parameters in accordance with international guidelines:[1][3][5][6][12]

  • Accuracy and Precision: To determine the closeness of the measured values to the nominal concentration and the degree of scatter between measurements.

  • Selectivity and Specificity: To ensure the method can differentiate and quantify the analyte in the presence of other components in the matrix.

  • Calibration Curve and Linearity: To establish the relationship between the instrument response and the concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.

Detailed Experimental Protocol: Quantification of this compound by LC-MS/MS

The following protocol provides a step-by-step methodology for the quantification of this compound in human plasma.

Materials and Reagents
  • This compound reference standard (>99% purity)

  • Internal Standard (IS), e.g., Itraconazole-d3[10]

  • Human plasma (K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (ultrapure)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and rapid method for sample cleanup.[8][10]

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 3.5 µm) is a common choice for this type of analysis.[11]

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.[11]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions:

    • This compound: [Precursor ion] > [Product ion] (To be determined during method development)

    • Internal Standard (Itraconazole-d3): m/z 708.3 > 395.4 (Hypothetical, based on itraconazole)

Inter-Laboratory Comparison: Data Analysis and Acceptance Criteria

The core of this guide is the objective comparison of performance across participating laboratories. The following tables present hypothetical data from a two-laboratory validation study.

Accuracy and Precision

The accuracy and precision are evaluated by analyzing QC samples at three concentration levels (low, medium, and high) in five replicates.

Acceptance Criteria (based on FDA and EMA guidelines): [1][5]

  • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

  • Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).

Table 1: Inter-Laboratory Accuracy and Precision Data

LaboratoryQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
Lab A Low55.2104.06.8
Medium5048.997.84.5
High200205.4102.73.1
Lab B Low54.896.08.2
Medium5051.1102.25.1
High200197.698.83.9
Linearity of the Calibration Curve

The linearity of the method is assessed by constructing a calibration curve over a defined concentration range.

Acceptance Criteria:

  • A linear regression model should be used.

  • The coefficient of determination (r²) should be ≥ 0.99.[7][8]

  • Back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).

Table 2: Calibration Curve Parameters

LaboratoryCalibration Range (ng/mL)Regression Equation
Lab A 1 - 250y = 0.012x + 0.0050.998
Lab B 1 - 250y = 0.011x + 0.0070.997

Visualizing the Workflow and Comparison

Diagrams are essential for clearly communicating complex workflows and relationships.

G cluster_0 Pre-Study Phase cluster_1 Analytical Phase (Parallel in Each Lab) cluster_2 Post-Study Phase Protocol Harmonized Protocol SOPs Shared SOPs Protocol->SOPs Reagents Common Reagents & IS SOPs->Reagents QCs Centralized QC Preparation Reagents->QCs SamplePrep Sample Preparation QCs->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProc Data Processing LCMS->DataProc DataComp Data Comparison & Analysis DataProc->DataComp Report Final Validation Report DataComp->Report

Caption: Inter-laboratory validation workflow.

G cluster_LabA Laboratory A cluster_LabB Laboratory B A_Accuracy Accuracy (97.8% - 104.0%) A_Precision Precision (3.1% - 6.8%) A_Linearity Linearity (r² = 0.998) B_Accuracy Accuracy (96.0% - 102.2%) B_Precision Precision (3.9% - 8.2%) B_Linearity Linearity (r² = 0.997) Validation_Parameters Validation Parameters Validation_Parameters->A_Accuracy Meets Criteria Validation_Parameters->A_Precision Meets Criteria Validation_Parameters->A_Linearity Meets Criteria Validation_Parameters->B_Accuracy Meets Criteria Validation_Parameters->B_Precision Meets Criteria Validation_Parameters->B_Linearity Meets Criteria

Caption: Comparison of key validation parameters.

Conclusion and Best Practices

The successful inter-laboratory validation of a bioanalytical method for this compound is achievable through meticulous planning, clear communication, and adherence to established regulatory guidelines. The hypothetical data presented in this guide demonstrates that with a robust and well-defined protocol, comparable results can be obtained across different analytical sites.

Key recommendations for a successful inter-laboratory validation include:

  • A Priori Protocol: Establish a detailed and harmonized protocol before the study begins.[5]

  • Centralized Reagents and QCs: Use common lots of critical reagents and centrally prepared QC samples to minimize variability.

  • Open Communication: Maintain regular communication between participating laboratories to address any issues promptly.

  • Thorough Documentation: Document all procedures, deviations, and results comprehensively.

By following these principles, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reproducible bioanalytical data that will withstand regulatory scrutiny and support the advancement of new therapeutic agents.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Yao, M., & Srinivas, N. R. (2009). Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives. Biomedical Chromatography, 23(7), 677–691. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • MSA Repository. Determination of Itraconazole in Bulk and Human Plasma by High Performance Liquid Chromatographic-Electrospray Ionization-Tandem Mass Spectrometry. [Link]

  • ResearchGate. (PDF) Itraconazole: A literature review on analytical and bio-analytical methods. [Link]

  • PubMed. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers. [Link]

  • ResearchGate. Determination of Itraconazole concentration in human plasma by LC/MS/MS. [Link]

  • Shimadzu. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). [Link]

  • National Institutes of Health. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. [Link]

  • Der Pharmacia Lettre. Development and Validation of a Simple and Rapid HPLC Method for Determination of Itraconazole in Bulk and Marketed Formulation. [Link]

  • European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Itraconazole in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and responsibility of your laboratory practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of ensuring the safety of your personnel, the protection of our environment, and the trustworthiness of your scientific endeavors. This guide provides a detailed, step-by-step protocol for the safe disposal of itraconazole, a potent antifungal agent that requires meticulous handling from acquisition to disposal. While the query specified "butyl itraconazole," this is not a standard recognized chemical nomenclature. It is likely this refers to itraconazole, with "butyl" perhaps referencing the recommended glove type for handling. This guide will proceed with the proper disposal procedures for itraconazole.

Itraconazole is classified as a hazardous substance that is harmful if swallowed, an irritant to the eyes, skin, and respiratory system, and poses a significant threat to aquatic life with long-lasting effects.[1] Therefore, its disposal must be managed with the utmost care to prevent environmental contamination and ensure workplace safety.

Hazard Profile of Itraconazole

Before delving into the disposal procedures, it is crucial to understand the hazards associated with itraconazole to appreciate the causality behind the recommended protocols.

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Harmful if swallowed. Animal studies indicate that ingestion of less than 150 grams may be fatal or cause serious harm.[1]Santa Cruz Biotechnology
Skin Corrosion/Irritation Causes skin irritation.[2] Prolonged or repeated exposure can lead to redness, swelling, and thickening of the skin.[1]Carl ROTH
Serious Eye Damage/Irritation Causes serious eye irritation.[2] Prolonged contact may lead to inflammation and conjunctivitis.[1]Carl ROTH
Respiratory Irritation May cause respiratory tract irritation.[2]Carl ROTH
Hazardous to the Aquatic Environment (Long-term) Toxic to aquatic organisms, with long-lasting effects.[1]Santa Cruz Biotechnology

Given these hazards, it is imperative that itraconazole waste is never disposed of down the drain or in regular trash.[3][4][5] Such actions can lead to the contamination of waterways, harming aquatic ecosystems, and may also violate federal, state, and local regulations.[1][6] The U.S. Environmental Protection Agency (EPA) has specific regulations for the management of hazardous pharmaceutical waste, which strictly prohibit the sewering of such substances.[7]

Step-by-Step Disposal Protocol for Itraconazole

The following protocol is a self-validating system designed to ensure the safe and compliant disposal of itraconazole waste streams in a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling itraconazole in any form (pure substance, solutions, or waste), it is essential to wear the appropriate PPE to minimize the risk of exposure.

  • Gloves: Wear chemically resistant gloves. Butyl rubber and nitrile rubber are suitable choices for handling dry, undissolved itraconazole.[1] Always inspect gloves for signs of degradation or punctures before use.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes.[1]

  • Respiratory Protection: For handling powders or creating solutions where dust may be generated, a particulate respirator is necessary.[1]

  • Lab Coat: A lab coat or overalls should be worn to protect street clothing and prevent skin contact.[1]

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is the cornerstone of safe chemical waste management.

  • Designated Hazardous Waste Container: All itraconazole waste, including expired reagents, unused solutions, contaminated labware (e.g., pipette tips, weighing boats, gloves), and spill cleanup materials, must be collected in a designated hazardous waste container.[1][4]

  • Container Compatibility: The waste container must be made of a material compatible with itraconazole and any solvents used in the solutions.[4][8][9] High-density polyethylene (HDPE) containers are a common and suitable choice. The original chemical container is often the best option for storing hazardous waste.[4][9]

  • Solid vs. Liquid Waste: It is best practice to collect solid and liquid waste in separate, appropriately labeled containers.

    • Solid Waste: This includes pure itraconazole powder, contaminated gloves, paper towels, and other disposable lab supplies.

    • Liquid Waste: This includes unused or expired itraconazole solutions.

Step 3: Labeling of Waste Containers

Accurate and thorough labeling of waste containers is a critical regulatory requirement and essential for the safety of laboratory personnel and waste management professionals.

  • Label Contents: The label must be securely attached to the container and include the following information:

    • The words "Hazardous Waste"[10][11]

    • The full chemical name: "Itraconazole" (avoiding abbreviations)

    • The approximate concentration and volume of the waste

    • The date the waste was first added to the container

    • The relevant hazard pictograms (e.g., harmful, irritant, environmentally hazardous)

  • Secure and Legible: Ensure the label is legible and protected from chemical splashes.

Step 4: Storage of Hazardous Waste

The storage of hazardous waste in the laboratory is subject to strict regulations to prevent accidents and environmental releases.

  • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA, which should be at or near the point of waste generation and under the control of the laboratory personnel.[12]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks or spills.

  • Keep Containers Closed: Hazardous waste containers must be kept securely closed at all times, except when adding or removing waste.[4][10][12]

  • Storage Duration: Do not accumulate hazardous waste in the laboratory for an extended period. Once the container is full, it should be dated and a request for pickup should be submitted promptly.[4] Healthcare facilities can accumulate hazardous pharmaceutical waste for up to one year.[10][11]

Step 5: Arranging for Disposal

Itraconazole waste must be disposed of through a licensed hazardous waste management company.

  • Contact Environmental Health and Safety (EHS): Follow your institution's procedures for hazardous waste disposal, which typically involves contacting the EHS department to schedule a waste pickup.[12]

  • Do Not Attempt to Treat Waste: Do not attempt to neutralize or treat itraconazole waste in the laboratory unless you have a specific, validated, and approved protocol for doing so.

The following diagram illustrates the decision-making workflow for the proper disposal of itraconazole.

Itraconazole_Disposal_Workflow Itraconazole Waste Disposal Workflow start Waste Generation (Itraconazole) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe segregate Step 2: Segregate Waste (Solid vs. Liquid) ppe->segregate solid_waste Collect Solid Waste (Contaminated labware, powder) segregate->solid_waste Solid liquid_waste Collect Liquid Waste (Unused solutions) segregate->liquid_waste Liquid label_container Step 3: Label Container ('Hazardous Waste', Chemical Name, Date, Hazards) solid_waste->label_container liquid_waste->label_container store_waste Step 4: Store in SAA (Closed Container, Secondary Containment) label_container->store_waste request_pickup Step 5: Arrange for Disposal (Contact EHS for Pickup) store_waste->request_pickup disposal Disposal by Licensed Hazardous Waste Vendor request_pickup->disposal

Caption: Decision workflow for the safe disposal of itraconazole waste.

Decontamination and Spill Management

Accidents can happen, and a robust spill response plan is a critical component of laboratory safety.

Minor Spill Cleanup Protocol

For small spills of itraconazole powder or solution:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don PPE: Wear the appropriate PPE as described in Step 1.

  • Contain the Spill: For liquid spills, use an absorbent material like a spill pad or sand to contain the spill. For powder spills, avoid generating dust.[1] It may be beneficial to wet the powder with a small amount of water before cleaning it up.[13]

  • Clean the Spill: Carefully collect the spilled material and any absorbent used and place it in the designated hazardous waste container.[1][13]

  • Decontaminate the Area: Clean the spill area thoroughly. A suggested procedure is to first use a 10% bleach solution, followed by a 1% sodium thiosulfate solution to neutralize the bleach, and then wash with a detergent and rinse with water.[13]

  • Dispose of Contaminated Materials: All materials used for spill cleanup, including gloves and wipes, must be disposed of as hazardous waste.[13]

Major Spill Response

In the event of a large spill, evacuate the area immediately and contact your institution's EHS or emergency response team.

Empty Container Disposal

Empty containers that once held itraconazole must also be managed as hazardous waste. To be considered "empty," all contents must be removed by normal means (e.g., pouring, scraping). However, due to the hazardous nature of itraconazole, it is recommended that the container be managed as hazardous waste.[1] If your institution's policy allows for the disposal of "empty" containers in the regular trash, they must be triple-rinsed with a suitable solvent, and the rinsate must be collected and disposed of as hazardous waste.[4] The container label should be defaced before disposal.[4]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or environmental health.

References

  • Itraconazole Safety D
  • Safety Data Sheet: Itraconazole. Carl ROTH. (2025-07-02).
  • Itraconazole Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. (2023-04-03).
  • Safety Data Sheet: Itraconazole. Carl ROTH. (2025-07-02).
  • D
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • EPA Final Rule on Hazardous Waste Pharmaceuticals. Secure Waste. (2026-01-14).
  • Itraconazole Oral Solution Safety D
  • Itraconazole.
  • Itraconazole Safety Data Sheet. Cayman Chemical. (2025-06-27).
  • Itraconazole Safety Data Sheet. MedchemExpress.com. (2024-07-10).
  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. (2019-02-22).
  • EPA: Hazardous Pharmaceutical Waste Management. Stericycle.
  • Spill and Cleaning Protocol. Michigan State University Environmental Health & Safety.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. (2025-03-21).
  • Itraconazole (oral route). Mayo Clinic. (2025-12-31).
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.
  • Itraconazole.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. ASHP.

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Navigating the Handling of Butyl Itraconazole: A Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of novel compounds like Butyl itraconazole into research and development pipelines necessitates a robust understanding of safe handling practices. As a derivative of the potent antifungal agent Itraconazole, it is prudent to approach this compound with a comprehensive safety strategy, assuming a similar hazard profile until specific data becomes available. This guide provides essential, immediate safety and logistical information, focusing on personal protective equipment (PPE) and operational plans to ensure the well-being of laboratory personnel and the integrity of research.

The Rationale for Caution: Understanding the Risks

Itraconazole, the parent compound, is classified as a hazardous substance that can cause skin, eye, and respiratory irritation, and is harmful if swallowed[1][2][3]. The risks associated with handling such potent pharmaceutical agents stem from their inherent toxicity and the potential for exposure through inhalation of dust or aerosols, skin absorption, and accidental ingestion[4]. Therefore, a multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment, is paramount. Many hazardous drugs are known carcinogens with no established safe level of exposure, underscoring the importance of minimizing any contact[5].

Core Principles of Handling this compound

A foundational risk assessment should guide all handling procedures. The National Institute for Occupational Safety and Health (NIOSH) provides a framework for managing hazardous drug exposures which can be adapted for this compound[6][7]. Key principles include:

  • Designated Areas: All work with this compound should be conducted in a designated area with restricted access. Warning signs should be clearly posted[8].

  • Engineering Controls: Primary containment, such as a certified chemical fume hood or a Class II biological safety cabinet, is essential to minimize airborne exposure[9][10].

  • Work Practices: Develop and strictly follow standard operating procedures (SOPs) for all tasks involving this compound. Prohibit eating, drinking, smoking, and applying cosmetics in the designated handling area[8][10].

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are the primary methods for minimizing exposure, PPE is a critical final barrier. The selection and proper use of PPE are non-negotiable when handling this compound.

Recommended PPE for Handling this compound
Activity Gloves Gown Eye/Face Protection Respiratory Protection
Weighing and Compounding (Solid Form) Double chemo-rated gloves (ASTM D6978)Disposable, solid-front gown with tight-fitting cuffsSafety goggles and a face shieldNIOSH-approved respirator (e.g., N95 or higher)
Handling Solutions Double chemo-rated gloves (ASTM D6978)Disposable, fluid-resistant gownSafety gogglesNot typically required if handled in a fume hood
Administering to Animals Double chemo-rated gloves (ASTM D6978)Disposable, fluid-resistant gownSafety goggles and a face shieldNIOSH-approved respirator if aerosolization is possible
Waste Disposal Double chemo-rated gloves (ASTM D6978)Disposable, fluid-resistant gownSafety gogglesNot typically required
Spill Cleanup Double chemo-rated gloves (ASTM D6978)Disposable, fluid-resistant gownSafety goggles and a face shieldNIOSH-approved respirator
Causality Behind PPE Choices:
  • Double Gloving: The use of two pairs of chemotherapy-rated gloves provides an extra layer of protection against potential tears or permeation. The outer glove should be removed and disposed of immediately upon contamination.

  • Chemo-Rated Gowns: Gowns made of polyethylene-coated polypropylene or other laminate materials are resistant to permeation by hazardous drugs, unlike standard lab coats which can absorb spills[11].

  • Eye and Face Protection: Safety goggles protect against splashes and dust, while a face shield offers broader protection for the entire face, especially during activities with a higher risk of splashing.

  • Respiratory Protection: When handling the powdered form of this compound outside of a containment device, a NIOSH-approved respirator is crucial to prevent inhalation of fine particles.

Procedural Guidance: Step-by-Step Protocols

Donning and Doffing of PPE

Proper technique in putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.

Donning PPE Workflow

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for defects Hand_Hygiene1 Perform Hand Hygiene Inspect_PPE->Hand_Hygiene1 Don_Gown Don Gown Hand_Hygiene1->Don_Gown Don_Respirator Don Respirator/Mask Don_Gown->Don_Respirator Don_Goggles Don Goggles/Face Shield Don_Respirator->Don_Goggles Don_Gloves Don Gloves (over cuffs) Don_Goggles->Don_Gloves

Caption: Sequential process for correctly donning personal protective equipment.

Doffing PPE Workflow

Doffing_PPE cluster_doffing Doffing Sequence Remove_Gloves Remove Outer Gloves Remove_Gown Remove Gown (turn inside out) Remove_Gloves->Remove_Gown Hand_Hygiene2 Perform Hand Hygiene Remove_Gown->Hand_Hygiene2 Remove_Goggles Remove Goggles/Face Shield Hand_Hygiene2->Remove_Goggles Remove_Respirator Remove Respirator/Mask Remove_Goggles->Remove_Respirator Remove_Inner_Gloves Remove Inner Gloves Remove_Respirator->Remove_Inner_Gloves Hand_Hygiene3 Perform Final Hand Hygiene Remove_Inner_Gloves->Hand_Hygiene3

Caption: Sequential process for safely removing personal protective equipment to prevent contamination.

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include proper handling and disposal procedures.

Spill Management

All personnel handling this compound must be trained on spill response procedures. A spill kit containing appropriate PPE, absorbent materials, and disposal bags should be readily accessible.

  • Evacuate and Secure: Alert others and restrict access to the spill area.

  • Don PPE: Put on the appropriate spill response PPE.

  • Containment: Cover liquid spills with absorbent pads; gently cover solid spills to avoid generating dust.

  • Cleanup: Work from the outer edge of the spill inwards. Place all contaminated materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate deactivating agent, followed by a thorough cleaning with soap and water.

  • Doff PPE and Wash Hands: Remove PPE as described above and wash hands thoroughly.

Waste Disposal

Improper disposal of azole antifungals can contribute to environmental contamination and the development of antifungal resistance[12][13]. All this compound waste, including contaminated PPE, labware, and unused product, must be disposed of as hazardous pharmaceutical waste.

This compound Waste Disposal Stream

Waste_Disposal Sharps Contaminated Sharps (Needles, Syringes) Sharps_Container Puncture-Resistant Sharps Container Sharps->Sharps_Container PPE Contaminated PPE (Gloves, Gown, etc.) Hazardous_Waste_Bag Yellow or Black Hazardous Waste Bag PPE->Hazardous_Waste_Bag Labware Contaminated Labware (Vials, Pipette Tips) Labware->Hazardous_Waste_Bag Bulk_Waste Unused/Expired Product Bulk_Waste->Hazardous_Waste_Bag Incineration Regulated Medical Waste Incineration Sharps_Container->Incineration Hazardous_Waste_Bag->Incineration

Caption: Segregation and disposal pathway for this compound waste.

All waste containers must be clearly labeled as "Hazardous Pharmaceutical Waste" and handled by trained personnel. Disposal should be in accordance with federal, state, and local regulations, which often mandate incineration for cytotoxic and other hazardous drugs to prevent their release into the environment[5][14].

Conclusion: A Culture of Safety

The safe handling of potent compounds like this compound is a shared responsibility. By implementing these essential safety and logistical measures, research institutions can foster a strong safety culture that protects their most valuable asset: their scientists. This guide serves as a foundational document, and it is imperative that it is supplemented with compound-specific information as it becomes available, as well as ongoing training and adherence to institutional safety policies.

References

  • U.S. Department of Labor, Occupational Safety and Health Administration. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Retrieved from [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration. (1999). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2023). Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link]

  • Occupational Health & Safety. (2011). NIOSH List Highlights Safe Handling of Hazardous Drugs. Retrieved from [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Hazardous Drugs - Control and Prevention. Retrieved from [Link]

  • Yodaiken, R. E. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193–1204.
  • Generics [UK] Ltd. (n.d.). ITRACONAZOLE 100 mg CAPSULES - Patients. Retrieved from [Link]

  • Sloan Medical. (n.d.). Rise of Drug-Resistant Fungi: Protecting Patients & Staff. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2023). Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link]

  • RxList. (n.d.). Itraconazole: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • MedlinePlus. (2021). Itraconazole. Retrieved from [Link]

  • Polovich, M. (2015). NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. Journal of Infusion Nursing, 38(6S), S25–S28.
  • University Corporation for Atmospheric Research. (2019). NIOSH Table 1, 2 & 3. Retrieved from [Link]

  • Oregon Occupational Safety and Health Administration. (n.d.). Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Cleveland Clinic. (n.d.). Itraconazole Capsules & Tablets: Uses, Side Effects. Retrieved from [Link]

  • Drugs.com. (2023). Itraconazole Uses, Side Effects & Warnings. Retrieved from [Link]

  • Fekadu, S., et al. (2021). Azole antifungal resistance in fungal isolates from wastewater treatment plant effluents.
  • Pacholak, A., et al. (2022). Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation. Science of The Total Environment, 807, 149917.
  • International Enviroguard. (2019). PPE for Candida Auris - Protecting Healthcare Workers. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Berikten, D., et al. (2024). Fungal Infections Resulting From Prolonged Use of Personal Protective Equipment. Current Microbiology, 81(10), 333.
  • ResearchGate. (n.d.). Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole. Retrieved from [Link]

  • ResearchGate. (2021). Pharmaceutical Pollution: Azole Antifungal Drugs and Resistance of Opportunistic Pathogenic Yeasts in Wastewater and Environmental Water. Retrieved from [Link]

  • MDPI. (n.d.). The Removal of Azoles from an Aqueous Solution by Adsorption on Nature-Derived and Waste Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Fungal Infections Resulting From Prolonged Use of Personal Protective Equipment. Retrieved from [Link]

  • Medsafe. (n.d.). Data sheet – Itrazole. Retrieved from [Link]

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×

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